molecular formula C4H11NOS2 B1664881 Aminoethyl-SS-ethylalcohol

Aminoethyl-SS-ethylalcohol

货号: B1664881
分子量: 153.3 g/mol
InChI 键: OAHFAPXIBISUJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aminoethyl-SS-ethylalcohol is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

属性

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHFAPXIBISUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Aminoethyl-SS-ethylalcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Aminoethyl-SS-ethylalcohol, a bifunctional molecule of significant interest in bioconjugation, drug delivery, and proteomics.

Introduction

This compound, also known by its systematic name 2-(2-aminoethyldisulfanyl)ethanol, is a chemical compound featuring a primary amine, a disulfide bond, and a hydroxyl group.[1][2] This unique combination of functional groups makes it a valuable crosslinker and linker molecule. The disulfide bond is cleavable under reducing conditions, a property frequently exploited for the controlled release of conjugated molecules within a cellular environment.[1][3] It is particularly relevant in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 15579-01-8[1][2][6][7]
Molecular Formula C4H11NOS2[1][2][6]
Molecular Weight 153.26 g/mol [6]
Synonyms 2-(2-aminoethyldisulfanyl)ethanol, Aminoethyl Hydroxyethyl Disulfide[2]
SMILES NCCSSCCO[6]
Purity Typically >95%[2][6]
Appearance Liquid[2]
Storage Conditions -20°C[1]

Molecular Structure

This compound is a linear molecule composed of two ethyl groups linked by a disulfide bridge. One ethyl group is terminated with a primary amine (-NH2), forming an aminoethyl moiety. The other ethyl group is terminated with a hydroxyl group (-OH), forming an ethyl alcohol moiety.

The structural formula can be represented as: H₂N-CH₂-CH₂-S-S-CH₂-CH₂-OH

The key structural features are:

  • Aminoethyl Group (H₂N-CH₂-CH₂-): Provides a reactive site for conjugation. The primary amine can readily react with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds.[1]

  • Disulfide Bridge (-S-S-): This is a cleavable linker. The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione (B108866) (GSH).[1][3][8] This characteristic is crucial for triggered payload release in targeted drug delivery systems.

  • Ethylalcohol Group (-CH₂-CH₂-OH): The terminal hydroxyl group offers another point for chemical modification. It allows for further derivatization or attachment to other molecules of interest.[1]

Below is a 2D diagram representing the atomic connectivity of the this compound molecule.

Aminoethyl_SS_ethylalcohol cluster_aminoethyl Aminoethyl Group cluster_disulfide Disulfide Bridge cluster_ethylalcohol Ethylalcohol Group N N C1 C N->C1 C2 C C1->C2 H1_C1 H C1->H1_C1 H2_C1 H C1->H2_C1 H1_C2 H C2->H1_C2 H2_C2 H C2->H2_C2 S1 S C2->S1 H2N H₂ H2N->N H_N S2 S S1->S2 C3 C S2->C3 C4 C C3->C4 H1_C3 H C3->H1_C3 H2_C3 H C3->H2_C3 O O C4->O H1_C4 H C4->H1_C4 H2_C4 H C4->H2_C4 H_O H O->H_O

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and specific to chemical suppliers. However, a general synthetic approach would likely involve the formation of the disulfide bond through the oxidation of the corresponding thiols or via a disulfide exchange reaction.

Conceptual Protocol: Disulfide Bond Cleavage Assay

A common experiment involving this molecule is the verification of the cleavability of the disulfide bond.

Objective: To demonstrate the cleavage of the disulfide bond in this compound upon addition of a reducing agent.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Initial Analysis: Analyze the intact molecule using a technique such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) to determine its retention time and confirm its mass (153.3 g/mol ).

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to the solution to a final concentration of 10-20 mM. Incubate at room temperature for 30-60 minutes.

  • Post-Reduction Analysis: Re-analyze the sample using HPLC-MS.

  • Data Interpretation: The cleavage of the disulfide bond will result in the formation of two smaller molecules: Cysteamine (H₂N-CH₂-CH₂-SH) and 2-Mercaptoethanol (HO-CH₂-CH₂-SH). The original peak corresponding to this compound should decrease or disappear, and new peaks corresponding to the cleavage products should appear with their expected masses.

The logical workflow for this experimental protocol is illustrated below.

experimental_workflow start Prepare Solution of This compound hplc_ms1 Analyze with HPLC-MS (Timepoint 0) start->hplc_ms1 add_dtt Add Reducing Agent (DTT) hplc_ms1->add_dtt incubate Incubate at Room Temperature add_dtt->incubate hplc_ms2 Analyze with HPLC-MS (Final Timepoint) incubate->hplc_ms2 analyze_data Compare Chromatograms and Mass Spectra hplc_ms2->analyze_data conclusion Confirm Disulfide Bond Cleavage analyze_data->conclusion

Caption: Workflow for disulfide bond cleavage assay.

References

An In-depth Technical Guide to the Synthesis of Reducible Aminoethyl Disulfide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reducible aminoethyl disulfide linkers are critical components in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Their defining feature is a disulfide bond that remains stable in the systemic circulation but is readily cleaved in the reducing intracellular environment of target cells, such as cancer cells. This targeted release mechanism is primarily facilitated by the high concentration of glutathione (B108866) (GSH) within the cytoplasm (1-10 mM) compared to the extracellular space (~5 µmol/L in blood)[]. This selective cleavage minimizes off-target toxicity and enhances the therapeutic index of the conjugated drug.

This technical guide provides a comprehensive overview of the synthesis of common reducible aminoethyl disulfide linkers, focusing on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Core Concepts in Disulfide Linker Design and Synthesis

The synthesis of reducible aminoethyl disulfide linkers typically involves a multi-step process aimed at creating a heterobifunctional molecule. One end of the linker is designed to react with a functional group on the drug payload (often via an amine or hydroxyl group), while the other end is engineered to attach to the targeting moiety, such as an antibody (commonly through reaction with a lysine (B10760008) or cysteine residue).

A key design consideration is the steric hindrance around the disulfide bond. Introducing bulky groups, such as methyl substituents, adjacent to the disulfide bond can enhance its stability in circulation and prevent premature cleavage[2]. The synthesis strategy, therefore, often incorporates precursors that introduce this steric hindrance.

Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

One of the most widely used reducible disulfide linkers is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). It features an NHS ester for reaction with primary amines and a pyridyldithio group for reaction with sulfhydryl groups. The following is a representative synthesis protocol for SPDP.

Experimental Protocol: Synthesis of SPDP

This two-step synthesis involves the formation of 3-(2-pyridyldithio)propionic acid followed by its activation with N-hydroxysuccinimide.

Step 1: Synthesis of 3-(2-pyridyldithio)propionic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-mercaptopropionic acid and 2,2'-dipyridyl disulfide in a suitable organic solvent such as ethanol.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization or column chromatography, to yield 3-(2-pyridyldithio)propionic acid as a solid.

Step 2: Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Reaction Setup: Dissolve the 3-(2-pyridyldithio)propionic acid obtained in Step 1 and N-hydroxysuccinimide (NHS) in a dry aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to overnight.

  • Work-up and Purification: The reaction byproduct, dicyclohexylurea (if DCC is used), is removed by filtration. The filtrate is then concentrated, and the crude SPDP is purified by flash column chromatography on silica (B1680970) gel to afford the final product as a white solid[3].

Quantitative Data
StepProductStarting MaterialsReagentsSolventTypical Yield (%)Purity (%)
13-(2-pyridyldithio)propionic acid3-mercaptopropionic acid, 2,2'-dipyridyl disulfide-Ethanol85-95>95
2N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)3-(2-pyridyldithio)propionic acid, N-hydroxysuccinimideDCC or EDCDCM or THF70-85>98

Note: Yields and purity are representative and can vary based on reaction scale and purification methods.

Synthesis and Logic Workflow

SPDP_Synthesis cluster_step1 Step 1: Formation of 3-(2-pyridyldithio)propionic acid cluster_step2 Step 2: NHS Esterification start1 3-mercaptopropionic acid + 2,2'-dipyridyl disulfide reaction1 Disulfide Exchange start1->reaction1 product1 3-(2-pyridyldithio)propionic acid reaction1->product1 start2 3-(2-pyridyldithio)propionic acid + N-hydroxysuccinimide (NHS) product1->start2 Purified Intermediate reaction2 DCC or EDC Coupling start2->reaction2 product2 N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) reaction2->product2

Caption: Synthetic pathway for N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Synthesis of 4-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT)

SMPT is another important reducible disulfide linker that incorporates steric hindrance through a methyl group and a benzene (B151609) ring adjacent to the disulfide bond, which contributes to its increased stability in vivo.

Experimental Protocol: Synthesis of SMPT

The synthesis of SMPT is more complex than that of SPDP and involves the preparation of a key intermediate, 4-(1-(2-pyridyldithio)ethyl)benzoic acid.

Step 1: Synthesis of 4-(1-bromoethyl)benzoic acid

  • Reaction Setup: Start with 4-ethylbenzoic acid. The benzylic position is brominated using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

  • Reaction Conditions: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride and refluxed for several hours.

  • Work-up and Purification: After the reaction, the succinimide (B58015) byproduct is filtered off, and the solvent is evaporated. The crude product is purified by recrystallization.

Step 2: Synthesis of 4-(1-(2-pyridyldithio)ethyl)benzoic acid

  • Reaction Setup: The 4-(1-bromoethyl)benzoic acid is reacted with 2-mercaptopyridine (B119420) in a suitable solvent.

  • Reaction Conditions: The reaction is a nucleophilic substitution where the thiol group of 2-mercaptopyridine displaces the bromide. This is typically performed in the presence of a base to deprotonate the thiol.

  • Disulfide Formation: The resulting thiol is then oxidized to form the disulfide bond with another molecule of 2-mercaptopyridine, or reacted with a pre-formed pyridyl disulfide species.

  • Work-up and Purification: The product is isolated and purified by chromatographic methods.

Step 3: Synthesis of 4-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT)

  • Reaction Setup: This step is analogous to the second step in the SPDP synthesis. The carboxylic acid of 4-(1-(2-pyridyldithio)ethyl)benzoic acid is activated with N-hydroxysuccinimide.

  • Coupling Agent and Conditions: A coupling agent like DCC or EDC is used in a dry aprotic solvent at room temperature.

  • Work-up and Purification: The final product, SMPT, is purified by column chromatography.

Quantitative Data
StepProductKey Starting MaterialsTypical Yield (%)
14-(1-bromoethyl)benzoic acid4-ethylbenzoic acid, NBS60-75
24-(1-(2-pyridyldithio)ethyl)benzoic acid4-(1-bromoethyl)benzoic acid, 2-mercaptopyridine50-65
34-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT)4-(1-(2-pyridyldithio)ethyl)benzoic acid, NHS70-85

Note: Yields are representative and can vary based on reaction scale and purification methods.

Synthesis and Logic Workflow

SMPT_Synthesis cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Disulfide Formation cluster_step3 Step 3: NHS Esterification start1 4-ethylbenzoic acid reaction1 NBS, Radical Initiator start1->reaction1 product1 4-(1-bromoethyl)benzoic acid reaction1->product1 start2 4-(1-bromoethyl)benzoic acid + 2-mercaptopyridine product1->start2 Intermediate reaction2 Nucleophilic Substitution & Oxidation start2->reaction2 product2 4-(1-(2-pyridyldithio)ethyl)benzoic acid reaction2->product2 start3 4-(1-(2-pyridyldithio)ethyl)benzoic acid + N-hydroxysuccinimide (NHS) product2->start3 Intermediate reaction3 DCC or EDC Coupling start3->reaction3 product3 SMPT reaction3->product3

Caption: Synthetic pathway for 4-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT).

Characterization and Quality Control

The purity and identity of the synthesized linkers are critical for their successful application in drug conjugates. Standard analytical techniques are employed for their characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of reducible aminoethyl disulfide linkers is a well-established yet nuanced field of organic chemistry that is central to the development of targeted therapeutics. The ability to design and synthesize linkers with tailored stability and release profiles is crucial for optimizing the efficacy and safety of antibody-drug conjugates and other drug delivery systems. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting area. Further innovation in linker technology will continue to drive the advancement of next-generation targeted therapies.

References

An In-depth Technical Guide on the Mechanism of Action of Disulfide-Based Reducible Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of common disulfide-based reducible agents. It is intended for researchers, scientists, and drug development professionals who utilize these reagents in their work. This guide details the chemical principles underlying their function, presents quantitative data for comparative analysis, and provides detailed experimental protocols for their application and assessment.

Introduction to Disulfide Bonds and Their Reduction

Disulfide bonds (-S-S-) are covalent linkages formed from the oxidation of two thiol groups (-SH), typically from cysteine residues in proteins. These bonds are critical in stabilizing the tertiary and quaternary structures of many proteins, particularly those in extracellular or oxidizing environments. The reversible nature of disulfide bond formation and cleavage is a key element in numerous biological processes, including protein folding, enzyme catalysis, and redox signaling.[1][2]

The reduction of a disulfide bond involves the cleavage of the -S-S- bond to regenerate the two thiol groups. This process is fundamental in various experimental and therapeutic applications, from preparing protein samples for electrophoresis to targeted drug delivery systems that release their payload in the reducing environment of the cell.[3][4] Disulfide-reducing agents are the chemical entities that facilitate this reduction. They can be broadly categorized into thiol-based reagents and phosphine-based reagents.

Thiol-Based Reducing Agents

Thiol-based reducing agents operate through a mechanism known as thiol-disulfide exchange.[5][6] This is a reversible reaction where a thiolate anion (RS⁻) from the reducing agent nucleophilically attacks one of the sulfur atoms of a disulfide bond. This leads to the formation of a mixed disulfide intermediate, which can then be further reduced. The efficacy of thiol-based reducing agents is influenced by factors such as their concentration, the pKa of their thiol groups, and the pH of the solution.[7]

Glutathione (B108866) is a tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) and the most abundant non-protein thiol in mammalian cells, where it plays a central role in maintaining a reducing intracellular environment.[8][9][10] It is a key component of the cellular antioxidant defense system, detoxifying reactive oxygen species (ROS) and participating in the detoxification of xenobiotics through conjugation reactions catalyzed by glutathione S-transferases (GSTs).[8][11][12]

The mechanism of disulfide reduction by GSH involves two sequential thiol-disulfide exchange reactions. In the first step, a molecule of GSH reduces a target disulfide bond, forming a mixed disulfide and releasing one of the original thiols. A second molecule of GSH then reacts with the mixed disulfide to release the second thiol and form oxidized glutathione (GSSG), a dimer of two glutathione molecules linked by a disulfide bond.[1][2]

Within the cell, the high ratio of GSH to GSSG is maintained by the enzyme glutathione reductase, which utilizes NADPH as a reducing equivalent to regenerate GSH from GSSG.[13][14][15] This enzymatic recycling is crucial for sustaining the cell's antioxidant capacity.

cluster_GSH_reduction Glutathione-Mediated Disulfide Reduction cluster_GSH_regeneration Glutathione Regeneration GSH1 GSH Mixed_Disulfide Protein-S-S-G GSH1->Mixed_Disulfide Thiol-Disulfide Exchange Target_SS Protein-S-S-Protein Target_SS->Mixed_Disulfide Reduced_Protein1 Protein-SH Mixed_Disulfide->Reduced_Protein1 GSSG GSSG Mixed_Disulfide->GSSG GSH2 GSH GSH2->GSSG Thiol-Disulfide Exchange Reduced_Protein2 Protein-SH GSSG->Reduced_Protein2 GSSG_reg GSSG GR Glutathione Reductase GSSG_reg->GR NADP NADP+ GR->NADP GSH_reg 2 GSH GR->GSH_reg NADPH NADPH + H+ NADPH->GR

Mechanism of disulfide reduction by GSH and its regeneration.

Dithiothreitol (B142953) (DTT), also known as Cleland's reagent, is a potent, small-molecule reducing agent widely used in biochemistry and molecular biology.[3][16] Its high reducing power stems from its ability to form a stable six-membered ring with an internal disulfide bond upon oxidation, which drives the reduction reaction to completion.[17][18]

The reduction of a disulfide bond by DTT proceeds through two sequential thiol-disulfide exchange reactions. The first reaction forms a mixed disulfide between DTT and the target molecule. This is followed by an intramolecular cyclization of the DTT moiety, which releases the reduced target and forms the stable oxidized DTT ring.[16][18] This intramolecular reaction is highly favorable, making DTT a much more efficient reducing agent at lower concentrations compared to monothiols like β-mercaptoethanol.[18]

cluster_DTT_reduction Dithiothreitol (DTT) Mechanism of Action DTT_reduced DTT (reduced) Mixed_Disulfide Protein-S-S-DTT DTT_reduced->Mixed_Disulfide Thiol-Disulfide Exchange Target_SS Protein-S-S-Protein Target_SS->Mixed_Disulfide Reduced_Protein 2 Protein-SH Mixed_Disulfide->Reduced_Protein DTT_oxidized DTT (oxidized, cyclic) Mixed_Disulfide->DTT_oxidized Intramolecular Cyclization

Mechanism of disulfide reduction by DTT.

Phosphine-Based Reducing Agents

Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a phosphine-based reducing agent that offers several advantages over thiol-based reagents. It is odorless, more stable to air oxidation, and effective over a wider pH range.[19][20] Unlike thiol-based reagents, TCEP does not contain a thiol group and therefore does not participate in thiol-disulfide exchange reactions, which can be an advantage in certain applications where such side reactions are undesirable.[21][22]

The mechanism of disulfide reduction by TCEP is an irreversible bimolecular nucleophilic substitution (SN2) reaction.[21][23] The phosphorus atom of TCEP, with its lone pair of electrons, acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond and the formation of a phosphonium (B103445) thiolate intermediate. In an aqueous environment, this intermediate is rapidly hydrolyzed to form the highly stable TCEP oxide and two free thiol groups.[23][24] The formation of the stable phosphine (B1218219) oxide makes the overall reaction essentially irreversible.[23]

cluster_TCEP_reduction TCEP Mechanism of Action TCEP TCEP Intermediate Phosphonium Thiolate Intermediate TCEP->Intermediate Nucleophilic Attack (SN2) Target_SS Protein-S-S-Protein Target_SS->Intermediate TCEP_Oxide TCEP Oxide Intermediate->TCEP_Oxide Hydrolysis Reduced_Protein 2 Protein-SH Intermediate->Reduced_Protein Water H₂O Water->TCEP_Oxide

Mechanism of disulfide reduction by TCEP.

Quantitative Data

The efficiency of disulfide-reducing agents can be compared based on several quantitative parameters, including their reaction rates and the pH dependence of their activity.

ParameterGlutathione (GSH)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)References
Mechanism Thiol-Disulfide ExchangeThiol-Disulfide ExchangeSN2 Nucleophilic Substitution[18][23]
Reaction Reversibility ReversibleReversibleIrreversible[18][23]
Optimal pH Range 7.0 - 8.57.1 - 8.01.5 - 9.0[18][19][25]
Second-Order Rate Constant (with DTNB) ~105 M-1s-1 (for low MW thiols)-30-fold faster than TCNP[16][22]
Redox Potential (at pH 7) --0.33 V-[18]
Stability Prone to oxidationProne to oxidation, especially in the presence of metal ionsResistant to air oxidation, but can be affected by phosphate (B84403) buffers[19][26]

Experimental Protocols

This protocol describes the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, to quantify the concentration of free thiol groups in a sample. DTNB reacts with a free thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[13][23]

Materials:

  • DTNB solution (e.g., 4 mg/mL in reaction buffer)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Sample containing free thiols

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a blank by adding a known volume of reaction buffer to a cuvette.

  • Prepare the sample by adding the same volume of the sample solution to another cuvette.

  • To both the blank and sample cuvettes, add a specific volume of the DTNB solution.

  • Mix gently and incubate at room temperature for 15 minutes.[13]

  • Measure the absorbance of the sample at 412 nm, using the blank to zero the spectrophotometer.

  • Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.[13]

cluster_ellmans_workflow Ellman's Test Workflow Prepare_Reagents Prepare DTNB and Buffer Mix_Sample Mix Sample/Blank with DTNB Prepare_Reagents->Mix_Sample Incubate Incubate 15 min at RT Mix_Sample->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Calculate_Concentration Calculate Thiol Concentration Measure_Absorbance->Calculate_Concentration cluster_reduction_alkylation_workflow Protein Reduction and Alkylation Workflow Protein_Sample Protein Sample Add_Reducing_Agent Add Reducing Agent (e.g., DTT, TCEP) Protein_Sample->Add_Reducing_Agent Incubate_Reduction Incubate (e.g., 56°C, 30 min) Add_Reducing_Agent->Incubate_Reduction Add_Alkylating_Agent Add Alkylating Agent (e.g., Iodoacetamide) Incubate_Reduction->Add_Alkylating_Agent Incubate_Alkylation Incubate in Dark (RT, 20-30 min) Add_Alkylating_Agent->Incubate_Alkylation Quench_Reaction Quench Reaction (e.g., add excess DTT) Incubate_Alkylation->Quench_Reaction Downstream_Analysis Downstream Analysis (e.g., Mass Spectrometry) Quench_Reaction->Downstream_Analysis

References

The Discovery and Synthesis of Novel Cystamine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine (B1669676), a simple disulfide compound, and its reduced form, cysteamine (B1669678), have long been recognized for their diverse biological activities. These endogenous aminothiols have demonstrated significant therapeutic potential in a range of diseases, including rare genetic disorders, neurodegenerative conditions, and cancer. The inherent antioxidant, anti-inflammatory, and neurotrophic properties of the cystamine scaffold have spurred extensive research into the discovery and synthesis of novel derivatives with enhanced efficacy, improved pharmacokinetic profiles, and targeted delivery. This technical guide provides an in-depth overview of the core aspects of the discovery and synthesis of these promising therapeutic agents, with a focus on data-driven insights and detailed experimental methodologies.

Data Presentation: Quantitative Efficacy of Cystamine and Its Derivatives

The following tables summarize key quantitative data from preclinical studies, offering a comparative look at the therapeutic potential of various cystamine derivatives.

Table 1: Radioprotective Efficacy of Cysteamine (MEA) [1]

RadiochemicalDose Modification Factor (DMF) at 1.3 mM MEA
3H2O2.5 ± 0.3
131IdU1.8 ± 0.2
125IdU1.7 ± 0.1
210Po-citrate1.4 ± 0.1

Table 2: Anticancer Activity of Novel Cystamine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 11aMCF-73.7[2]
Compound 12bMCF-73.1[2]
Compound 12fHepG22.2[2]
Compound 5cHepG21.21 mg/mL[3]
Compound 5aHepG24.62 mg/mL[3]

Table 3: Neuroprotective Effects of Cystamine

TreatmentEffect on BDNF LevelsAnimal ModelReference
Cystamine (10mg/kg, acute)Increased BDNF mRNA in substantia nigraYoung adult mice[4]
Cystamine (10mg/kg/day, 21 days)Upregulation of BDNF in substantia nigraMPTP-induced Parkinson's model mice[4]
Cystamine (30 and 60 mg/kg)Significantly increased precursor and mature BDNF protein levels2,5-hexanedione (B30556) intoxicated rats[5]
CysteamineIncreased serum levels of BDNFMouse and primate models of Huntington's disease[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in the field of cystamine derivatives. Below are protocols for key experiments cited in the development and evaluation of these compounds.

Synthesis of N,N'-Bis(acryloyl)cystamine

This protocol describes the synthesis of a reversible cross-linker for polyacrylamide gels, which is a derivative of cystamine.

Materials:

Procedure:

  • Dissolve cystamine dihydrochloride in an aqueous solution of NaOH at 0°C with stirring.

  • Slowly add a solution of acryloyl chloride in dichloromethane to the aqueous solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield N,N'-bis(acryloyl)cystamine as a white solid.

PEGylation of Cystamine

This protocol outlines a general procedure for the synthesis of PEGylated cystamine derivatives, which can improve the pharmacokinetic properties of the parent compound.

Materials:

Procedure:

  • Dissolve cystamine in anhydrous DMF.

  • Add triethylamine to the solution to act as a base.

  • Add a solution of mPEG-NHS ester in DMF dropwise to the cystamine solution with constant stirring.

  • Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

  • Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted reagents and solvent.

  • Lyophilize the dialyzed solution to obtain the PEGylated cystamine conjugate as a white powder.

DPPH Radical Scavenging Assay for Antioxidant Activity

This colorimetric assay is widely used to determine the antioxidant capacity of novel compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Test compound (cystamine derivative)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of each concentration of the test compound or standard to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of cystamine derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Hydrogen peroxide (H₂O₂) or another neurotoxin

  • Test compound (cystamine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Induce neurotoxicity by adding H₂O₂ to the cell culture medium and incubate for 24 hours.

  • After incubation, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the mechanisms of action and the research approach.

Signaling Pathways

Cystamine and its derivatives exert their therapeutic effects through the modulation of key signaling pathways involved in cellular protection and survival.

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystamine Cystamine Derivatives BDNF BDNF Cystamine->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds and Activates PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB Survival Neuronal Survival and Growth Akt->Survival Inhibits Apoptosis MAPK->CREB CREB->Survival Promotes Transcription

Caption: BDNF/TrkB signaling pathway activated by cystamine derivatives.

Nrf2_ARE_Signaling cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cystamine Cystamine Derivatives Keap1 Keap1 Cystamine->Keap1 Inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation Ub Ubiquitin Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes Activates Transcription

Caption: Nrf2/ARE antioxidant response pathway modulated by cystamine derivatives.

Experimental Workflow

The discovery and preclinical evaluation of novel cystamine derivatives typically follow a structured workflow.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Design Derivative Design (e.g., PEGylation, Prodrugs) Synthesis Chemical Synthesis Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant Anticancer Anticancer Screening (e.g., MTT on MCF-7, HepG2) Characterization->Anticancer Neuroprotection Neuroprotection Assays (e.g., SH-SY5Y cell viability) Characterization->Neuroprotection LeadOptimization Lead Optimization Antioxidant->LeadOptimization Anticancer->LeadOptimization Neuroprotection->LeadOptimization AnimalModels Disease Animal Models (e.g., Parkinson's, Cancer) Efficacy Therapeutic Efficacy (e.g., Tumor Reduction, Behavioral Tests) AnimalModels->Efficacy Toxicity Toxicology and Pharmacokinetics AnimalModels->Toxicity IND IND-Enabling Studies Efficacy->IND Toxicity->IND LeadOptimization->AnimalModels

Caption: General experimental workflow for novel cystamine derivatives.

Conclusion

The field of cystamine derivatives represents a vibrant and promising area of drug discovery. The inherent biological activities of the cystamine scaffold, coupled with modern medicinal chemistry strategies, have led to the development of novel compounds with significant potential in treating a multitude of diseases. This technical guide has provided a snapshot of the current landscape, highlighting key data, experimental protocols, and the underlying biological pathways. For researchers and drug development professionals, a thorough understanding of these core principles is paramount to advancing these promising molecules from the laboratory to the clinic. The continued exploration of novel cystamine derivatives, guided by robust preclinical data and a deep understanding of their mechanisms of action, holds the key to unlocking new therapeutic avenues for patients in need.

References

The Tipping Point: Leveraging Disulfide Bonds for Precise Intracellular Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic exploitation of the starkly different redox environments between the extracellular space and the intracellular cytoplasm presents a powerful tool for targeted drug delivery. This guide delves into the core principles of utilizing disulfide bonds as stimuli-responsive linkers in drug delivery systems. These systems are designed to remain stable in the oxidizing extracellular milieu and selectively release their therapeutic payload within the highly reducing environment of the cell, primarily driven by the high intracellular concentration of glutathione (B108866) (GSH). This approach offers a promising strategy to enhance therapeutic efficacy while minimizing off-target toxicity.

The Core Principle: A Tale of Two Environments

The fundamental premise of disulfide-linked drug delivery lies in the significant redox potential gradient across the cell membrane.

  • Extracellular Environment: Characterized by a low concentration of reducing agents like glutathione (in the micromolar range), the extracellular space is relatively oxidizing. This environment favors the stability of disulfide bonds, keeping the drug-carrier conjugate intact during systemic circulation and minimizing premature drug release.[1][]

  • Intracellular Environment: In stark contrast, the cytoplasm maintains a highly reducing environment, with glutathione concentrations ranging from 1 to 10 mM.[1][] This abundance of GSH readily facilitates the cleavage of disulfide bonds through a thiol-disulfide exchange reaction, leading to the rapid release of the conjugated drug at the site of action.[3]

This differential stability forms the basis of a "smart" drug delivery system that can distinguish between "off-target" and "on-target" compartments at a subcellular level.

Key Players in Disulfide Bond Cleavage

The primary mediator of disulfide bond reduction within the cell is glutathione (GSH) , a tripeptide (γ-L-Glutamyl-L-cysteinylglycine). The cleavage mechanism is a thiol-disulfide exchange reaction, as illustrated below.

cluster_0 Thiol-Disulfide Exchange Reaction Drug_Carrier_SS Drug-S-S-Carrier Intermediate Drug-S-S-G + Carrier-SH Drug_Carrier_SS->Intermediate Nucleophilic attack by GSH GSH_1 GSH (Glutathione) GSH_1->Intermediate Released_Drug Drug-SH (Active) Intermediate->Released_Drug Further reduction GSSG GSSG (Oxidized Glutathione) Intermediate->GSSG GSH_2 GSH GSH_2->Released_Drug

Caption: Glutathione-mediated cleavage of a disulfide bond.

This reaction is highly efficient in the cytoplasm due to the high concentration of GSH, ensuring a rapid and localized release of the therapeutic agent.

Intracellular Trafficking and Drug Release

The journey of a disulfide-linked drug delivery system from the cell surface to the release of its payload involves several key steps, primarily initiated by endocytosis.

cluster_0 Intracellular Trafficking and Drug Release Extracellular Extracellular Space (Low GSH) Endocytosis Receptor-Mediated Endocytosis Extracellular->Endocytosis Binding to Receptor Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Lysosome->Endosomal_Escape Cytoplasm Cytoplasm (High GSH, ~1-10 mM) Endosomal_Escape->Cytoplasm Drug_Release Disulfide Bond Cleavage & Drug Release Cytoplasm->Drug_Release Target Intracellular Target (e.g., Tubulin, DNA) Drug_Release->Target

Caption: Generalized pathway of intracellular drug delivery.

Upon internalization via endocytosis, the drug-carrier conjugate is enclosed within endosomes. For the disulfide bond to be cleaved by cytoplasmic GSH, the carrier must escape the endo-lysosomal pathway. This "endosomal escape" is a critical bottleneck in intracellular drug delivery.[4][5] Some drug delivery systems are designed to promote endosomal escape through various mechanisms, such as the "proton sponge" effect.[6] Once in the cytoplasm, the high GSH concentration triggers the cleavage of the disulfide linker and the release of the active drug.[7]

Data Presentation: Quantitative Analysis of Disulfide-Linked Drug Delivery Systems

The following tables summarize key quantitative data from various studies on disulfide-linked drug delivery systems, providing a comparative overview of their performance.

Table 1: Drug Loading and Release from Disulfide-Linked Nanocarriers

Nanocarrier SystemDrugDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)Cumulative Release (in 10 mM GSH)Time (h)Reference
Disulfide-crosslinked MicellesDoxorubicin (DOX)6.2683.23~89.4196[3][8]
PEG-SS-FCy7/PEG-SS-GEM MicellesGemcitabine (GEM)21.2N/A~93.124[7]
di-LA-PC Crosslinked MicellesPaclitaxel (B517696) (PTX)8.13N/A>8068[9]
HA/TPE-CS-SS-PTX NPsPaclitaxel (PTX)29.32N/A~80.3524[10]
PTX-MB @ PLGA NPsPaclitaxel-Methylene BlueN/AN/A40.6120[11][12]

Table 2: In Vitro Cytotoxicity of Disulfide-Linked Drug Delivery Systems

Drug Delivery SystemCell LineIC50 (µM)CommentsReference
Redox-responsive CCL1 MicellesMCF-72.24Showed highest cytotoxicity among tested micelles.[13]
PTX-MB @ PLGA NPsCT2678 µg/mL-[11][12]
Exatecan-based ADC (Exo-Linker)KPL-40.9 nM (payload)Exatecan payload is highly potent.[14]
DXd-based ADCKPL-44.0 nM (payload)DXd payload.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of disulfide-linked drug delivery systems.

Synthesis of Disulfide-Crosslinked Micelles

This protocol describes a general method for the synthesis of disulfide-crosslinked micelles based on the self-assembly of amphiphilic copolymers with thiol groups, followed by oxidation.[15]

Materials:

  • Amphiphilic block copolymer with pendant thiol groups (e.g., PEG-b-poly(cysteine))

  • Drug to be encapsulated (e.g., Paclitaxel)

  • Dimethylformamide (DMF)

  • Deionized water

  • Hydrogen peroxide (H₂O₂)

  • Dialysis membrane (MWCO appropriate for the polymer)

Procedure:

  • Micelle Formation and Drug Loading:

    • Dissolve the amphiphilic block copolymer and the hydrophobic drug in a minimal amount of a water-miscible organic solvent like DMF.

    • Add this solution dropwise to deionized water under vigorous stirring. The polymer will self-assemble into drug-loaded micelles.

    • Stir the solution for several hours to allow for solvent evaporation and micelle stabilization.

  • Disulfide Crosslinking:

    • To the micellar solution, add a controlled amount of an oxidizing agent, such as H₂O₂, to induce the formation of disulfide bonds between the thiol groups in the micelle core.[15]

    • Allow the reaction to proceed for a specified time (e.g., 24-48 hours) at room temperature. The extent of crosslinking can be monitored using Ellman's test for free thiols.

  • Purification:

    • Dialyze the crosslinked micelle solution against deionized water for 48 hours using an appropriate MWCO dialysis membrane to remove unloaded drug, unreacted reagents, and organic solvent.

    • Lyophilize the purified solution to obtain the disulfide-crosslinked, drug-loaded micelles as a powder.

cluster_0 Synthesis of Disulfide-Crosslinked Micelles Start Amphiphilic Polymer + Drug in Organic Solvent Self_Assembly Self-Assembly in Water (Nanoprecipitation) Start->Self_Assembly Drug_Loaded_Micelles Drug-Loaded Micelles (Uncrosslinked) Self_Assembly->Drug_Loaded_Micelles Oxidation Oxidation (e.g., H₂O₂) Drug_Loaded_Micelles->Oxidation Crosslinked_Micelles Disulfide-Crosslinked Drug-Loaded Micelles Oxidation->Crosslinked_Micelles Purification Purification (Dialysis) Crosslinked_Micelles->Purification Final_Product Lyophilized Product Purification->Final_Product

Caption: Workflow for synthesizing disulfide-crosslinked micelles.

In Vitro Glutathione-Mediated Drug Release Assay

This protocol outlines a standard method to quantify the release of a drug from a redox-responsive carrier in the presence of glutathione.[3][8]

Materials:

  • Drug-loaded disulfide-linked nanocarriers

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (appropriate MWCO)

  • Shaking incubator or water bath at 37°C

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation:

    • Disperse a known amount of the drug-loaded nanocarriers in PBS (pH 7.4).

    • Transfer the dispersion into a dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a larger volume of release medium (PBS, pH 7.4) containing a specific concentration of GSH (e.g., 10 mM to mimic intracellular conditions, and a control with 0 mM GSH).

    • Incubate the setup at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanocarriers.

cluster_0 In Vitro Drug Release Assay Workflow Start Drug-Loaded Nanocarrier Dispersion in PBS Dialysis_Setup Place in Dialysis Bag Start->Dialysis_Setup Incubation Incubate in Release Medium (with/without GSH) at 37°C Dialysis_Setup->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Analysis Quantify Drug Concentration (e.g., HPLC) Sampling->Analysis Calculation Calculate Cumulative Drug Release (%) Analysis->Calculation

Caption: Workflow for in vitro glutathione-mediated drug release assay.

Conclusion and Future Directions

The use of disulfide bonds as cleavable linkers in intracellular drug delivery systems represents a highly promising and versatile strategy. The ability to exploit the natural redox gradient between the extracellular and intracellular environments allows for the design of "smart" nanomedicines with enhanced tumor targeting and reduced systemic toxicity. The data and protocols presented in this guide highlight the significant progress in this field.

Future research will likely focus on:

  • Fine-tuning linker chemistry: To achieve more precise control over drug release kinetics.

  • Developing multi-responsive systems: Combining redox sensitivity with other triggers like pH or enzymes for enhanced specificity.

  • Improving endosomal escape: Designing novel strategies to overcome this critical barrier and enhance cytosolic drug delivery.

  • Advanced in vivo models: Utilizing more sophisticated animal models to better predict clinical outcomes.[16][17]

By addressing these challenges, the full potential of disulfide-based drug delivery can be realized, leading to the development of more effective and safer therapies for a wide range of diseases, particularly cancer.

References

Foundational Principles of Redox-Responsive Polymers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of redox-responsive polymers, a class of "smart" materials engineered to respond to specific oxidation-reduction (redox) cues prevalent in biological systems. Their ability to undergo controlled and predictable changes in their chemical structure and physical properties in response to redox stimuli makes them highly promising candidates for targeted drug delivery, particularly in the context of diseases characterized by altered redox microenvironments, such as cancer and inflammatory conditions.

Core Principles of Redox-Responsiveness

The fundamental principle behind redox-responsive polymers lies in the exploitation of the significant differences in redox potential between the extracellular and intracellular environments, as well as between healthy and diseased tissues. The intracellular environment is highly reducing due to the high concentration of glutathione (B108866) (GSH), a tripeptide that plays a crucial role in maintaining cellular redox homeostasis. In contrast, the extracellular space and the bloodstream are relatively oxidizing.[1][2] Furthermore, the tumor microenvironment often exhibits elevated levels of reactive oxygen species (ROS), creating localized oxidative stress.[3][4]

Redox-responsive polymers are designed with specific chemical moieties that are stable in one redox state but cleave or change conformation in another. This allows for the design of drug delivery systems that can circulate stably in the bloodstream and only release their therapeutic payload upon entering the target cells or tissues with a specific redox signature.

The most commonly employed redox-sensitive linkages include:

  • Disulfide Bonds (-S-S-): These are the most widely studied redox-responsive linkers. They are stable in the oxidizing extracellular environment but are readily cleaved by the high intracellular concentrations of GSH (2-10 mM) into two thiol groups (-SH).[5][6] This cleavage can lead to the disassembly of a nanoparticle, the detachment of a drug from a polymer backbone, or the degradation of a hydrogel.

  • Diselenide Bonds (-Se-Se-): Similar to disulfide bonds, diselenide bonds are also susceptible to cleavage by reducing agents like GSH. However, the Se-Se bond is weaker than the S-S bond, making diselenide-containing polymers more sensitive to lower concentrations of reducing agents.[7][8] They also exhibit sensitivity to oxidation by ROS, making them dual-responsive.

  • Tellurium-Containing Linkages (-Te- or -Te-Te-): Tellurium is more easily oxidized than sulfur or selenium. Polymers incorporating tellurium are highly sensitive to ROS and can undergo a transition from a hydrophobic to a hydrophilic state upon oxidation, triggering drug release.[3][9][10]

Design and Synthesis of Redox-Responsive Polymers

The synthesis of redox-responsive polymers can be achieved through various polymerization techniques, allowing for a high degree of control over the polymer's architecture, molecular weight, and the placement of the redox-sensitive moieties.

Common synthetic strategies include:

  • Chain-Growth Polymerization: This involves the polymerization of monomers containing the redox-responsive linkage in their side chains. Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization allow for the synthesis of well-defined block copolymers.

  • Step-Growth Polymerization: This method is used to incorporate redox-sensitive units into the polymer backbone. For example, the oxidative polymerization of dithiols can form poly(disulfide)s.[11]

  • Ring-Opening Polymerization (ROP): Cyclic monomers containing disulfide or other redox-sensitive bonds can be polymerized via ROP to yield polymers with the responsive unit in the main chain.

  • Post-Polymerization Modification: Pre-synthesized polymers can be functionalized with redox-sensitive groups. A common example is the introduction of pyridyl disulfide groups that can then react with thiol-containing drugs or other molecules.[12]

Quantitative Data on Redox-Responsive Systems

The efficacy of redox-responsive polymers is determined by their sensitivity to the specific redox stimulus and the kinetics of drug release. The following tables summarize representative quantitative data from the literature.

Polymer SystemRedox StimulusStimulus ConcentrationDrug Release (%)Time (h)Reference
Disulfide-crosslinked micelles10 mM GSH10 mM~80%24[5]
Diselenide-crosslinked micelles10 mM GSH10 mM>90%24[7]
Poly(propylene sulfide) nanoparticles10 mM H₂O₂10 mM~60%10[4]
Tellurium-containing micelles0.1 mM H₂O₂0.1 mMSignificant disassembly2[3]

Table 1: Comparative Drug Release Kinetics of Redox-Responsive Nanoparticles. This table highlights the different sensitivities and release profiles of nanoparticles based on disulfide, diselenide, poly(propylene sulfide), and tellurium-containing polymers in response to either reductive (GSH) or oxidative (H₂O₂) stimuli.

Linker TypeStimulusSensitivityKey FindingsReference
Disulfide GSHHighMost common, well-studied. Cleavage leads to rapid drug release.[5]
Diselenide GSH / ROSVery HighDual-responsive. More sensitive to reduction than disulfides.[7]
Thioether ROSModerateOxidizes to sulfoxide (B87167) and sulfone, increasing hydrophilicity.[4]
Telluride ROSExtremely HighUltrasensitive to oxidation, leading to rapid structural changes.[3]

Table 2: Comparison of Different Redox-Responsive Linkers. This table provides a qualitative comparison of the most common redox-responsive linkers, outlining their primary stimulus, relative sensitivity, and key characteristics relevant to drug delivery applications.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of redox-responsive polymeric drug delivery systems.

Synthesis of Disulfide-Containing Nanoparticles

This protocol describes the synthesis of self-assembled nanoparticles from a block copolymer containing disulfide linkages.

  • Polymer Synthesis: Synthesize a block copolymer, for example, poly(ethylene glycol)-b-poly(caprolactone) with a disulfide bond at the block junction (PEG-SS-PCL), using ring-opening polymerization of ε-caprolactone initiated by a disulfide-containing PEG macroinitiator.

  • Nanoparticle Formulation: Dissolve the PEG-SS-PCL polymer in a water-miscible organic solvent like acetone (B3395972) or THF.

  • Self-Assembly: Add the polymer solution dropwise to a vigorously stirring aqueous solution. The hydrophobic PCL block will form the core of the nanoparticle, while the hydrophilic PEG block will form the corona.

  • Solvent Removal: Dialyze the nanoparticle suspension against deionized water for 24 hours to remove the organic solvent.

  • Characterization: Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

In Vitro Drug Release Study

This protocol outlines the procedure to quantify the redox-responsive release of a model drug, Doxorubicin (B1662922) (DOX), from nanoparticles.

  • Drug Loading: Prepare DOX-loaded nanoparticles by co-dissolving the polymer and DOX in an organic solvent before the self-assembly step described above. Determine the drug loading content and efficiency using UV-Vis spectroscopy or HPLC.

  • Release Experiment Setup: Place a known concentration of the DOX-loaded nanoparticle suspension in a dialysis bag (with a molecular weight cutoff lower than the molecular weight of DOX).

  • Incubation: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without the addition of a reducing agent (e.g., 10 mM GSH). Maintain the setup at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of released DOX in the collected samples using fluorescence spectroscopy or HPLC.[13][14][15]

  • Data Analysis: Calculate the cumulative percentage of drug release over time.

In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic effects of drug-loaded nanoparticles on cancer cells.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in a suitable medium in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[16]

  • Treatment: Replace the medium with fresh medium containing various concentrations of free DOX, DOX-loaded nanoparticles, and empty nanoparticles (as a control).

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • Cell Viability Assessment: Assess cell viability using a standard method like the MTT or WST-8 assay.[17][18] This involves adding the respective reagent to the wells and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to redox-responsive polymers.

cluster_extracellular Extracellular (Oxidizing) cluster_intracellular Intracellular (Reducing) NP_stable Stable Nanoparticle with Drug NP_disassembled Disassembled Nanoparticle NP_stable->NP_disassembled High GSH Drug Released Drug NP_disassembled->Drug Target Cellular Target Drug->Target Therapeutic Effect

Caption: Glutathione-mediated drug release from a disulfide-containing nanoparticle.

cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation Evaluation Polymer Redox-Responsive Polymer Synthesis NP_formulation Nanoparticle Formulation Polymer->NP_formulation Drug_loading Drug Loading NP_formulation->Drug_loading DLS DLS (Size) Drug_loading->DLS TEM TEM (Morphology) Drug_loading->TEM HPLC HPLC (Drug Load) Drug_loading->HPLC Release In Vitro Drug Release Drug_loading->Release Cytotoxicity In Vitro Cytotoxicity Release->Cytotoxicity InVivo In Vivo Efficacy Cytotoxicity->InVivo Start Start Prepare_Polymer Synthesize Redox- Responsive Polymer Start->Prepare_Polymer Prepare_NP Formulate Drug-Loaded Nanoparticles Prepare_Polymer->Prepare_NP Characterize Physicochemical Characterization (DLS, TEM) Prepare_NP->Characterize Setup_Release Set up In Vitro Release Assay Characterize->Setup_Release Add_Stimulus Add Redox Stimulus (e.g., GSH) Setup_Release->Add_Stimulus Measure_Release Measure Drug Release (HPLC/UV-Vis) Add_Stimulus->Measure_Release Yes Add_Stimulus->Measure_Release No (Control) Analyze_Data Analyze Release Kinetics Measure_Release->Analyze_Data End End Analyze_Data->End

References

The Role of Aminoethyl Disulfide Linkers in Biomedicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic delivery of therapeutic agents to specific cellular targets is a cornerstone of modern medicine. Among the sophisticated tools developed for this purpose, aminoethyl disulfide linkers have emerged as a critical component in the design of targeted therapies, particularly antibody-drug conjugates (ADCs). Their unique redox-sensitive nature allows for stable drug transport in the bloodstream and selective payload release within the reducing environment of target cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the synthesis, properties, and biomedical applications of aminoethyl disulfide linkers, supplemented with quantitative data, detailed experimental protocols, and visual workflows to support researchers in this dynamic field.

Core Principles of Aminoethyl Disulfide Linkers

Aminoethyl disulfide linkers are chemical moieties that connect a targeting vehicle, such as a monoclonal antibody, to a therapeutic payload. The lynchpin of their function is the disulfide bond (-S-S-), which is susceptible to cleavage by reducing agents. The significant concentration gradient of glutathione (B108866) (GSH), a major intracellular antioxidant, between the extracellular environment (approximately 5 µM in blood) and the cytoplasm (1-10 mM) is the primary driver for the selective release of the payload inside the target cell.[] This targeted release mechanism is a key advantage of disulfide linkers over other cleavable and non-cleavable linker technologies.

Quantitative Analysis of Aminoethyl Disulfide Linker Properties

The stability and cleavage kinetics of aminoethyl disulfide linkers are critical parameters that influence the in vivo performance of bioconjugates. These properties are often modulated by introducing steric hindrance around the disulfide bond, for example, by adding methyl groups to the adjacent carbon atoms. Increased steric hindrance generally leads to greater stability in plasma but may also slow the rate of intracellular cleavage.[2][3][4]

Below are tables summarizing key quantitative data for ADCs utilizing disulfide linkers.

Table 1: Pharmacokinetic Parameters of Disulfide-Linked Antibody-Drug Conjugates

ADC Name/ConstructLinker TypePayloadSpeciesAverage DARPlasma Half-lifeReference
Trastuzumab emtansine (T-DM1)SMCC (non-cleavable thioether)DM1Human3.5~4 days[3]
huC242-SPP-DM1DisulfideDM1Mouse3-4Not Specified[5]
huC242-SPDB-DM4Hindered DisulfideDM4Mouse3-4More stable than SPP-DM1[][2][3]
Anti-CD22-SPDB-DM4Hindered DisulfideDM4Not Specified> 4Not Specified[3]

Table 2: In Vitro Stability and Cleavage of Disulfide Linkers

Linker TypeModel SystemReducing AgentConcentrationCleavage ObservationReference
Unhindered DisulfideD20HssCh conjugateGlutathione (GSH)5 mM50% reduction after 3 hours[6]
Unhindered DisulfideD20HssCh conjugateGlutathione (GSH)5 µMNot significantly cleaved after 3 hours[6]
Sterically Hindered DisulfideshuC242-maytansinoid conjugatesDithiothreitol (DTT)Not SpecifiedMore stable to reduction than less hindered linkers[2][3]
Amino-BODIPY based DD systemsIn solutionGlutathione (GSH)Not SpecifiedRatiometric monitoring of drug release upon cleavage[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminoethyl disulfide linkers.

Protocol 1: Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a widely used heterobifunctional crosslinker for introducing disulfide bonds.

Materials:

Procedure:

  • Synthesis of 3-(2-pyridyldithio)propionic acid:

    • Dissolve 2,2'-dipyridyl disulfide in glacial acetic acid.

    • Add a solution of 3-mercaptopropionic acid in glacial acetic acid dropwise to the disulfide solution while stirring.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 3-(2-pyridyldithio)propionic acid.

  • Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP):

    • Dissolve 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide in dry dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of dicyclohexylcarbodiimide in dry dichloromethane dropwise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure SPDP.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Conjugation of a Thiol-Containing Payload to an Antibody using SPDP

This protocol describes the two-step process of modifying an antibody with SPDP and then conjugating a thiol-containing payload.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • SPDP stock solution in an organic solvent (e.g., DMSO or DMF)

  • Thiol-containing payload (e.g., a cytotoxic drug)

  • Reducing agent (e.g., Dithiothreitol, DTT) for antibody reduction (if necessary)

  • Quenching reagent (e.g., cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Modification with SPDP:

    • Dissolve the antibody in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add the SPDP stock solution to the antibody solution at a desired molar excess (typically 5-20 fold).

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring.

    • Remove excess, unreacted SPDP by size-exclusion chromatography (e.g., a desalting column) equilibrated with the reaction buffer.

  • Conjugation with Thiol-Containing Payload:

    • If the antibody's interchain disulfides are to be used for conjugation, partially reduce the antibody with a controlled amount of a reducing agent like DTT or TCEP prior to the conjugation step. This step needs careful optimization to achieve the desired drug-to-antibody ratio (DAR).

    • Add the thiol-containing payload to the SPDP-modified antibody solution. The molar ratio of payload to antibody will influence the final DAR.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.

    • Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing reagent like cysteine.

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove unconjugated payload and other small molecules.

Characterization: The final ADC should be characterized for its drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Its purity and aggregation state should be assessed by Size Exclusion Chromatography (SEC).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-linked ADCs.[9][10][11]

Materials:

  • Antibody-drug conjugate sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample.

    • Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.

    • Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a chromophore.

  • Data Analysis:

    • Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8 for interchain cysteine conjugation).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100

Visualizing Key Processes with Graphviz

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to aminoethyl disulfide linkers in biomedicine.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) (Stable Disulfide Linker) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Complex ADC-Receptor Complex Receptor->Complex 2. Complex Formation EarlyEndosome Early Endosome Complex->EarlyEndosome 3. Internalization LateEndosome Late Endosome EarlyEndosome->LateEndosome 4. Maturation Lysosome Lysosome LateEndosome->Lysosome 5. Fusion Payload Free Payload (e.g., Cytotoxic Drug) Lysosome->Payload 6. Glutathione (GSH)-mediated Disulfide Cleavage & Proteolytic Degradation Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 7. Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis 8. Induction of Apoptosis ADC_Development_Workflow cluster_discovery Discovery & Design cluster_synthesis Synthesis & Conjugation cluster_characterization Bioanalytical Characterization cluster_evaluation Preclinical & Clinical Evaluation Target Target & Antibody Selection Linker Linker Design (Aminoethyl Disulfide) Target->Linker Payload Payload Selection Payload->Linker LinkerSynth Linker Synthesis Linker->LinkerSynth Conjugation Antibody-Payload Conjugation LinkerSynth->Conjugation Purification ADC Purification Conjugation->Purification DAR DAR & Drug Load Distribution (HIC, MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity InVitro In Vitro Cytotoxicity DAR->InVitro Purity->InVitro Stability Plasma Stability (LC-MS) Stability->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

References

Preliminary Biocompatibility of Cystamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine (B1669676), a disulfide compound, and its reduced form, the aminothiol (B82208) cysteamine (B1669678), are molecules of significant interest in various biomedical applications. Understanding their interaction with biological systems is paramount for their safe and effective therapeutic development. This technical guide provides an in-depth overview of the preliminary biocompatibility studies of cystamine and cysteamine, focusing on their cytotoxic, genotoxic, and hemocompatible properties. Detailed experimental protocols and mechanistic insights are provided to aid researchers in their evaluation of these compounds.

I. Cytotoxicity Profile

The cytotoxicity of cystamine and cysteamine has been evaluated in a variety of in vitro and in vivo models. The primary mechanisms of cytotoxicity are attributed to the generation of reactive oxygen species (ROS) and the modulation of intracellular antioxidant systems.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following tables summarize available IC50 data for cysteamine and cystamine in various cell lines. It is important to note that IC50 values can vary depending on the cell type, exposure time, and assay method used.

Table 1: In Vitro Cytotoxicity (IC50) of Cysteamine Compounds

CompoundCell LineAssayIncubation TimeIC50Reference
CysteamineBaby Hamster Kidney (BHK-21)MTT24 h11.19% (v/v of 200 mg/mL solution)[1][2]
Cysteamine with ChlorhexidineBaby Hamster Kidney (BHK-21)MTT24 h0.12% (v/v of combined solution)[1][3]
Cysteamine with Calcium HydroxideBaby Hamster Kidney (BHK-21)MTT24 h2.25% (v/v of combined solution)[1][3]
Cysteamine with Triple Antibiotic PasteBaby Hamster Kidney (BHK-21)MTT24 h12.86% (v/v of combined solution)[1][3]

Note: The IC50 values from the cited study were presented as a percentage of the initial solution. Further details on the exact molar concentrations were not provided.

In Vivo Toxicity Data

Acute in vivo toxicity is often assessed by determining the median lethal dose (LD50), the dose required to kill half the members of a tested population.

Table 2: In Vivo Acute Toxicity (LD50) of Cystamine

CompoundAnimal ModelRoute of AdministrationLD50Reference
CystamineRatIntravenous97 mg/kg
CystamineMouseIntravenous155.93 mg/kg

II. Mechanisms of Cytotoxicity

The cytotoxic effects of cystamine and cysteamine are multifactorial, primarily revolving around the induction of oxidative stress and interference with key cellular enzymes.

Oxidative Stress Induction

Cysteamine, in the presence of oxygen and transition metals, can undergo auto-oxidation to its disulfide form, cystamine, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) as a byproduct[4]. This increase in intracellular ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Inhibition of Glutathione (B108866) Peroxidase

Cysteamine has been shown to inhibit the activity of glutathione peroxidase (GPx)[5]. GPx is a crucial antioxidant enzyme that detoxifies H₂O₂. Inhibition of GPx leads to an accumulation of H₂O₂, exacerbating oxidative stress and contributing to cytotoxicity[5].

Inhibition of Transglutaminase 2

Cystamine is a known inhibitor of transglutaminase 2 (TG2), an enzyme involved in protein cross-linking[6]. In vivo, cystamine is readily reduced to cysteamine, which acts as a competitive inhibitor for the transamidation reactions catalyzed by TG2[7]. This inhibition can interfere with various cellular processes, including cell adhesion, migration, and apoptosis.

III. Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a compound can damage genetic material. Preliminary studies have investigated the genotoxic potential of cystamine compounds.

Sister Chromatid Exchange (SCE) Assay

The Sister Chromatid Exchange (SCE) assay is a sensitive method to detect reciprocal exchanges of DNA between sister chromatids, which can be induced by DNA-damaging agents. Studies have shown that both cysteamine and cystamine can act synergistically with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to induce SCEs in Chinese hamster V79 cells[8]. Interestingly, one study reported a negative response for cysteamine in an in vitro SCE assay using human lymphocytes, while a positive response was observed in hamster ovarian cells[9].

Micronucleus Test
Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[11][12]. Specific results for cystamine or cysteamine in the Ames test were not found in the provided search results. However, related thiol compounds like cysteine have been reported to be mutagenic in the Ames test after metabolic activation[13].

IV. Hemocompatibility

The assessment of hemocompatibility is critical for any compound intended for systemic administration. This involves evaluating its effects on blood components, including red blood cells, platelets, and the coagulation and complement systems. Currently, there is a lack of specific data on the hemocompatibility of cystamine and cysteamine in the provided search results. General protocols for assessing hemolysis, platelet aggregation, and complement activation are described in the experimental protocols section.

V. Experimental Protocols

This section provides detailed methodologies for key in vitro biocompatibility assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Protocol:

  • Sample Preparation: Prepare cell lysates or collect cell culture supernatants after treatment with the test compound.

  • Reagent Preparation: Prepare the LDH reaction mixture containing substrate, cofactor (NAD⁺), and a tetrazolium salt (INT).

  • Assay Procedure:

    • Add 50 µL of sample (or standard) to the wells of a 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the amount of LDH released, which is proportional to the number of lysed cells.

Annexin V/PI Assay for Apoptosis

The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Cell Preparation: Harvest and wash cells after treatment.

  • Staining:

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

VI. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biocompatibility of cystamine compounds.

cluster_workflow General In Vitro Cytotoxicity Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Viability/Cytotoxicity Assay (MTT, LDH, etc.) C->D E Data Analysis (IC50 Calculation) D->E

General workflow for in vitro cytotoxicity assessment.

Cysteamine Cysteamine Auto_oxidation Auto-oxidation (+ O2, Transition Metals) Cysteamine->Auto_oxidation GPx_inhibition Inhibition Cysteamine->GPx_inhibition H2O2 Hydrogen Peroxide (H₂O₂) Generation Auto_oxidation->H2O2 Oxidative_Stress Increased Oxidative Stress H2O2->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation GPx Glutathione Peroxidase (GPx) GPx->H2O2 Detoxifies Apoptosis Apoptosis DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis

Cysteamine-induced oxidative stress pathway.

Cystamine Cystamine (Extracellular) Reduction Reduction (in vivo) Cystamine->Reduction Cysteamine Cysteamine (Intracellular) Reduction->Cysteamine Inhibition Competitive Inhibition Cysteamine->Inhibition TG2 Transglutaminase 2 (TG2) Protein_Crosslinking Protein Cross-linking (Transamidation) TG2->Protein_Crosslinking

Inhibition of Transglutaminase 2 by Cystamine.

Conclusion

The preliminary biocompatibility studies of cystamine and cysteamine reveal a complex toxicological profile. Their cytotoxicity is primarily mediated by the induction of oxidative stress through ROS generation and the inhibition of key antioxidant enzymes. Genotoxicity data suggests a potential for DNA damage under certain conditions, warranting further investigation. A significant data gap exists in the area of hemocompatibility, which is a critical aspect for systemic applications. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers to further elucidate the biocompatibility of these promising compounds and guide their development towards safe and effective therapeutic agents.

References

In Vitro Cleavage of Aminoethyl-SS-ethylalcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cleavage of Aminoethyl-SS-ethylalcohol, a disulfide-containing linker molecule. Disulfide linkers are pivotal in the design of targeted therapeutic systems, such as Antibody-Drug Conjugates (ADCs), where selective cleavage and release of a payload in a specific environment are critical for efficacy and safety. This document details the underlying chemical mechanisms, presents quantitative data for analogous systems, outlines detailed experimental protocols for studying cleavage, and provides visual workflows to guide laboratory investigation.

Introduction to this compound and Disulfide Cleavage

This compound (CAS 15579-01-8) is a heterobifunctional linker containing a primary amine, a reducible disulfide bond, and a hydroxyl group. These functional groups allow for its conjugation to various molecules, such as antibodies and cytotoxic drugs. The disulfide bond is the key functional element for controlled release, designed to be stable in the extracellular environment and susceptible to cleavage under reducing conditions, such as those found within the cytoplasm of cells.

The primary mechanism for the in vitro cleavage of the disulfide bond in this compound is thiol-disulfide exchange. This reaction is facilitated by reducing agents, most notably glutathione (B108866) (GSH), which is present in millimolar concentrations within the intracellular environment, compared to micromolar concentrations in the blood plasma.[][] This significant concentration gradient is the fundamental principle behind the design of disulfide linkers for targeted drug delivery. Other common laboratory reducing agents used to study this cleavage include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Reductive Cleavage Mechanism

The cleavage of the disulfide bond in this compound by glutathione involves a nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the disulfide bridge. This results in the formation of a mixed disulfide and the release of the other portion of the linker as a free thiol. A second molecule of GSH can then reduce the mixed disulfide, regenerating a molecule of the original thiol and producing oxidized glutathione (GSSG).

G This compound This compound (R1-S-S-R2) MixedDisulfide Mixed Disulfide (R1-S-S-G) This compound->MixedDisulfide + GSH Thiol1 Released Thiol (HS-R2) This compound->Thiol1 GSH1 Glutathione (GSH) Thiol2 Released Thiol (HS-R1) MixedDisulfide->Thiol2 + GSH GSSG Oxidized Glutathione (GSSG) MixedDisulfide->GSSG GSH2 Glutathione (GSH)

Reductive Cleavage of this compound by Glutathione.

Quantitative Data on Disulfide Linker Cleavage

Table 1: Exemplary Half-Life of Disulfide Linkers in the Presence of Glutathione

Linker TypeReducing AgentConcentrationHalf-Life (t½)Reference
Unhindered DisulfideGlutathione (GSH)5 mM~3 hours[3]
Sterically Hindered Disulfide (e.g., with adjacent methyl groups)Glutathione (GSH)5 mM> 24 hours[4]

Table 2: Factors Influencing the Rate of Disulfide Cleavage

FactorEffect on Cleavage RateRationale
Concentration of Reducing Agent Increased concentration leads to a faster cleavage rate.Follows principles of chemical kinetics; more frequent collisions between the disulfide and the reducing agent.[]
Steric Hindrance Increased steric hindrance around the disulfide bond decreases the cleavage rate.Bulky groups near the disulfide bond make it less accessible to nucleophilic attack by reducing agents.[4]
pH of the Environment Higher pH (within a physiological range) can increase the cleavage rate.A higher pH increases the concentration of the more nucleophilic thiolate anion (S-) of the reducing agent.
Temperature Increased temperature leads to a faster cleavage rate.Provides more kinetic energy for the reaction to overcome the activation energy barrier.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of the in vitro cleavage of this compound. The following protocols outline methods for studying cleavage using common reducing agents and analysis by High-Performance Liquid Chromatography (HPLC).

Protocol for In Vitro Cleavage with Glutathione (GSH)

This protocol simulates the intracellular reducing environment to assess the stability and cleavage kinetics of a compound containing the this compound linker.

Materials:

  • Test compound (e.g., a conjugate synthesized using this compound)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases for HPLC (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

  • Quenching solution (e.g., ice-cold acetonitrile or a solution of N-ethylmaleimide)

Procedure:

  • Prepare a stock solution of the test compound: Dissolve the test compound in PBS or a suitable solvent to a final concentration of 1 mg/mL.

  • Prepare a stock solution of GSH: Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to 7.4 if necessary.

  • Set up the cleavage reaction: In a microcentrifuge tube, add the test compound solution. Add the GSH stock solution to a final concentration of 1-10 mM to mimic intracellular concentrations. Adjust the final volume with PBS. Include a control sample without GSH.

  • Incubate the reaction: Incubate the reaction mixture at 37°C.

  • Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample preparation for analysis: Immediately quench the reaction in the aliquot to prevent further cleavage. This can be done by adding an equal volume of ice-cold acetonitrile or by adding a thiol-reactive agent like N-ethylmaleimide.

  • Analyze the samples: Analyze the samples from each time point by HPLC to quantify the remaining intact compound and the amount of released cleavage products.[5] This data can be used to determine the cleavage kinetics, including the half-life of the linker.

Protocol for In Vitro Cleavage with Dithiothreitol (DTT)

This protocol uses a stronger reducing agent, DTT, which is often used for complete and rapid cleavage of disulfide bonds.

Materials:

  • Test compound

  • PBS, pH 7.4

  • Dithiothreitol (DTT)

  • HPLC system and reagents as described in 4.1

Procedure:

  • Prepare stock solutions: Prepare a 1 mg/mL stock solution of the test compound and a 1 M stock solution of DTT in PBS.

  • Set up the cleavage reaction: In a microcentrifuge tube, add the test compound solution. Add the DTT stock solution to a final concentration of 10-100 mM. Adjust the final volume with PBS.

  • Incubate the reaction: Incubate the reaction mixture at 37°C for 1-4 hours. The incubation time may need to be optimized.

  • Quench the reaction (optional): The reaction can be stopped by adding an alkylating agent, such as N-ethylmaleimide (NEM), to cap the free thiols.

  • Analyze the cleavage products: Analyze the reaction mixture by HPLC to confirm the cleavage of the disulfide bond and to identify the cleavage products.

Visualization of Experimental Workflow

A clear experimental workflow is essential for planning and executing in vitro cleavage studies. The following diagram illustrates a typical workflow for the characterization of a cleavable linker like this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_compound Prepare Stock Solution of Test Compound setup_reaction Set up Cleavage Reaction (Test Compound + Reducing Agent) prep_compound->setup_reaction prep_gsh Prepare Stock Solution of Reducing Agent (e.g., GSH) prep_gsh->setup_reaction incubation Incubate at 37°C setup_reaction->incubation time_points Withdraw Aliquots at Various Time Points incubation->time_points quench Quench Reaction time_points->quench hplc Analyze by HPLC quench->hplc data_analysis Data Analysis (Determine Cleavage Kinetics) hplc->data_analysis

References

Methodological & Application

Application Notes and Protocols for Incorporating Aminoethyl-SS-ethylalcohol into Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific sites within the body holds immense promise for improving treatment efficacy and reducing off-target side effects. Stimuli-responsive nanoparticles, which release their payload in response to specific triggers in the target microenvironment, are at the forefront of this research. The tumor microenvironment, for instance, is characterized by a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space.[1][2] This redox potential difference provides a unique opportunity for the design of nanoparticles that selectively release their cargo within cancer cells.

Aminoethyl-SS-ethylalcohol is a versatile bifunctional molecule containing a primary amine, a reducible disulfide bond, and a hydroxyl group. This unique structure makes it an ideal candidate for incorporation into nanoparticles to impart redox-responsive properties. The primary amine and hydroxyl groups can be utilized for covalent attachment to the nanoparticle surface or for incorporation into a polymer backbone, while the disulfide bond serves as the trigger for payload release in a reducing environment.

These application notes provide detailed protocols for the incorporation of this compound into nanoparticles, enabling the development of advanced drug delivery systems. Two primary strategies are presented:

  • Post-synthesis surface modification: Covalent attachment of this compound to pre-formed nanoparticles.

  • Polymer synthesis and self-assembly: Synthesis of polymers incorporating this compound followed by self-assembly into nanoparticles.

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of nanoparticles functionalized with disulfide-containing moieties. The values are indicative and will vary depending on the specific nanoparticle system and analytical method used.[3][4][5]

ParameterMethodTypical Value RangeReference
Nanoparticle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)50 - 200 nm[2][6]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3[6]
Zeta Potential Electrophoretic Light Scattering (ELS)-30 mV to +30 mV[7]
Surface Functionalization Efficiency NMR, FTIR, UV-Vis Spectroscopy10 - 80%[3][4][8]
Drug Loading Capacity (DLC) UV-Vis Spectroscopy, HPLC5 - 20% (w/w)[5][9]
Encapsulation Efficiency (EE) UV-Vis Spectroscopy, HPLC70 - 95%[2]
In Vitro Drug Release (at 10 mM GSH) Dialysis, HPLC60 - 90% within 24h[1][5]
In Vitro Drug Release (at physiological GSH) Dialysis, HPLC< 20% within 24h[1]

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[10][11][12]

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend the carboxylated nanoparticles in MES buffer at a concentration of 1-10 mg/mL.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in MES buffer.

    • Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended (typically a 2- to 5-fold molar excess).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming NHS esters.

  • Conjugation with this compound:

    • Dissolve this compound in PBS (pH 7.4) at a desired concentration.

    • Wash the activated nanoparticles by centrifugation and resuspension in PBS (pH 7.4) to remove excess EDC and NHS.

    • Immediately add the this compound solution to the activated nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM and stir for 15-30 minutes to deactivate any unreacted NHS esters.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in the washing buffer. Perform at least three washing cycles to remove unreacted this compound and byproducts.

    • Resuspend the final nanoparticle pellet in a suitable storage buffer (e.g., PBS).

Characterization:

  • FTIR Spectroscopy: To confirm the formation of an amide bond, look for the appearance of characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.[13][14]

  • NMR Spectroscopy: Can be used to quantify the degree of functionalization by analyzing the proton signals of the attached this compound.[4]

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic size and polydispersity index (PDI) of the functionalized nanoparticles.[6]

  • Zeta Potential: To measure the surface charge of the nanoparticles, which is expected to change after conjugation.

Protocol 2: Synthesis of a Disulfide-Containing Polymer and Self-Assembly into Nanoparticles

This protocol outlines a general approach to synthesize a block copolymer incorporating this compound and its subsequent self-assembly into redox-responsive micelles.[15]

Materials:

  • A polymer with a reactive group (e.g., a carboxylic acid-terminated polymer like PCL-COOH or PLGA-COOH)

  • This compound

  • EDC and NHS

  • A hydrophilic polymer block (e.g., methoxy-poly(ethylene glycol)-amine, mPEG-NH2)

  • Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Synthesis of the Amphiphilic Block Copolymer:

    • Step 1: Activation of the polymer's carboxyl group. Dissolve the carboxyl-terminated polymer in an appropriate organic solvent (e.g., DCM). Add EDC and NHS in molar excess and stir at room temperature for 1-2 hours to activate the carboxyl group.

    • Step 2: Conjugation with this compound. In a separate flask, dissolve this compound in the same solvent. Add this solution to the activated polymer solution and stir overnight at room temperature.

    • Step 3: Purification of the disulfide-containing polymer. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or methanol) and collect the precipitate by centrifugation. Wash the polymer several times to remove unreacted reagents.

    • Step 4: Attachment of the hydrophilic block (optional but recommended for micelle formation). The hydroxyl group of the now attached this compound can be used for further modification, for example, by reacting it with an activated hydrophilic polymer like mPEG-NHS. Alternatively, a polymer with a terminal amine can be used in the first step to react with the carboxyl-terminated polymer, and then this compound can be attached to a side chain.

  • Self-Assembly into Nanoparticles (Micelles):

    • Dissolve the synthesized amphiphilic block copolymer in a water-miscible organic solvent (e.g., DMF or DMSO).

    • Add this polymer solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).

    • Continue stirring for several hours to allow for the evaporation of the organic solvent.

    • Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the remaining organic solvent and any un-assembled polymer chains.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the successful synthesis of the block copolymer by identifying the characteristic peaks of each block and the this compound moiety.[4]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized polymer.

  • DLS and Transmission Electron Microscopy (TEM): To characterize the size, morphology, and size distribution of the self-assembled nanoparticles.[6]

  • Critical Micelle Concentration (CMC): To determine the stability of the micelles, often measured using a fluorescent probe like pyrene.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Surface Modification cluster_protocol2 Protocol 2: Polymer Synthesis & Self-Assembly P1_Start Carboxylated Nanoparticles P1_Step1 Activation (EDC/NHS) P1_Start->P1_Step1 P1_Step2 Conjugation with This compound P1_Step1->P1_Step2 P1_Step3 Quenching & Purification P1_Step2->P1_Step3 P1_End Functionalized Nanoparticles P1_Step3->P1_End P2_Start Reactive Polymer P2_Step1 Polymer Synthesis with This compound P2_Start->P2_Step1 P2_Step2 Self-Assembly (Dialysis) P2_Step1->P2_Step2 P2_End Redox-Responsive Nanoparticles P2_Step2->P2_End

Caption: Experimental workflows for incorporating this compound.

signaling_pathway cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) NP Drug-Loaded Nanoparticle (Stable Disulfide Bond) NP_uptake Cellular Uptake NP->NP_uptake Endocytosis GSH Glutathione (GSH) Cleavage Disulfide Bond Cleavage GSH->Cleavage Reduction Disassembly Nanoparticle Disassembly Cleavage->Disassembly Drug_Release Drug Release Disassembly->Drug_Release

Caption: Glutathione-mediated drug release from disulfide-containing nanoparticles.

References

Application Notes and Protocols for Gene Silencing using Aminoethyl-SS-ethylalcohol and Related Disulfide-Containing Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RNA interference (RNAi) is a powerful biological process for sequence-specific gene silencing, with small interfering RNA (siRNA) being a key effector molecule.[1][2] The therapeutic potential of siRNA is immense; however, its clinical application is often hindered by challenges in safe and effective intracellular delivery.[3][4] Redox-responsive delivery systems, which leverage the significant difference in redox potential between the extracellular and intracellular environments, have emerged as a promising strategy. Specifically, carriers incorporating disulfide bonds (-S-S-) are designed to be stable in the oxidizing extracellular space but to readily cleave within the reducing environment of the cytoplasm.[5][6][7] This cleavage facilitates the release of the siRNA cargo, enhancing its bioavailability and gene-silencing efficacy.[3][5]

While specific application data for "Aminoethyl-SS-ethylalcohol" is not extensively available in peer-reviewed literature, its structure suggests it belongs to a class of disulfide-containing linkers used to synthesize larger polymers or lipid-based carriers for nucleic acid delivery. This document provides detailed application notes and protocols based on the well-documented use of analogous disulfide-based poly(amido amine)s, which incorporate aminoethyl functionalities for siRNA complexation and disulfide linkages for redox-responsive release.[1][2][8] These protocols are intended for researchers, scientists, and drug development professionals engaged in gene silencing studies.

Principle of Redox-Responsive siRNA Delivery

The core principle of this technology lies in the reversible nature of the disulfide bond. Cationic polymers or lipids containing disulfide linkages are synthesized to electrostatically complex with negatively charged siRNA molecules, forming nanoparticles (polyplexes or lipoplexes). These nanoparticles protect the siRNA from nuclease degradation in the serum and facilitate cellular uptake, typically via endocytosis.

Once inside the cell, the nanoparticles are exposed to the cytoplasm, which has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular environment.[6][7] This high GSH concentration rapidly cleaves the disulfide bonds within the carrier molecule.[8] The cleavage of the carrier leads to its degradation or conformational change, destabilizing the nanoparticle structure and triggering the release of the siRNA into the cytoplasm. The freed siRNA can then engage with the RNA-induced silencing complex (RISC) to mediate the targeted knockdown of its complementary mRNA.[3] This "intelligent" release mechanism aims to improve gene silencing efficiency while minimizing cytotoxicity associated with the carrier molecule.[5][8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies using disulfide-containing poly(amido amine)s for siRNA delivery. This data is representative of the performance that can be expected from such systems.

Table 1: Gene Silencing Efficacy of Disulfide-Containing Poly(amido amine)/siRNA Polyplexes

Polymer Composition (% Ethylene Diamine - EDA)Optimal Polymer/siRNA (w/w) RatioTarget Gene Knockdown (%)Cell LineReference
25% EDA24>80%14C (Ovarian Carcinoma)[1][2]
50% EDA12>80%14C (Ovarian Carcinoma)[1][2]
75% EDA6~70%14C (Ovarian Carcinoma)[1][2]

Table 2: Cytotoxicity of Disulfide-Containing Poly(amido amine)/siRNA Polyplexes

Polymer Composition (% Ethylene Diamine - EDA)Polymer/siRNA (w/w) RatioCell Viability (%)Cell LineReference
25% EDA24~85%14C (Ovarian Carcinoma)[1][2]
50% EDA12~90%14C (Ovarian Carcinoma)[1][2]
75% EDA12~60%14C (Ovarian Carcinoma)[1][2]
PEI 25 kDa (Control)Optimal<50%Various[8]

Experimental Protocols

Protocol 1: Formation of Disulfide-Carrier/siRNA Nanoparticles

This protocol describes the formation of nanoparticles (polyplexes) by complexing a disulfide-containing cationic polymer with siRNA.

Materials:

  • Disulfide-containing polymer stock solution (e.g., 1 mg/mL in nuclease-free water)

  • siRNA stock solution (e.g., 20 µM in nuclease-free water)

  • Nuclease-free buffer (e.g., HEPES-buffered glucose: 20 mM HEPES, 5% glucose, pH 7.4)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Determine Required Volumes: Calculate the required volumes of polymer and siRNA stock solutions based on the desired polymer/siRNA weight-to-weight (w/w) ratio. For example, to prepare a complex with 1 µg of siRNA at a w/w ratio of 10, you will need 10 µg of the polymer.

  • Dilution: In separate nuclease-free tubes, dilute the calculated amount of siRNA and polymer in the nuclease-free buffer. A typical final volume for the complex solution is 50-100 µL. It is good practice to add the polymer solution to the siRNA solution.[9]

  • Complexation: Add the diluted polymer solution to the diluted siRNA solution.

  • Incubation: Vortex the mixture gently for 5-10 seconds and incubate at room temperature for 20-30 minutes to allow for stable nanoparticle formation.[9]

  • Characterization (Optional): The resulting nanoparticles can be characterized for size and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol outlines the procedure for transfecting adherent mammalian cells with the prepared nanoparticles.

Materials:

  • Adherent cells (e.g., HeLa, HEK293) in culture

  • Complete growth medium (with serum)

  • Serum-free growth medium

  • Prepared Disulfide-Carrier/siRNA nanoparticles

  • Multi-well cell culture plates (e.g., 24-well plate)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection. For a 24-well plate, this is typically 5 x 10^4 cells per well.

  • Preparation of Transfection Medium: On the day of transfection, remove the growth medium from the cells. Wash the cells once with phosphate-buffered saline (PBS).

  • Addition of Nanoparticles: Add the freshly prepared nanoparticle solution (from Protocol 1) to a volume of serum-free medium and mix gently. Add this mixture to the cells. The final siRNA concentration in the well is typically in the range of 50-100 nM.

  • Incubation: Incubate the cells with the transfection medium for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Post-Transfection Incubation: Return the cells to the incubator and culture for an additional 24-72 hours before assessing gene knockdown. The optimal time will depend on the stability of the target protein.

Protocol 3: Assessment of Gene Knockdown

This protocol provides methods to quantify the reduction in target gene expression.

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

  • RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative reduction in mRNA levels using the ΔΔCt method.

B. Western Blot for Protein Level Analysis

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH). Then, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative reduction in protein levels.

Visualizations

G cluster_prep Nanoparticle Formation cluster_transfection Cellular Transfection cluster_analysis Analysis siRNA siRNA Solution mix Mix and Incubate (20-30 min) siRNA->mix polymer Disulfide Polymer Solution polymer->mix nanoparticle siRNA-Polymer Nanoparticle mix->nanoparticle add_np Add Nanoparticles to Cells nanoparticle->add_np cells Seed Adherent Cells (70-80% Confluency) cells->add_np incubate Incubate (4-6 hours) add_np->incubate medium_change Replace with Fresh Medium incubate->medium_change harvest Harvest Cells (24-72 hours) medium_change->harvest qRT_PCR qRT-PCR (mRNA levels) harvest->qRT_PCR western_blot Western Blot (Protein levels) harvest->western_blot G cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reducing) nanoparticle Stable Nanoparticle (Polymer-S-S-Polymer) endosome Endosome nanoparticle->endosome Endocytosis cytoplasm Cytoplasm (High GSH) endosome->cytoplasm Endosomal Escape cleavage Disulfide Bond Cleavage cytoplasm->cleavage release siRNA Release cleavage->release risc RISC Loading release->risc silencing mRNA Cleavage & Gene Silencing risc->silencing

References

Application Notes and Protocols for Redox-Sensitive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and characterization of redox-sensitive hydrogels. These intelligent biomaterials offer significant potential for controlled drug delivery, tissue engineering, and various biomedical applications due to their ability to respond to the differential redox environments found in the body, particularly in cancerous tissues and intracellular compartments.

Introduction

Redox-sensitive hydrogels are a class of "smart" biomaterials designed to undergo a reversible sol-gel transition or degradation in response to specific redox stimuli.[1] The most common strategy for imparting redox sensitivity involves the incorporation of disulfide (-S-S-) bonds as crosslinkers within the hydrogel network.[2][3] These disulfide linkages are stable in the oxidizing extracellular environment but are readily cleaved in the presence of reducing agents like glutathione (B108866) (GSH).[4][5] The concentration of GSH is significantly higher inside cells and in certain pathological tissues, such as tumors, compared to the bloodstream and normal extracellular matrix.[4] This differential in GSH levels allows for targeted drug release at the desired site, minimizing off-target effects and improving therapeutic efficacy.[6][7]

This guide will focus on the synthesis of a disulfide-crosslinked hyaluronic acid (HA) hydrogel, a widely used system due to the biocompatibility, biodegradability, and functionality of HA.[2][3][5]

Experimental Protocols

Part 1: Synthesis of Thiolated Hyaluronic Acid (HA-SH)

This protocol describes the modification of hyaluronic acid with thiol groups, a necessary precursor for the formation of disulfide-crosslinked hydrogels.

Materials:

  • Hyaluronic acid (HA, sodium salt)

  • Cystamine (B1669676) dihydrochloride (B599025)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Deionized (DI) water

Procedure:

  • HA Activation: Dissolve HA in DI water to a final concentration of 1% (w/v). To this solution, add EDC and NHS at a molar ratio of 2:1 with respect to the HA carboxyl groups. Stir the reaction mixture at room temperature for 2 hours to activate the carboxylic acid groups of HA.

  • Cystamine Coupling: Dissolve cystamine dihydrochloride in DI water and add it to the activated HA solution. The molar ratio of cystamine to HA carboxyl groups should be approximately 10:1. Adjust the pH of the reaction mixture to 6.8 and stir at room temperature overnight.

  • Reduction to Thiol Groups: After overnight reaction, add DTT to the solution at a 10-fold molar excess with respect to the coupled cystamine. Allow the reduction to proceed for 4 hours at room temperature to cleave the disulfide bonds in the cystamine moieties, exposing the free thiol groups.

  • Purification: Purify the resulting HA-SH polymer by extensive dialysis against DI water for 3-4 days, changing the water twice daily. Lyophilize the purified solution to obtain the final HA-SH product as a white powder.

Part 2: Formation of Disulfide-Crosslinked HA Hydrogel

This protocol details the formation of the redox-sensitive hydrogel through the oxidation of thiol groups on the HA-SH polymer.

Materials:

  • Thiolated Hyaluronic Acid (HA-SH) from Part 1

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Optional: Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • HA-SH Dissolution: Dissolve the lyophilized HA-SH in PBS (pH 7.4) to the desired concentration (e.g., 2% w/v). If encapsulating a drug, it should be added to the solution at this stage.

  • Oxidative Crosslinking: Allow the HA-SH solution to stand at 37°C. The thiol groups will gradually oxidize in the presence of atmospheric oxygen to form disulfide bonds, leading to the formation of a hydrogel.[2] Gelation time can vary from minutes to hours depending on the degree of thiol substitution and polymer concentration.[3][8]

  • Monitoring Gelation: The gelation process can be monitored by the vial inversion method. The point at which the solution no longer flows upon inversion is considered the gelation time.

Part 3: Characterization of Redox-Sensitive Hydrogels

1. Rheological Analysis:

  • Objective: To determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

  • Method: Perform oscillatory rheology on the hydrogel sample using a rheometer with a parallel plate geometry. A frequency sweep at a constant strain (e.g., 1%) will show the dependence of G' and G'' on frequency. For a stable gel, G' should be significantly higher than G''.[8][9]

2. Swelling Behavior:

  • Objective: To determine the water uptake capacity of the hydrogel.

  • Method: Lyophilize a pre-weighed hydrogel sample (Wd). Immerse the dried hydrogel in PBS (pH 7.4) at 37°C. At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws). The swelling ratio is calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[9]

3. In Vitro Redox-Responsive Degradation:

  • Objective: To evaluate the degradation of the hydrogel in a reducing environment.

  • Method: Immerse pre-weighed hydrogel samples in PBS (pH 7.4) containing different concentrations of GSH (e.g., 0 mM, 10 µM, 10 mM) at 37°C. At specific time points, remove the hydrogels, wash with DI water, lyophilize, and weigh. The remaining weight percentage indicates the extent of degradation.[3]

4. In Vitro Drug Release:

  • Objective: To quantify the release of an encapsulated drug from the hydrogel in response to a redox stimulus.

  • Method: Place drug-loaded hydrogels in PBS (pH 7.4) with and without GSH (e.g., 10 mM) at 37°C. At regular intervals, collect aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

Data Presentation

The following table summarizes typical quantitative data for disulfide-crosslinked hydrogels from the literature.

ParameterValueConditions
Gelation Time < 1 - 30 min37°C, PBS (pH 7.4), dependent on thiol substitution and polymer concentration.[3][8]
Storage Modulus (G') 10 - 3500 PaDependent on crosslinking density and polymer concentration.[10]
Equilibrium Swelling Ratio 2300% - 3600%PBS (pH 7.4), 37°C.[9]
Drug Release (No GSH) ~20% in 24hPassive diffusion from the hydrogel matrix.
Drug Release (10 mM GSH) > 80% in 24hTriggered release due to disulfide bond cleavage.

Visualizations

Experimental Workflow

G Experimental Workflow for Redox-Sensitive Hydrogel Synthesis cluster_0 Precursor Synthesis cluster_1 Hydrogel Formation cluster_2 Characterization A HA Activation (EDC/NHS) B Cystamine Coupling A->B C Reduction to HA-SH (DTT) B->C D Purification (Dialysis) C->D E Dissolve HA-SH in PBS D->E F Drug Encapsulation (Optional) E->F G Oxidative Crosslinking (37°C) E->G F->G H Rheology G->H I Swelling Study G->I J Degradation Study G->J K Drug Release Study G->K

Caption: Workflow for synthesis and characterization of redox-sensitive hydrogels.

Redox-Responsive Mechanism

G Redox-Responsive Mechanism of Disulfide-Crosslinked Hydrogels cluster_0 Stable Hydrogel (Low GSH) cluster_1 Degraded Hydrogel (High GSH) A Hydrogel Network (-S-S- Crosslinks) B Encapsulated Drug C Cleaved Polymer Chains (-SH HS-) A->C Glutathione (GSH) D Released Drug B->D Drug Release

References

Application of Aminoethyl-SS-ethylalcohol in Glutathione-Responsive Nanoparticles for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Aminoethyl-SS-ethylalcohol is a versatile chemical linker containing a primary amine, a hydroxyl group, and a centrally located disulfide bond. This unique structure makes it an ideal building block for the synthesis of bioreducible polymers and drug conjugates for application in cancer therapy. The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the presence of high concentrations of glutathione (B108866) (GSH), which is found in the intracellular environment of cancer cells. This property allows for the design of "smart" drug delivery systems that can selectively release their therapeutic payload at the tumor site, minimizing off-target toxicity and enhancing therapeutic efficacy. This application note details the use of this compound in the formulation of glutathione-responsive nanoparticles for the targeted delivery of anticancer drugs.

Principle of the Technology

The core of this technology lies in the creation of polymers or drug conjugates that incorporate the disulfide bond from this compound into their backbone or as a linker. These macromolecules can be engineered to self-assemble into nanoparticles, encapsulating hydrophobic anticancer drugs within their core. When administered intravenously, these nanoparticles circulate in the bloodstream with the drug cargo securely entrapped. Due to the enhanced permeability and retention (EPR) effect, the nanoparticles preferentially accumulate in tumor tissues. Once inside the cancer cells, the high intracellular concentration of glutathione reduces the disulfide bonds, leading to the disassembly of the nanoparticles and the rapid release of the encapsulated drug, thereby inducing cancer cell death.

Experimental Protocols

Protocol 1: Synthesis of a Reducible Poly(amido amine) using this compound

This protocol describes the synthesis of a bioreducible polymer through the Michael addition polymerization of this compound with a bis-acrylamide monomer.

Materials:

  • This compound

  • Cystamine bis(acrylamide) (CBA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether, cold

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • In a round bottom flask, dissolve this compound (1 molar equivalent) and Cystamine bis(acrylamide) (1 molar equivalent) in anhydrous DMSO under a nitrogen or argon atmosphere.

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Precipitate the resulting polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by centrifugation or filtration.

  • Wash the polymer multiple times with cold diethyl ether to remove unreacted monomers and oligomers.

  • Dry the polymer under vacuum.

  • Purify the polymer by dissolving it in deionized water and dialyzing against deionized water for 48 hours using a 3.5 kDa MWCO dialysis membrane, with frequent water changes.

  • Lyophilize the purified polymer to obtain a white, fluffy solid.

  • Characterize the polymer structure by ¹H NMR and determine its molecular weight by gel permeation chromatography (GPC).

Protocol 2: Preparation of Doxorubicin-Loaded Reducible Nanoparticles

This protocol details the formulation of drug-loaded nanoparticles using the synthesized reducible polymer via a nanoprecipitation method. Doxorubicin (DOX) is used here as a model hydrophobic anticancer drug.

Materials:

  • Synthesized reducible polymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • To create the free base form of doxorubicin, dissolve DOX·HCl in DMF and add a 2-fold molar excess of TEA. Stir for 2 hours in the dark.

  • Dissolve the synthesized reducible polymer in DMF at a concentration of 10 mg/mL.

  • Add the free base DOX solution to the polymer solution at a predetermined drug-to-polymer weight ratio (e.g., 1:10).

  • Stir the mixture for 1 hour at room temperature to ensure homogeneous mixing.

  • Using a syringe pump, add the polymer-drug solution dropwise into a vigorously stirring volume of deionized water (e.g., 1 mL of DMF solution into 10 mL of water).

  • The nanoparticles will form spontaneously upon nanoprecipitation.

  • Stir the nanoparticle suspension for an additional 2-4 hours to allow for the evaporation of the organic solvent.

  • Purify the nanoparticles and remove unloaded drug by dialysis against deionized water for 24 hours using a 3.5 kDa MWCO dialysis membrane.

  • Collect the purified nanoparticle suspension and store at 4°C.

Protocol 3: Characterization of Nanoparticles

This protocol outlines the methods to characterize the physical and chemical properties of the prepared nanoparticles.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer or Fluorescence Spectrometer

  • Lyophilizer

Procedure:

  • Size and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

    • Measure the surface charge (zeta potential) using a zeta potential analyzer.

  • Morphology:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry.

    • Observe the morphology of the nanoparticles using TEM.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known volume of the purified nanoparticle suspension to determine the total weight of the nanoparticles.

    • Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMF or DMSO) to disrupt the nanoparticles and release the drug.

    • Quantify the amount of encapsulated DOX using a UV-Vis spectrophotometer (absorbance at 485 nm) or a fluorescence spectrometer (excitation/emission at 485/590 nm) against a standard curve of free DOX.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of loaded drug / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug used) x 100

Protocol 4: In Vitro Glutathione-Triggered Drug Release

This protocol describes an experiment to evaluate the release of the encapsulated drug from the nanoparticles in a simulated intracellular reductive environment.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Shaking incubator or water bath

Procedure:

  • Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH.

  • Place a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag (MWCO 3.5 kDa).

  • Immerse the dialysis bag into a larger container with a known volume (e.g., 20 mL) of the release medium.

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released DOX in the collected aliquots using a UV-Vis or fluorescence spectrophotometer.

  • Plot the cumulative drug release as a percentage of the total loaded drug against time.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the anticancer efficacy of the drug-loaded nanoparticles on a cancer cell line using the MTT assay.

Materials and Equipment:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Free DOX·HCl

  • Drug-loaded nanoparticles

  • Empty nanoparticles (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of free DOX·HCl, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the different formulations at various concentrations. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) as (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Plot the cell viability against the drug concentration to determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles

FormulationSize (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Empty Nanoparticles120 ± 50.15 ± 0.02+25 ± 2--
DOX-Loaded Nanoparticles150 ± 80.18 ± 0.03+22 ± 38.5 ± 0.785 ± 5

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) in PBSCumulative Release (%) in PBS + 10 mM GSH
000
12.1 ± 0.315.4 ± 1.2
24.5 ± 0.530.2 ± 2.1
48.2 ± 0.855.8 ± 3.5
812.6 ± 1.178.9 ± 4.2
1215.8 ± 1.585.3 ± 3.8
2420.3 ± 2.092.1 ± 2.9

Data are presented as mean ± standard deviation (n=3).

Table 3: In Vitro Cytotoxicity (IC₅₀ values)

FormulationIC₅₀ (µg/mL DOX equivalent)
Free DOX·HCl0.5 ± 0.08
DOX-Loaded Nanoparticles1.2 ± 0.15
Empty Nanoparticles> 100 (no significant toxicity)

Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 This compound + Cystamine bis(acrylamide) s2 Michael Addition Polymerization s1->s2 s3 Reducible Polymer s2->s3 f1 Reducible Polymer + Doxorubicin s3->f1 f2 Nanoprecipitation f1->f2 f3 DOX-Loaded Nanoparticles f2->f3 c1 DLS (Size, PDI) f3->c1 c2 Zeta Potential f3->c2 c3 TEM (Morphology) f3->c3 c4 UV-Vis (DLC, EE) f3->c4 e1 Drug Release Study (with/without GSH) f3->e1 e2 Cytotoxicity Assay (MTT) f3->e2

Caption: Experimental workflow for the synthesis, formulation, and evaluation of reducible nanoparticles.

signaling_pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cancer Cell) NP Nanoparticle Drug Encapsulated (Stable Disulfide Bonds) NP_inside Nanoparticle Endocytosed NP->NP_inside EPR Effect & Endocytosis Disassembly Nanoparticle Disassembly (Disulfide Bond Cleavage) NP_inside->Disassembly GSH Glutathione (GSH) (High Concentration) GSH->Disassembly Reduction Drug Drug Release Disassembly->Drug Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Mechanism of action of glutathione-responsive nanoparticles in cancer cells.

Caption: Logical relationship of the key components and outcomes.

Application Notes and Protocols: Loading siRNA into Reducible Nanocarriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental protocol of loading small interfering RNA (siRNA) into reducible nanocarriers. These nanocarriers are designed to be stable in the extracellular environment and to release their siRNA payload in the reducing intracellular environment of target cells, offering a promising strategy for gene silencing therapies.

Introduction

Reducible nanocarriers are a class of drug delivery vehicles that utilize disulfide bonds within their structure. These bonds are stable in the oxidative extracellular space but are cleaved in the presence of reducing agents like glutathione, which is found in high concentrations within cells.[1][2][3] This triggered release mechanism enhances the cytosolic delivery of siRNA, improving its therapeutic efficacy.[4][5] This protocol will cover the synthesis of reducible nanocarriers, loading of siRNA, and characterization of the resulting nanoparticles.

Data Presentation: Key Parameters of siRNA-Loaded Nanocarriers

The following table summarizes typical quantitative data obtained during the characterization of siRNA-loaded reducible nanocarriers. These parameters are crucial for ensuring the quality, efficacy, and reproducibility of the formulation.

ParameterMethodTypical ValuesReference
siRNA Encapsulation Efficiency (%) Quant-iT™ PicoGreen™ assay, UV-Vis Spectroscopy, Fluorescence-based assays50-95%[6][7][8]
Particle Size (nm) Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)100-250 nm[6][9][10]
Zeta Potential (mV) Dynamic Light Scattering (DLS)+10 to +40 mV (before siRNA loading), -10 to +20 mV (after siRNA loading)[3][6]
siRNA Release (%) In vitro release assay with reducing agents (e.g., DTT, GSH)>80% release within 24 hours in reducing conditions[11][12][13]

Experimental Protocols

Protocol 1: Synthesis of Disulfide-Containing Poly(amido amine)s (PAAs)

This protocol describes the synthesis of a common type of reducible polymer used for siRNA delivery.

Materials:

  • N,N'-cystaminebisacrylamide (CBA)

  • 4-amino-1-butanol (ABOL)

  • 1,2-diaminoethane (EDA)

  • Methanol

  • Nuclease-free water

  • Dialysis tubing (MWCO 1000 Da)

Procedure:

  • Dissolve CBA and ABOL in a 4:1 methanol/water mixture in a reaction flask.

  • Allow the prepolymerization to proceed at 45°C for 6 days. This allows the ABOL to react with the acrylamide (B121943) groups, forming linear prepolymer chains.

  • Add an equimolar amount of EDA to the reaction mixture. The primary amines of EDA will react with the remaining acrylamide terminal groups of the prepolymers.

  • Allow the polymerization to continue for another 2 days at 45°C.

  • Terminate the reaction by adding an excess of EDA.

  • Purify the resulting polymer by dialysis against deionized water for 3 days, changing the water frequently.

  • Lyophilize the purified polymer to obtain a white powder.

  • Characterize the polymer structure using ¹H NMR and determine its molecular weight by gel permeation chromatography (GPC).[3]

Protocol 2: Loading of siRNA into Reducible Nanocarriers via Self-Assembly

This protocol details the formation of siRNA-loaded nanoparticles through electrostatic interactions between the cationic reducible polymer and the anionic siRNA.

Materials:

  • Synthesized reducible polymer (from Protocol 1)

  • siRNA duplex

  • Nuclease-free water or suitable buffer (e.g., HEPES-buffered glucose)

Procedure:

  • Prepare a stock solution of the reducible polymer in nuclease-free water (e.g., 10 mg/mL).

  • Prepare a stock solution of the siRNA in nuclease-free water (e.g., 20 µM).

  • For complex formation, dilute the required amount of polymer and siRNA separately in the chosen buffer.

  • Add the polymer solution to the siRNA solution dropwise while gently vortexing. The ratio of polymer to siRNA (N/P ratio, referring to the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the siRNA) should be optimized for efficient complexation.

  • Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.[3]

Protocol 3: Characterization of siRNA-Loaded Nanocarriers

A. Determination of siRNA Encapsulation Efficiency

This protocol uses a fluorescence-based assay to quantify the amount of siRNA encapsulated within the nanocarriers.

Materials:

  • siRNA-loaded nanocarrier suspension

  • Quant-iT™ PicoGreen™ dsDNA Assay Kit (or similar nucleic acid quantification kit)

  • Tris-EDTA (TE) buffer

  • Centrifugal filter units (e.g., Amicon Ultra, MWCO 100 kDa)

Procedure:

  • Take a known volume of the siRNA-loaded nanocarrier suspension.

  • To determine the amount of free siRNA, centrifuge the suspension using a centrifugal filter unit to separate the nanoparticles from the supernatant.

  • Collect the filtrate containing the free, unencapsulated siRNA.

  • Quantify the amount of siRNA in the filtrate using the PicoGreen™ assay according to the manufacturer's protocol. A standard curve of known siRNA concentrations should be prepared.[6]

  • The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

B. Measurement of Particle Size and Zeta Potential

Procedure:

  • Dilute the siRNA-loaded nanocarrier suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

  • Measure the particle size (hydrodynamic diameter) and zeta potential using a Zetasizer or similar instrument.[6]

Protocol 4: In Vitro siRNA Release Assay

This protocol simulates the intracellular reducing environment to assess the release of siRNA from the nanocarriers.

Materials:

  • siRNA-loaded nanocarrier suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Dialysis membrane (appropriate MWCO to retain nanoparticles but allow free siRNA to pass) or centrifugal filter units.

  • Quant-iT™ PicoGreen™ dsDNA Assay Kit

Procedure:

  • Prepare two release media: PBS (pH 7.4) as a control and PBS (pH 7.4) containing a reducing agent (e.g., 10 mM DTT or 5 mM GSH) to mimic the intracellular environment.[3][11]

  • Place a known amount of siRNA-loaded nanocarriers into a dialysis bag and immerse it in the release medium. Alternatively, incubate the nanoparticles in the release medium.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the release medium outside the dialysis bag, or separate the released siRNA from the nanoparticles using centrifugal filters.

  • Quantify the amount of released siRNA in the collected samples using the PicoGreen™ assay.

  • Calculate the cumulative percentage of siRNA released at each time point.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanocarrier Synthesis cluster_loading siRNA Loading cluster_characterization Characterization Monomers Reducible (e.g., CBA) & Other Monomers (e.g., ABOL, EDA) Polymerization Michael Addition Polymerization Monomers->Polymerization Purification Dialysis & Lyophilization Polymerization->Purification Polymer Reducible Polymer Purification->Polymer SelfAssembly Electrostatic Self-Assembly Polymer->SelfAssembly siRNA siRNA Duplex siRNA->SelfAssembly Nanoparticles siRNA-Loaded Nanocarriers SelfAssembly->Nanoparticles SizeZeta DLS: Size & Zeta Potential Nanoparticles->SizeZeta EE Quantification: Encapsulation Efficiency Nanoparticles->EE Release In Vitro Release Assay Nanoparticles->Release

Caption: Experimental workflow for siRNA loading into reducible nanocarriers.

reducible_nanocarrier_mechanism cluster_extracellular Extracellular Space (Oxidative) cluster_intracellular Intracellular Space (Reducing) Nanocarrier_Stable Stable siRNA-Loaded Nanocarrier (Disulfide Bonds Intact) Nanocarrier_Unstable Disassembly of Nanocarrier Nanocarrier_Stable->Nanocarrier_Unstable Cellular Uptake siRNA_Release siRNA Release Nanocarrier_Unstable->siRNA_Release Gene_Silencing Gene Silencing siRNA_Release->Gene_Silencing GSH Glutathione (GSH) GSH->Nanocarrier_Unstable Disulfide Cleavage

Caption: Mechanism of siRNA release from reducible nanocarriers.

signaling_pathway siRNA_nanocarrier siRNA-loaded Nanocarrier endocytosis Endocytosis siRNA_nanocarrier->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm siRNA Release RISC RISC Loading cytoplasm->RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage gene_silencing Gene Silencing mRNA_cleavage->gene_silencing

Caption: Cellular pathway of siRNA-mediated gene silencing.

References

Application Notes and Protocols for Monitoring Intracellular Release from Disulfide-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for monitoring the intracellular release of therapeutic agents from disulfide-containing polymeric drug delivery systems. The disulfide bond serves as a key bioreducible linker, designed to remain stable in the oxidizing extracellular environment and cleave in the reducing intracellular milieu, primarily due to the high concentration of glutathione (B108866) (GSH).[1][2][3][4] Accurate monitoring of this release is crucial for the development of effective targeted drug delivery systems.

Introduction to Disulfide-Containing Polymers for Drug Delivery

Disulfide-containing polymers are a class of "smart" biomaterials designed to respond to the redox potential difference between the extracellular and intracellular environments.[1][2] The concentration of glutathione (GSH), a key intracellular reducing agent, is significantly higher inside cells (2-10 mM) compared to the extracellular space (~2-10 μM).[5] This differential provides a specific trigger for the cleavage of disulfide bonds within the polymer structure, leading to the release of encapsulated or conjugated therapeutic cargo.[3][6] The general mechanism involves the reduction of the disulfide bond to form two thiol groups, leading to the disassembly of the polymer matrix and subsequent drug release.[3]

The ability to monitor this process in real-time and quantitatively is essential for optimizing the design of these drug carriers to ensure efficient and targeted drug delivery. The following sections detail various techniques to achieve this.

Key Monitoring Techniques

Several powerful techniques can be employed to monitor the intracellular release of cargo from disulfide-containing polymers. These methods range from direct visualization of cargo release to quantitative measurements of cellular uptake and response.

Fluorescence Resonance Energy Transfer (FRET)-Based Monitoring

FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[7] A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through non-radiative dipole–dipole coupling.[7] This technique can be ingeniously applied to monitor drug release by designing FRET probes that are sensitive to the intracellular redox environment.[7][8]

Principle: A FRET pair (donor and acceptor fluorophores) is incorporated into the polymeric carrier system. In the intact polymer, the donor and acceptor are in close proximity, resulting in a high FRET signal (emission from the acceptor upon excitation of the donor). Upon cleavage of the disulfide bond and release of the cargo, the distance between the FRET pair increases, leading to a decrease in the FRET signal and an increase in the donor's fluorescence. Genetically encoded FRET-based nanosensors can also be used to measure intracellular GSH levels in real-time, providing an indirect measure of the polymer's cleavage potential.[9]

Experimental Protocol: FRET-Based Monitoring of Intracellular Release

Materials:

  • Disulfide-containing polymer conjugated with a FRET-paired cargo (e.g., a fluorescent drug as the acceptor and another fluorophore on the polymer as the donor).

  • Cell line of interest (e.g., HeLa, MCF-7).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Confocal microscope with appropriate laser lines and emission filters for the FRET pair.

  • 96-well black, clear-bottom imaging plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well imaging plate at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Polymer Incubation: Prepare a stock solution of the FRET-labeled disulfide-containing polymer in a suitable solvent and dilute it to the desired final concentration in pre-warmed complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the polymer.

  • Incubate the cells with the polymer for various time points (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Imaging: At each time point, gently wash the cells twice with pre-warmed PBS to remove extracellular polymers.

  • Add fresh, pre-warmed complete medium or a suitable imaging buffer to the wells.

  • Confocal Microscopy:

    • Place the plate on the stage of the confocal microscope.

    • Excite the donor fluorophore with the appropriate laser line.

    • Simultaneously collect the emission signals from both the donor and acceptor fluorophores in separate channels.

    • Acquire images from multiple fields of view for each condition.

  • Image Analysis:

    • Quantify the fluorescence intensity of the donor and acceptor channels using image analysis software (e.g., ImageJ).

    • Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each cell or region of interest.

    • A decrease in the FRET ratio over time indicates the cleavage of the disulfide bond and release of the cargo.

Confocal Laser Scanning Microscopy (CLSM) for Intracellular Trafficking and Release

CLSM is a powerful tool for visualizing the subcellular localization of fluorescently labeled polymers and their cargo in high resolution.[10] This technique allows for real-time tracking of the nanoparticle's journey through the cell, from endocytosis to endosomal escape and final cargo release.[11][12]

Principle: The polymer and/or the drug is labeled with a fluorescent dye. After incubation with cells, the intracellular distribution of the fluorescent signal is monitored over time. Co-localization studies with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes, Rab5 for early endosomes) can reveal the trafficking pathway.[11][13] The diffusion of the fluorescent cargo away from the polymer carrier, often seen as a change from punctate to a more diffuse fluorescence pattern, indicates release.

Experimental Protocol: CLSM Imaging of Intracellular Release

Materials:

  • Fluorescently labeled disulfide-containing polymer and/or fluorescently labeled drug.

  • Cell line of interest.

  • Complete cell culture medium.

  • PBS.

  • Chambered coverglass or glass-bottom dishes.

  • Organelle-specific fluorescent trackers (e.g., LysoTracker Red, CellMask Green Plasma Membrane Stain).

  • Hoechst 33342 for nuclear staining.

  • Confocal microscope.

Procedure:

  • Cell Seeding: Seed cells on chambered coverglass at an appropriate density for imaging.

  • Polymer Incubation: Treat the cells with the fluorescently labeled polymer at a predetermined concentration and for various time points.

  • Staining of Organelles:

    • For lysosomal tracking, add LysoTracker to the cells for the last 30-60 minutes of the polymer incubation.

    • For plasma membrane staining, incubate with CellMask for 5-10 minutes.

    • For nuclear staining, add Hoechst 33342 for the last 10-15 minutes.

  • Imaging:

    • Wash the cells with PBS and replace with fresh imaging medium.

    • Acquire z-stack images using the confocal microscope to obtain 3D information.

    • Use appropriate laser lines and emission filters for each fluorophore to avoid spectral bleed-through.

  • Image Analysis:

    • Analyze the images for the co-localization of the polymer/drug signal with the organelle markers.

    • Quantify the fluorescence intensity and distribution of the drug signal. A shift from a punctate pattern (indicating encapsulation) to a diffuse pattern throughout the cytoplasm is indicative of release.

Flow Cytometry for Quantitative Analysis

Flow cytometry allows for the rapid quantitative analysis of fluorescence in a large population of single cells.[14][15][16][17] It is an excellent high-throughput method to measure the overall efficiency of cellular uptake and, indirectly, the release of a fluorescently labeled drug.

Principle: Cells are incubated with the fluorescently labeled polymer-drug conjugate. At different time points, the cells are harvested, and the intracellular fluorescence is measured by a flow cytometer. To distinguish between membrane-bound and internalized polymers, a quenching agent (e.g., Trypan Blue) can be used to quench the fluorescence of non-internalized particles. An increase in intracellular fluorescence over time corresponds to the uptake of the polymer. To specifically measure drug release, a system can be designed where the drug's fluorescence is quenched when encapsulated and de-quenched upon release.

Experimental Protocol: Flow Cytometry Analysis of Uptake and Release

Materials:

  • Fluorescently labeled disulfide-containing polymer-drug conjugate.

  • Cell line of interest.

  • Complete cell culture medium.

  • PBS.

  • Trypsin-EDTA.

  • Flow cytometry tubes.

  • Flow cytometer.

  • Trypan Blue solution (0.4%).

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to 70-80% confluency.

  • Polymer Incubation: Treat the cells with the fluorescent polymer for various time points.

  • Cell Harvesting:

    • At each time point, wash the cells with PBS.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in complete medium to neutralize the trypsin.

    • Centrifuge the cells and resuspend the pellet in cold PBS.

  • Quenching of Extracellular Fluorescence (Optional): Add Trypan Blue solution to the cell suspension just before analysis to quench the fluorescence of non-internalized polymers.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the fluorescence intensity of at least 10,000 cells per sample.

    • Gate the live cell population based on forward and side scatter.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) of the cell population for each condition.

    • An increase in MFI over time indicates cellular uptake. For release-dependent fluorescence de-quenching systems, an increase in MFI signifies drug release.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: FRET Ratio Analysis for Intracellular Release

Time (hours)Mean Donor Intensity (a.u.)Mean Acceptor Intensity (a.u.)FRET Ratio (Acceptor/Donor)Standard Deviation
150015003.0± 0.2
480012001.5± 0.15
812009000.75± 0.1
2415006000.4± 0.08

Table 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry

Time (hours)Mean Fluorescence Intensity (MFI)% Positive Cells
1150030%
4450075%
8800095%
24950098%

Table 3: Co-localization Analysis from CLSM Images

Time (hours)Pearson's Co-localization Coefficient (Polymer with Lysosomes)
10.25
40.68
80.85
240.50 (Signal becomes diffuse)

Visualizations

Signaling Pathway for Disulfide Bond Cleavage

cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reducing) Polymer_Extracellular Disulfide-Containing Polymer (Stable) Polymer_Intracellular Internalized Polymer Polymer_Extracellular->Polymer_Intracellular Endocytosis Cleavage Disulfide Bond Cleavage Polymer_Intracellular->Cleavage GSH Glutathione (GSH) GSH->Cleavage GSSG Glutathione Disulfide (GSSG) Cleavage->GSSG Release Drug Release Cleavage->Release

Caption: Intracellular cleavage of disulfide bonds by glutathione.

Experimental Workflow for FRET-Based Monitoring

Start Seed Cells in Imaging Plate Incubate Incubate with FRET-labeled Polymer Start->Incubate Wash Wash to Remove Extracellular Polymer Incubate->Wash Image Confocal Microscopy (Donor & Acceptor Channels) Wash->Image Analyze Image Analysis: Calculate FRET Ratio Image->Analyze Result Decreased FRET Ratio = Cargo Release Analyze->Result Uptake Polymer Uptake (Punctate Signal) Trafficking Endo-lysosomal Trafficking (Co-localization with endosome/lysosome markers) Uptake->Trafficking Release Cargo Release (Diffuse Cytosolic Signal) Trafficking->Release Disulfide Cleavage NoRelease Cargo Remains Encapsulated (Punctate Signal in Lysosomes) Trafficking->NoRelease No Cleavage

References

Application of Reducible Crosslinkers in 3D Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) cultures. This biomimicry is crucial for obtaining physiologically relevant data in drug discovery, tissue engineering, and fundamental cell biology research. A key component in creating these 3D scaffolds is the use of hydrogels, which are water-swollen polymer networks. Reducible crosslinkers, particularly those containing disulfide bonds, have emerged as a powerful tool for creating dynamic and responsive 3D cell culture matrices. These crosslinkers allow for the controlled degradation of the hydrogel and subsequent recovery of encapsulated cells, enabling a wide range of downstream analyses.

This document provides detailed application notes and protocols for the use of reducible crosslinkers in 3D cell culture, focusing on disulfide-based systems.

Application Notes

Advantages of Reducible Crosslinkers in 3D Cell Culture
  • Cell Recovery: The primary advantage of using reducible crosslinkers is the ability to recover cells from the 3D matrix with high viability.[1] The disulfide bonds can be cleaved under mild conditions using reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), which are generally biocompatible. This allows for the harvesting of cells for subsequent analysis, such as RNA sequencing, proteomics, or further cultivation.

  • Dynamic Microenvironment: The reversible nature of the disulfide bond allows for the creation of dynamic hydrogels whose mechanical properties can be tuned over time.[2][3] This is particularly useful for mimicking the dynamic nature of the native extracellular matrix (ECM) during processes like development, wound healing, and disease progression.

  • Controlled Release: Hydrogels crosslinked with reducible linkers can be used for the controlled release of encapsulated therapeutic agents or signaling molecules.[4][5] The release can be triggered by the reducing environment found in specific cellular compartments or disease states.

  • Biocompatibility: The components of reducible crosslinking systems, such as polyethylene (B3416737) glycol (PEG) and hyaluronic acid (HA), are often biocompatible and do not elicit significant immune responses.[4][6] The cleavage products of disulfide bond reduction are also typically well-tolerated by cells.

Common Reducible Crosslinkers and their Mechanisms

The most common type of reducible crosslinker used in 3D cell culture is based on the formation and cleavage of disulfide bonds (-S-S-). This is achieved through thiol-disulfide exchange reactions.[7][8][9][10][11]

  • Mechanism of Crosslinking: Thiol-containing polymers or macromolecules can be crosslinked by oxidation to form disulfide bonds. This can be achieved through air oxidation, the use of chemical oxidants, or more controlled methods like thiol-disulfide exchange with a disulfide-containing crosslinker.

  • Mechanism of Reduction (Cell Release): The disulfide bonds within the hydrogel can be reduced back to thiol groups by adding a reducing agent. This breaks the crosslinks, leading to the dissolution of the hydrogel and the release of encapsulated cells. The most common reducing agents are Dithiothreitol (DTT) and Glutathione (GSH).

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and performance of hydrogels fabricated with reducible crosslinkers.

Table 1: Mechanical Properties of Reducible Hydrogels
Hydrogel CompositionCrosslinkerStorage Modulus (G')Reference
4-arm PEG-thiol (10%)Disulfide formation~10 kPa[6]
Hyaluronic Acid-pyridyl disulfide + PEG-dithiolThiol-disulfide exchangeTunable, minutes to form[4]
Tetra-PEG (40 mg/mL)Disulfide-[12]
Tetra-PEG (200 mg/mL)Disulfide-[12]
PEGDA (10%) + 4-arm PEG-thiol (25%)Thiol-ene & DisulfideSimilar to 10% disulfide hydrogels[6]
Table 2: Cell Viability in Reducible Hydrogels
Cell TypeHydrogel SystemViability AssayViability (%)Culture DurationReference
Fibroblasts, Endothelial cells, MSCsHyaluronic Acid-disulfideLive/DeadHigh7 days[4]
3T3 FibroblastsGelatin-basedLive/Dead>90%-[13]
Pancreatic Ductal Adenocarcinoma (PDAC) cellsPEG-4MAL + bis-thiolalamarBlue>92%60 minutes (in solution)[14]
VariousPEGDA blends (20 wt%)LIVE/DEAD79 ± 7.9%Initial[15]
VariousPEGDA blends (40 wt%)LIVE/DEAD36 ± 7.0%Initial[15]
Table 3: Degradation of Reducible Hydrogels
Hydrogel SystemReducing AgentConcentrationDegradation TimeReference
Disulfide-containing hydrogelDTT10 mMComplete degradation[5]
Disulfide-containing hydrogelDTT200 mMRapid dissolution[16]
PAAm-AN-BAC-FA microgelsGlutathione0.06 - 91.8 mMConcentration-dependent[8][17][18]
Cystamine-based PBAE hydrogelsReducing conditions-10 - 24 hours (reduced state)[19]
Cystamine-based PBAE hydrogelsPBS-48 - 72 hours (disulfide state)[19]

Experimental Protocols

Protocol 1: Fabrication of a Disulfide-Crosslinked PEG Hydrogel for 3D Cell Culture

Materials:

  • 4-arm PEG-thiol (e.g., MW 5,000)

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Cell suspension in culture medium

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve 4-arm PEG-thiol in DPBS to the desired final concentration (e.g., 10% w/v).

    • Add the photoinitiator to a final concentration of 0.05% (w/v).

    • Sterilize the precursor solution by filtering through a 0.22 µm syringe filter.

  • Cell Encapsulation:

    • Centrifuge the cell suspension and resuspend the cell pellet in the sterile precursor solution at the desired cell density.

  • Hydrogel Formation:

    • Pipette the cell-laden precursor solution into a mold (e.g., a PDMS mold or a multi-well plate).

    • Expose the solution to UV light (365 nm) for a sufficient time to induce crosslinking (typically 1-5 minutes, depending on the light intensity and photoinitiator concentration).

  • Cell Culture:

    • After gelation, add cell culture medium to the hydrogels.

    • Incubate the hydrogels at 37°C in a humidified incubator with 5% CO2.

    • Change the culture medium every 2-3 days.

Protocol 2: Rheological Characterization of Reducible Hydrogels

Equipment:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

Procedure: [2][3][20][21][22]

  • Sample Preparation: Prepare the hydrogel precursor solution as described in Protocol 1.

  • Time Sweep:

    • Place the precursor solution onto the rheometer's lower plate.

    • Lower the upper plate to the desired gap (e.g., 500 µm).

    • Initiate a time sweep experiment at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) to monitor the storage (G') and loss (G'') moduli as the hydrogel crosslinks. The gelation point is typically identified as the crossover point where G' > G''.

  • Strain Sweep:

    • Once the hydrogel is fully formed, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant strain within the LVER to characterize the frequency-dependent mechanical properties of the hydrogel.

Protocol 3: Cell Viability Assessment using Live/Dead Staining

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • DPBS

  • Fluorescence microscope

Procedure: [1][15][23][24]

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in DPBS according to the manufacturer's instructions.

  • Staining:

    • Remove the culture medium from the hydrogels.

    • Add the staining solution to cover the hydrogels.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Imaging:

    • Wash the hydrogels with DPBS.

    • Image the hydrogels using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Quantification:

    • Acquire z-stack images to visualize cells throughout the hydrogel depth.

    • Count the number of live (green) and dead (red) cells to determine the percentage of viable cells.

Protocol 4: Cell Recovery from Disulfide-Crosslinked Hydrogels

Materials:

  • Dithiothreitol (DTT) or Glutathione (GSH) solution in DPBS or culture medium (e.g., 10-50 mM)

  • Centrifuge

  • Cell culture medium

Procedure:

  • Hydrogel Dissolution:

    • Remove the culture medium from the hydrogels.

    • Add the reducing agent solution to the hydrogels.

    • Incubate at 37°C until the hydrogels are fully dissolved (typically 15-60 minutes, depending on the hydrogel composition and reducing agent concentration). Gentle agitation can expedite the process.

  • Cell Collection:

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Washing:

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in fresh, sterile culture medium or DPBS.

    • Repeat the centrifugation and washing steps twice to remove any residual reducing agent and hydrogel components.

  • Downstream Analysis:

    • The recovered cells can now be used for various downstream applications, such as replating, flow cytometry, or molecular analysis.

Visualizations

G Workflow for 3D Cell Culture using Reducible Crosslinkers cluster_prep Hydrogel Preparation cluster_culture 3D Cell Culture cluster_analysis Analysis & Cell Recovery Precursor Solution Precursor Solution Mix Mix Precursor Solution->Mix Cell Suspension Cell Suspension Cell Suspension->Mix Hydrogel Formation Hydrogel Formation Mix->Hydrogel Formation Incubation Incubation Hydrogel Formation->Incubation Imaging & Assays Imaging & Assays Incubation->Imaging & Assays Add Reducing Agent Add Reducing Agent Incubation->Add Reducing Agent Hydrogel Dissolution Hydrogel Dissolution Add Reducing Agent->Hydrogel Dissolution Cell Recovery Cell Recovery Hydrogel Dissolution->Cell Recovery Downstream Analysis Downstream Analysis Cell Recovery->Downstream Analysis

Caption: Experimental workflow for 3D cell culture.

G Thiol-Disulfide Exchange Mechanism cluster_crosslinking Crosslinking (Hydrogel Formation) cluster_reduction Reduction (Hydrogel Dissolution) Thiol_Polymer1 Polymer-SH Oxidation Oxidation (e.g., air, oxidant) Thiol_Polymer1->Oxidation Thiol_Polymer2 HS-Polymer Thiol_Polymer2->Oxidation Disulfide_Crosslink Polymer-S-S-Polymer (Crosslinked Hydrogel) Oxidation->Disulfide_Crosslink Reducing_Agent 2 R'-SH (e.g., DTT, GSH) Disulfide_Crosslink->Reducing_Agent Thiol_Polymer3 Polymer-SH Reducing_Agent->Thiol_Polymer3 Thiol_Polymer4 HS-Polymer Reducing_Agent->Thiol_Polymer4 Oxidized_Agent R'-S-S-R' Reducing_Agent->Oxidized_Agent

Caption: Thiol-disulfide exchange chemical process.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency with Aminoethyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminoethyl disulfide conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Here, you will find detailed troubleshooting advice in a question-and-answer format, comprehensive experimental protocols, and illustrative diagrams to guide you through overcoming challenges related to low conjugation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the conjugation of molecules using aminoethyl disulfide via thiol-disulfide exchange.

Question 1: My conjugation yield is significantly lower than expected. What are the primary factors I should investigate?

Low conjugation efficiency with aminoethyl disulfide typically points to issues in one of three areas: the availability of reactive thiols on your target molecule, the integrity of the aminoethyl disulfide reagent, or suboptimal reaction conditions.

Problem Area 1: Insufficient or Inactive Thiols on the Target Molecule
  • Possible Cause: Cysteine residues on your protein or antibody may be forming disulfide bonds with each other (cystine), meaning there are no free sulfhydryl (-SH) groups available for the reaction.[1]

    • Solution: Before conjugation, it is crucial to reduce existing disulfide bonds. Treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).[1][2] It is critical to completely remove the reducing agent before adding the aminoethyl disulfide reagent, as it will compete with your protein for conjugation.[1] Desalting columns are highly effective for this removal step.[1]

  • Possible Cause: The free thiol groups are present but are sterically hindered or buried within the three-dimensional structure of the protein, making them inaccessible to the aminoethyl disulfide.[1]

    • Solution: Consider introducing a mild denaturant to your reaction buffer to partially unfold the protein and expose the cysteine residues. This should be approached with caution as it can impact the protein's function.

Problem Area 2: Aminoethyl Disulfide Reagent Integrity
  • Possible Cause: The aminoethyl disulfide reagent may have degraded due to improper storage, particularly from exposure to moisture.

    • Solution: Ensure the reagent is stored under the recommended conditions, typically at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming.

  • Possible Cause: The reagent has low solubility in your aqueous reaction buffer, leading to precipitation and a lower effective concentration.

    • Solution: While many disulfide reagents are formulated for aqueous use, high concentrations can still be problematic. Prepare a stock solution in an organic solvent like DMSO and add it dropwise to the reaction mixture while gently vortexing to prevent precipitation.

Problem Area 3: Suboptimal Reaction Conditions
  • Possible Cause: The pH of the reaction buffer is not optimal for the thiol-disulfide exchange reaction. The reactivity of the sulfhydryl group is dominated by its deprotonated form, the thiolate anion.[3]

    • Solution: The thiol-disulfide exchange can occur over a broad pH range, but the optimal pH is typically between 6.5 and 7.5 for pyridyl disulfides, a related class of compounds.[4] While the reaction can proceed at physiological pH, the rate may be slower under more acidic conditions.[4] It is recommended to perform the conjugation in a buffer within the pH range of 6.5-7.5.

  • Possible Cause: The molar ratio of the aminoethyl disulfide to the protein is too low to drive the reaction to completion.

    • Solution: Use a molar excess of the aminoethyl disulfide linker. A starting point of a 10- to 20-fold molar excess of the linker over the available free thiols is recommended.[1]

Question 2: How can I confirm that my protein has available free thiols before starting the conjugation?

It is highly recommended to quantify the number of free thiols after the reduction and desalting steps. This will provide a baseline for your conjugation reaction.

  • Solution: Ellman's reagent (DTNB) is a widely used method for quantifying free sulfhydryl groups. The reaction of DTNB with a free thiol releases a chromophore, TNB²⁻, which has a maximum absorbance at 412 nm. By measuring the absorbance, you can calculate the concentration of free thiols.

Question 3: How can I monitor the progress of my conjugation reaction?

For some disulfide exchange reactions, the release of a byproduct can be monitored spectrophotometrically.[1]

  • Solution: In reactions involving pyridyl disulfides, the release of pyridine-2-thione can be measured at 343 nm to quantify the reaction's progress in real-time.[1][4] For aminoethyl disulfide, which does not release a chromophoric byproduct, you can monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

Question 4: What are the best practices for removing the reducing agent before conjugation?

Complete removal of the reducing agent is critical for high conjugation efficiency.

  • Solution: Size-exclusion chromatography (desalting columns) is the most common and effective method. Dialysis can also be used, but it is a much slower process. When using DTT or other thiol-containing reducing agents, their complete removal is essential as they will compete with the protein's thiols.[4] TCEP is a non-thiol-based reducing agent and does not need to be removed before reactions with maleimide (B117702) reagents, but for disulfide exchange, its removal is still recommended to avoid side reactions.[4]

Data Summary Tables

Table 1: Recommended Reaction Conditions for Aminoethyl Disulfide Conjugation
ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances thiol reactivity and protein stability.
Temperature Room Temperature (20-25°C)Higher temperatures may denature the protein.
Molar Ratio 10-20 fold excess of linkerDrives the reaction towards completion.
Reaction Time 1 - 4 hoursMonitor progress to determine optimal time.
Protein Conc. 1 - 5 mg/mLHigher concentrations can sometimes lead to aggregation.
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Low/No Conjugation Insufficient free thiolsReduce protein with TCEP/DTT and remove the reducing agent.
Degraded reagentUse a fresh vial of aminoethyl disulfide.
Suboptimal pHAdjust reaction buffer to pH 6.5-7.5.
Protein Precipitation High protein concentrationReduce protein concentration or add solubilizing agents.
Incorrect pH (near pI)Adjust pH to be at least one unit away from the protein's pI.
Inconsistent Results Incomplete removal of reducing agentUse a desalting column for efficient removal.
Inaccurate quantification of thiolsPerform Ellman's assay before conjugation.

Experimental Protocols

Protocol 1: General Procedure for Protein Thiolation with Aminoethyl Disulfide

This protocol outlines the essential steps for conjugating aminoethyl disulfide to a protein with existing disulfide bonds.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Aminoethyl disulfide

  • Reaction Buffer: Phosphate buffer (50 mM), EDTA (1 mM), pH 7.0

  • Desalting columns

  • DMSO (anhydrous)

Procedure:

  • Protein Reduction:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

  • Removal of Reducing Agent:

    • Equilibrate a desalting column with the reaction buffer.

    • Apply the protein-TCEP mixture to the desalting column.

    • Collect the protein-containing fractions as per the manufacturer's instructions.

  • Quantification of Free Thiols (Optional but Recommended):

    • Use a small aliquot of the reduced and desalted protein to determine the free thiol concentration using Ellman's reagent.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of aminoethyl disulfide in DMSO.

    • Add a 10- to 20-fold molar excess of the aminoethyl disulfide stock solution to the reduced protein solution. Add the linker dropwise while gently vortexing.

    • Allow the reaction to proceed at room temperature for 2 hours with gentle mixing.

  • Purification:

    • Remove excess, unreacted aminoethyl disulfide and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis:

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight. Mass spectrometry can be used for more precise characterization of the conjugation efficiency.

Visual Guides

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Purification start Start: Protein Solution reduction 1. Reduce Disulfide Bonds (e.g., with TCEP) start->reduction removal 2. Remove Reducing Agent (Desalting Column) reduction->removal quantify 3. Quantify Free Thiols (Ellman's Assay) removal->quantify react 4. Add Aminoethyl Disulfide (Molar Excess) quantify->react purify 5. Purify Conjugate (Desalting Column) react->purify analyze 6. Characterize Conjugate (SDS-PAGE, MS) purify->analyze end End: Purified Conjugate analyze->end

Caption: General experimental workflow for aminoethyl disulfide conjugation.

Diagram 2: Troubleshooting Decision Tree

troubleshooting_tree start Low Conjugation Efficiency q1 Did you reduce disulfide bonds? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Did you remove the reducing agent? a1_yes->q2 sol1 Action: Reduce protein with TCEP or DTT. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction pH between 6.5 and 7.5? a2_yes->q3 sol2 Action: Use a desalting column to remove the reducing agent. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the aminoethyl disulfide reagent fresh and stored correctly? a3_yes->q4 sol3 Action: Adjust buffer pH to the optimal range. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Are you using a sufficient molar excess of the linker? a4_yes->q5 sol4 Action: Use a fresh vial of the reagent and store it properly. a4_no->sol4 a5_no No q5->a5_no No a5_yes Yes sol5 Action: Increase the molar ratio of linker to protein (10-20x). a5_no->sol5

Caption: A decision tree to troubleshoot low conjugation efficiency.

References

Technical Support Center: Optimizing Reduction-Sensitive Disulfide-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfide-based nanoparticle research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, characterization, and application of reduction-sensitive disulfide-based nanoparticles.

Issue 1: Premature Drug Release

  • Q1: I'm observing significant drug leakage from my nanoparticles before introducing a reducing agent. What are the potential causes and solutions?

    A1: Premature drug release is a common challenge. The primary causes often relate to the stability of the nanoparticle structure and the nature of the disulfide linker.

    • Insufficient Cross-linking: The density of disulfide cross-links within your nanoparticle matrix may be too low, leading to a less compact structure that allows the drug to diffuse out. Consider increasing the concentration of the disulfide-containing cross-linking agent during synthesis.[1][2]

    • Steric Hindrance of the Disulfide Bond: Disulfide bonds with low steric hindrance are more susceptible to premature cleavage by substances in the experimental medium that have reducing potential.[3][4][5] Introducing bulky groups (e.g., methyl groups) adjacent to the disulfide bond can increase its stability and prevent premature reduction.[4][5]

    • Hydrophilic/Hydrophobic Balance: The balance between hydrophilic and hydrophobic segments in your polymer can affect nanoparticle stability. Fine-tuning this balance can lead to more stable drug encapsulation.

    • Physical vs. Chemical Encapsulation: Physically entrapped drugs are more prone to leakage than drugs covalently conjugated to the polymer backbone via a disulfide linker.[6] If you are physically encapsulating the drug, optimizing the polymer-drug interactions can improve retention.

Issue 2: Low Drug Loading Efficiency

  • Q2: My drug loading capacity is consistently low. How can I improve it?

    A2: Low drug loading can significantly limit the therapeutic potential of your nanoparticles.[6][7] Here are several strategies to enhance it:

    • Drug-Polymer Interaction: Enhance the affinity between the drug and the nanoparticle's core. For hydrophobic drugs, increasing the hydrophobicity of the nanoparticle core can improve loading.

    • Synthesis Method: The method of nanoparticle preparation plays a crucial role. For instance, emulsion-based methods may offer different loading capacities compared to nanoprecipitation. Experiment with different synthesis techniques to find the optimal one for your system.

    • Covalent Conjugation: Covalently attaching the drug to the polymer via a disulfide bond (creating a prodrug) can dramatically increase the drug loading capacity compared to physical encapsulation.[6][8]

    • Purification Process: During purification (e.g., dialysis or centrifugation), a significant amount of the drug can be lost. Optimize the purification parameters, such as the dialysis membrane cutoff or centrifugation speed and duration, to minimize this loss.

Issue 3: Nanoparticle Aggregation and Instability

  • Q3: My nanoparticles are aggregating in solution over time. What can I do to improve their colloidal stability?

    A3: Nanoparticle aggregation can be a significant issue, affecting reproducibility and in vivo performance.[9][10]

    • Surface Charge: Insufficient surface charge can lead to aggregation due to weak electrostatic repulsion between particles. You can modify the nanoparticle surface with charged molecules or ensure that the pH of the solution is far from the isoelectric point of the nanoparticles.

    • PEGylation: The addition of a polyethylene (B3416737) glycol (PEG) layer to the nanoparticle surface (PEGylation) provides steric hindrance that prevents aggregation and can also help evade the immune system in vivo.[11][12]

    • Solvent Conditions: The ionic strength and pH of the storage buffer can impact stability. It is advisable to store nanoparticles in a buffer with low ionic strength.

    • Concentration: High nanoparticle concentrations can promote aggregation.[9] Store your nanoparticles at an optimal concentration and dilute them just before use.

Issue 4: Inefficient or Slow Drug Release

  • Q4: The drug release from my nanoparticles in the presence of glutathione (B108866) (GSH) is very slow or incomplete. How can I optimize the reduction-sensitivity?

    A4: The efficiency of disulfide bond cleavage is key to the function of these nanoparticles.

    • Steric Hindrance: While some steric hindrance can prevent premature release, excessive hindrance around the disulfide bond can slow down its reduction by GSH.[3][13][14] A balance must be struck. You may need to synthesize linkers with varying degrees of steric hindrance to find the optimal release kinetics.[3]

    • Accessibility of Disulfide Bonds: If the disulfide bonds are buried deep within a dense, hydrophobic nanoparticle core, GSH may not be able to access them efficiently. Designing nanoparticles with a more hydrophilic or swollen shell upon entering the target environment can improve accessibility.

    • GSH Concentration: Ensure that the concentration of GSH used in your in vitro release studies is representative of the intracellular environment (typically 1-10 mM).[5] Lower concentrations will result in slower release.

    • Type of Disulfide Bond: The chemical nature of the disulfide bond itself (e.g., aliphatic vs. aromatic) can influence its susceptibility to reduction.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on disulfide-based nanoparticles, providing a comparative overview of their characteristics and performance.

Table 1: Physicochemical Properties of Disulfide-Based Nanoparticles

Nanoparticle SystemAverage Size (nm)Drug Loading (%)Encapsulation Efficiency (%)Reference
P6 NPs (Pt(IV) prodrug)99.311.24Not Reported[11][12]
Thiolated Alginate/Eudragit10389.1875.34[15][16]
CS-SH@SNP-CHO100-250Not ReportedNot Reported[17]
Cys-PA200-25012Not Reported[18]

Table 2: Reduction-Triggered Drug Release

Nanoparticle SystemReducing AgentRelease Condition% Drug ReleasedTimeReference
P6 NPsCytoplasmic Reductants (GSH)Intracellular~80%3 days[11][12]
MSN-SS-DOXDithiothreitol (DTT)Acidic pH94%Not Reported[19]
MSN-SS-DOXDithiothreitol (DTT)Neutral pH46%Not Reported[19]
Thiolated Alginate/EudragitWith GSHIn vitro69-95%Not Reported[15]
Thiolated Alginate/EudragitWithout GSHIn vitro35-45%Not Reported[15]

Visual Diagrams

The following diagrams illustrate key concepts and workflows related to disulfide-based nanoparticles.

cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) NP Stable Nanoparticle (Drug Encapsulated) NP_destab Destabilized Nanoparticle NP->NP_destab Uptake & GSH-mediated disulfide cleavage Drug Released Drug NP_destab->Drug Drug Release A 1. Synthesis (Polymerization & Self-Assembly) B 2. Drug Loading (Encapsulation or Conjugation) A->B C 3. Purification (e.g., Dialysis) B->C D 4. Characterization C->D E Size & Zeta Potential (DLS) D->E F Morphology (TEM/SEM) D->F G Drug Loading & Encapsulation Efficiency D->G H 5. In Vitro Release Study D->H I With Reducing Agent (e.g., GSH) H->I J Without Reducing Agent (Control) H->J Start Problem: Premature Drug Release Q1 Is the drug covalently conjugated or physically encapsulated? Start->Q1 A1_Phys Physical Encapsulation Q1->A1_Phys A1_Cov Covalent Conjugation Q1->A1_Cov Sol1 Optimize polymer-drug interactions. Increase core hydrophobicity. A1_Phys->Sol1 Q2 Is the disulfide linker sterically hindered? A1_Cov->Q2 A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes Sol2 Introduce bulky groups (e.g., methyl) adjacent to the disulfide bond. A2_No->Sol2 Sol3 Increase cross-linking density during synthesis. A2_Yes->Sol3

References

Technical Support Center: Synthesis of Asymmetric Disulfide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of asymmetric disulfide linkers. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Q1: My reaction is producing a high percentage of symmetric homodimers (e.g., R¹-S-S-R¹ and R²-S-S-R²) alongside my desired asymmetric product (R¹-S-S-R²). How can I minimize this?

A1: The formation of symmetric byproducts is a classic challenge in asymmetric disulfide synthesis, often resulting from a process called "disulfide scrambling" or thiol-disulfide exchange.[1][2]

Potential Causes & Solutions:

  • Thiol-Disulfide Exchange: Free thiols in the reaction mixture can attack the desired asymmetric disulfide product, leading to an equilibrium mixture of symmetric and asymmetric species.[1][3]

    • Solution 1: Control pH: Maintain a slightly acidic pH (around 6.5).[1] Alkaline conditions deprotonate free thiols to the more nucleophilic thiolate anion, which promotes disulfide exchange.[1][4] Keeping the pH below the pKa of the thiols (typically ~8.5) will keep them protonated and less reactive.[4][5]

    • Solution 2: Stepwise Synthesis: Instead of mixing both thiols at once, activate one thiol first to form an electrophilic intermediate before adding the second thiol.[2] This can be achieved using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) or by forming a thiosulfonate.[6][7] This directed approach minimizes the opportunity for scrambling.[7]

    • Solution 3: Use Orthogonal Protecting Groups: If synthesizing complex molecules like peptides, use different protecting groups for your cysteine residues that can be removed selectively under different conditions.[8][9] This allows for the controlled, sequential formation of disulfide bonds, preventing scrambling.[9]

  • Oxidative Cross-Coupling: Direct oxidation of a mixture of two different thiols often leads to a statistical mixture of the three possible disulfide products.[10]

    • Solution: Employ Selective Reagents: Utilize modern synthetic methods that favor the formation of asymmetric disulfides. This includes catalyst- and base-free methods using PPh₃-mediated reductive coupling of thiophenols with aryl sulfonyl chlorides or using specialized SuFEx reagents that react sequentially with thiols of different acidities.[11][12]

Q2: The yield of my desired asymmetric disulfide is consistently low. What factors could be responsible?

A2: Low yields can stem from several factors, including poor reactivity of starting materials, side reactions, and product degradation.

Potential Causes & Solutions:

  • Poor Reactivity of Starting Thiols: The electronic properties of the thiols can significantly affect their reactivity.[2]

    • Solution: For thiols with electron-withdrawing groups that are prone to decomposition, or highly electron-rich thiols that lead to side reactions, adjust the reaction conditions (e.g., temperature, solvent) to be milder.[2] If issues persist, consider an alternative synthetic route.[2]

  • Inefficient Oxidation: The chosen oxidizing agent may not be effective enough for the specific substrates.

    • Solution: Consider using more robust oxidizing agents like hydrogen peroxide with an iodide catalyst or dimethyl sulfoxide (B87167) (DMSO).[2] For some reactions, oxygen from the air can be a sufficient oxidant, sometimes accelerated with a catalyst.[13]

  • Over-oxidation: The desired disulfide product can be further oxidized to species like thiosulfinates or sulfonic acids, especially if the reaction is left for too long or the oxidant is too strong.

    • Solution: Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Quench the reaction promptly once the starting materials have been consumed.[2]

  • Catalyst Deactivation: In metal-catalyzed reactions, sulfur-containing compounds can bind strongly to the metal center and deactivate the catalyst.[2]

    • Solution: Use specific ligands that prevent strong coordination with the metal catalyst or switch to a metal-free synthetic approach.[2]

Q3: I'm finding it difficult to purify the asymmetric disulfide from the symmetric homodimers and other byproducts. What are the best purification strategies?

A3: Co-elution of the desired product with closely related byproducts is a common purification hurdle.

Potential Causes & Solutions:

  • Similar Physicochemical Properties: The asymmetric and symmetric disulfides often have very similar polarities and sizes, making chromatographic separation challenging.

    • Solution 1: Optimize Chromatography: Use high-resolution reverse-phase HPLC with a shallow gradient. Small differences in hydrophobicity can often be exploited for separation.

    • Solution 2: Introduce a "Handle": Design one of the thiol starting materials with a functional group (e.g., an ionizable group like a carboxylic acid or amine) that dramatically changes the polarity. This will make the asymmetric product and one of the symmetric byproducts much more or less polar than the other symmetric byproduct, simplifying separation.

    • Solution 3: Solid-Phase Synthesis: For peptide synthesis, forming the disulfide bond while the peptide is still attached to the solid-phase resin can simplify purification. Unreacted reagents and byproducts can be washed away before cleaving the desired product from the resin.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing asymmetric disulfide linkers?

A1: The primary strategies can be broadly categorized into three approaches:

  • Oxidative Cross-Coupling of Two Different Thiols: This is the most straightforward method but often results in a statistical mixture of the two symmetric homodimers and the desired asymmetric heterodimer.[10]

  • Thiol-Disulfide Exchange: An excess of one thiol (R¹-SH) is reacted with a symmetric disulfide (R²-S-S-R²). The equilibrium can be driven towards the asymmetric product, but this often requires a large excess of the starting thiol.[11]

  • Directed or Stepwise Synthesis: This is the most common and controlled approach. One thiol is first "activated" by converting it into an electrophilic species. This intermediate then reacts with a second, unactivated thiol to selectively form the asymmetric disulfide.[2][6] Common activating groups include thiosulfonates, sulfenyl chlorides, and N-thiosuccinimidyl derivatives.[6] The use of Ellman's reagent (DTNB) is a classic example of this approach.[7]

Q2: How do orthogonal protecting groups work in the context of synthesizing peptides with multiple, specific disulfide bonds?

A2: Orthogonal protecting groups are chemical moieties that mask the reactive thiol group of cysteine residues and can be removed under different, specific conditions without affecting other protecting groups.[8][9] For a peptide with three desired disulfide bonds (CysA-CysB, CysC-CysD, CysE-CysF), the synthesis would proceed as follows:

  • Synthesize the peptide with three different pairs of protecting groups, e.g., CysA(PG1), CysB(PG1), CysC(PG2), CysD(PG2), CysE(PG3), CysF(PG3).

  • Selectively remove the first protecting group (PG1) under specific conditions.

  • Oxidize the newly freed thiols of CysA and CysB to form the first disulfide bond.

  • Remove the second protecting group (PG2) using a different set of conditions that do not affect PG3.

  • Oxidize the thiols of CysC and CysD to form the second bond.

  • Repeat the process for the final pair. This stepwise strategy ensures the regioselective formation of the correct disulfide linkages.[8][9]

Q3: What role does steric hindrance play in the stability of disulfide linkers?

A3: Steric hindrance refers to the spatial bulk around the disulfide bond. Introducing bulky groups, such as gem-dimethyl groups, adjacent to the S-S bond can sterically shield it from attack by nucleophiles like free thiols (e.g., glutathione (B108866) in cells or albumin in plasma).[14][15] This increased steric hindrance enhances the stability of the linker, preventing premature cleavage and off-target reactions, which is a critical design consideration for antibody-drug conjugates (ADCs).[14][15]

Data & Protocols

Table 1: Comparison of Common Cysteine Protecting Groups for Orthogonal Synthesis
Protecting GroupAbbreviationCleavage ConditionsOrthogonal ToNotes
TritylTrtMild acid (e.g., TFA), REDOX conditionsAcm, tBuWidely used, but can be bulky.[8][16]
AcetamidomethylAcmIodine (I₂), Silver (Ag⁺), Mercury (Hg²⁺)Trt, tBuStable to acidic conditions.[8]
tert-ButyltBuPhS(O)Ph/CH₃SiCl₃ in TFATrt, AcmStable under standard TFA and REDOX conditions.[8]
tert-ButylsulfenylStBuReducing agents (e.g., DTT, TCEP)Most acid/base labile groupsRemoval on-resin before TFA cleavage can lead to side products and low yields.[8][9]
Experimental Protocol: Stepwise Synthesis of an Asymmetric Disulfide using DTNB

This protocol describes a general method for activating a first thiol (R¹SH) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) followed by reaction with a second thiol (R²SH).

Materials:

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • DTNB (Ellman's Reagent)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5

  • Quenching Solution: e.g., mild acid

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Activation of Thiol 1: a. Dissolve Thiol 1 (1.0 equivalent) and DTNB (1.1 equivalents) in the Reaction Buffer. b. Stir the reaction at room temperature. The solution will turn yellow as the 2-nitro-5-thiobenzoate (TNB) anion is released. c. Monitor the reaction by spectrophotometry at 412 nm until the absorbance stabilizes, indicating the complete formation of the R¹-S-S-TNB intermediate.

  • Formation of Asymmetric Disulfide: a. Dissolve Thiol 2 (1.2 equivalents) in a minimal amount of Reaction Buffer. b. Add the solution of Thiol 2 to the reaction mixture containing the activated R¹-S-S-TNB. c. Stir at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC to track the formation of the R¹-S-S-R² product.

  • Work-up and Purification: a. Once the reaction is complete, quench by acidifying the mixture slightly with a mild acid to protonate any remaining free thiols. b. Filter any precipitate that may have formed (e.g., excess DTNB). c. Purify the crude product by reverse-phase HPLC to isolate the desired asymmetric disulfide R¹-S-S-R².

Visualizations

G cluster_0 Phase 1: Thiol Activation cluster_1 Phase 2: Disulfide Formation cluster_2 Phase 3: Purification R1SH Thiol 1 (R¹SH) Activated_Intermediate Activated Intermediate (R¹-S-S-TNB) R1SH->Activated_Intermediate + DTNB DTNB DTNB DTNB->Activated_Intermediate Asymmetric_Product Asymmetric Product (R¹-S-S-R²) Activated_Intermediate->Asymmetric_Product + Thiol 2 R2SH Thiol 2 (R²SH) R2SH->Asymmetric_Product Crude Crude Mixture Asymmetric_Product->Crude Purified_Product Purified Product Crude->Purified_Product RP-HPLC

Caption: General workflow for the stepwise synthesis of an asymmetric disulfide.

G cluster_desired Desired Pathway cluster_undesired Undesired Scrambling Pathways Start Start with two thiols: R¹SH + R²SH Desired Asymmetric Disulfide R¹-S-S-R² Start->Desired Controlled Activation Undesired1 Symmetric Disulfide R¹-S-S-R¹ Start->Undesired1 Uncontrolled Oxidation/ Exchange Undesired2 Symmetric Disulfide R²-S-S-R² Start->Undesired2 Uncontrolled Oxidation/ Exchange Desired->Undesired1 Thiol-Disulfide Exchange Desired->Undesired2 Thiol-Disulfide Exchange

Caption: The challenge of disulfide scrambling leading to undesired homodimers.

G Start Low Yield or High Impurity? CheckScrambling High percentage of symmetric homodimers? Start->CheckScrambling Analysis of Crude Product CheckOxidation Evidence of over-oxidation? CheckScrambling->CheckOxidation No Sol_Scrambling Control pH (acidic) Use stepwise synthesis Employ orthogonal groups CheckScrambling->Sol_Scrambling Yes CheckPurity Difficulty in purification? CheckOxidation->CheckPurity No Sol_Oxidation Monitor reaction closely Use milder oxidant Quench reaction promptly CheckOxidation->Sol_Oxidation Yes Sol_Purity Optimize HPLC gradient Incorporate polarity handle Use solid-phase methods CheckPurity->Sol_Purity Yes

Caption: A troubleshooting flowchart for common synthesis issues.

References

improving the stability of Aminoethyl-SS-ethylalcohol in biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Aminoethyl-SS-ethylalcohol in biological media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, with the chemical structure HO-CH₂-CH₂-S-S-CH₂-CH₂-NH₂, is a linear disulfide-containing molecule. It is often used as a cleavable linker in bioconjugation and drug delivery systems. The disulfide bond (-S-S-) is designed to be stable in the bloodstream but break in the reducing environment inside a cell, releasing a payload. However, premature cleavage in biological media (like cell culture medium or plasma) can lead to off-target effects, reduced efficacy, and experimental variability.

Q2: What are the primary factors that cause the degradation of this compound in biological media?

The primary cause of degradation is the reductive cleavage of the disulfide bond. Key factors include:

  • Reducing Agents: Biological media contain endogenous reducing agents. The most significant is glutathione (B108866) (GSH), which is present in high concentrations inside cells (1-10 mM) and at lower concentrations in plasma (2-20 µM). Other thiols, like cysteine, also contribute.

  • Enzymatic Activity: Enzymes such as thioredoxin (TRX) and glutaredoxin (GRX), which can be present in cell culture media due to cell lysis or in plasma, can catalytically cleave disulfide bonds.

  • pH: The rate of thiol-disulfide exchange reactions is generally faster at a slightly alkaline pH (around 7.4) compared to acidic conditions.

  • Media Composition: Certain cell culture media, like Roswell Park Memorial Institute (RPMI) 1640, are formulated with glutathione, which can accelerate the degradation of disulfide linkers.[1] Fetal Bovine Serum (FBS) supplementation also introduces various proteins and enzymes that can affect stability.

Q3: How can I improve the stability of my this compound conjugate during my experiment?

  • Optimize Storage: Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Choose Appropriate Media: If premature cleavage is a major concern, consider using a medium that does not contain high concentrations of reducing agents.

  • Minimize Incubation Time: Reduce the time the compound spends in the biological medium before analysis or application to cells.

  • Control Cell Health: In cell-based assays, ensure high cell viability. Lysed cells release intracellular reducing enzymes that can degrade the disulfide bond.[2]

  • Consider Chemical Modification: For drug development, steric hindrance can be introduced near the disulfide bond to make it less susceptible to reduction, though this may also slow its cleavage inside the target cell.

Q4: How do I measure the degradation of this compound?

Degradation, or cleavage of the disulfide bond, results in the formation of two free thiol-containing molecules. The appearance of these free thiols can be quantified using methods like Ellman's assay, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product upon reaction with a thiol. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the parent compound and its degradation products over time.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High background signal or premature activity in a cell-based assay. The disulfide linker is cleaving in the cell culture medium before reaching the cells.1. Reduce the incubation time in the medium. 2. Perform a stability test of your compound in the specific medium (see Experimental Protocols). 3. Consider switching to a medium with lower reducing potential (e.g., one without added glutathione). 4. Ensure cell cultures are healthy to minimize the release of intracellular reductases.
Inconsistent results between experimental repeats. 1. Variability in the age or handling of the biological medium. 2. Inconsistent incubation times. 3. Degradation of the compound during storage.1. Use fresh media and serum for each experiment. 2. Standardize all incubation times precisely. 3. Prepare fresh dilutions of the compound from a frozen stock for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Low yield of the desired conjugate after a bioconjugation reaction. The disulfide bond of this compound was reduced during the reaction or purification steps.1. Ensure buffers used for conjugation are de-gassed and do not contain extraneous reducing agents. 2. If using a reducing agent to prepare another component of the reaction (e.g., reducing an antibody), ensure it is completely removed before adding the disulfide linker.

Data Presentation

The stability of a disulfide linker is often reported as its half-life (t½) under specific conditions. The following tables provide illustrative data on the expected stability of a simple, unhindered disulfide linker like this compound in common biological media. Note: This is hypothetical data for demonstration purposes and actual results should be determined experimentally.

Table 1: Illustrative Half-Life of this compound in Different Media at 37°C

Biological MediumKey Reducing ComponentsExpected Half-Life (t½)
Phosphate-Buffered Saline (PBS), pH 7.4None> 48 hours
Human PlasmaCysteine (~10 µM), Albumin-SH12 - 24 hours
DMEM + 10% FBSLow levels of thiols from serum24 - 36 hours
RPMI-1640 + 10% FBSGlutathione (~5.5 µM), serum thiols4 - 8 hours

Table 2: Illustrative Effect of Glutathione (GSH) Concentration on Half-Life at 37°C, pH 7.4

Glutathione (GSH) ConcentrationRepresentative EnvironmentExpected Half-Life (t½)
10 µMExtracellular / Plasma~15 hours
1 mMIntracellular (Cytosol)~10 minutes
5 mMIntracellular (Cytosol)~2 minutes
10 mMIntracellular (Cytosol)< 1 minute

Experimental Protocols

Protocol: Assessing the Stability of this compound in Biological Media using Ellman's Assay

This protocol measures the cleavage of the disulfide bond by quantifying the appearance of free thiol groups over time.

Materials:

  • This compound

  • Biological medium of interest (e.g., RPMI-1640 + 10% FBS)

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • L-cysteine hydrochloride monohydrate (for standard curve)

  • UV-Vis Spectrophotometer and 96-well plates or cuvettes

Procedure:

Part A: Preparation of Reagents

  • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Protect from light.

  • Compound Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

  • Cysteine Standards: Prepare a 1.5 mM stock of L-cysteine in Reaction Buffer. Perform serial dilutions to create standards ranging from 0.1 mM to 1.5 mM.

Part B: Stability Experiment

  • Pre-warm the biological medium to 37°C.

  • Spike the medium with this compound to a final concentration of 1 mM. Mix well. This is your Time 0 (T=0) sample.

  • Immediately take an aliquot of the T=0 sample for analysis.

  • Incubate the remaining medium at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots for analysis.

Part C: Quantification with Ellman's Assay

  • For each time point and standard:

    • In a 96-well plate, add 20 µL of the sample (or standard).

    • Add 180 µL of Reaction Buffer.

    • Add 50 µL of the DTNB Solution.

  • Mix and incubate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the L-cysteine standards against their known concentrations.

    • Use the standard curve to determine the concentration of free thiols in your samples at each time point.

    • Since the cleavage of one molecule of this compound yields two molecules with free thiols, the concentration of cleaved compound is half the measured thiol concentration.

    • Plot the percentage of remaining intact compound vs. time and determine the half-life (t½).

Visualizations

G cluster_0 Extracellular Space (e.g., Plasma, Media) cluster_1 Intracellular Space (Cytosol) Compound This compound (Intact) Cleaved Cleaved Products (Free Thiols) Compound->Cleaved Slow Cleavage Compound_in This compound (Intact) Compound->Compound_in Cellular Uptake GSH_low Low [GSH] (~10 µM) GSH_low->Cleaved Cleaved_in Cleaved Products (Free Thiols) Compound_in->Cleaved_in Rapid Cleavage GSH_high High [GSH] (1-10 mM) GSH_high->Cleaved_in

Caption: Reductive cleavage pathway of this compound.

G cluster_workflow Stability Assay Workflow A 1. Prepare Compound in Biological Medium B 2. Incubate at 37°C A->B C 3. Take Aliquots at Time Points B->C D 4. React with Ellman's Reagent (DTNB) C->D E 5. Measure Absorbance at 412 nm D->E F 6. Calculate Thiol Conc. & Determine Half-Life E->F

Caption: Experimental workflow for assessing compound stability.

G Start Premature Cleavage Observed? Sol1 Check Media Composition: Does it contain GSH (e.g., RPMI-1640)? Start->Sol1 Yes Sol2 Assess Cell Viability: Is there significant cell lysis? Start->Sol2 Yes Sol3 Review Protocol: Is incubation time minimized? Start->Sol3 Yes Action1 Switch to a low reducing potential medium. Sol1->Action1 Action2 Optimize cell culture conditions to improve viability. Sol2->Action2 Action3 Reduce incubation time or perform steps at 4°C. Sol3->Action3 End Stability Improved Action1->End Action2->End Action3->End

Caption: Troubleshooting decision tree for premature cleavage.

References

Technical Support Center: Enhancing Endosomal Escape of Reducible Polyplexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with reducible polyplexes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to endosomal escape in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are reducible polyplexes and why is endosomal escape a critical challenge?

Reducible polyplexes are nanoparticles formed by the self-assembly of nucleic acids (like plasmid DNA or siRNA) with cationic polymers containing disulfide bonds. These disulfide bonds are designed to be stable in the extracellular environment but cleave in the reducing environment of the cytoplasm. This cleavage facilitates the release of the nucleic acid cargo, a crucial step for successful gene delivery.

However, a major hurdle for all non-viral gene delivery systems, including reducible polyplexes, is overcoming the endosomal barrier. After being taken up by cells through endocytosis, polyplexes are trapped within membrane-bound vesicles called endosomes. If the polyplexes cannot escape the endosome, they will be trafficked to lysosomes for degradation, preventing the therapeutic nucleic acid from reaching its target in the cytoplasm or nucleus. Therefore, enhancing endosomal escape is paramount for the efficacy of reducible polyplex-mediated gene delivery.

Q2: What is the "proton sponge" hypothesis and how does it relate to endosomal escape?

The "proton sponge" hypothesis is a widely accepted theory explaining the endosomal escape of certain cationic polymers, such as polyethylenimine (PEI).[1][2][3] Polymers with high buffering capacity at endosomal pH (around 5.0-6.5) can act as a "proton sponge".[4] As the endosome matures, proton pumps (V-ATPases) actively transport protons into the vesicle to lower its pH. The polymer sequesters these protons, leading to a continuous influx of protons and counter-ions (like chloride ions) to maintain charge neutrality.[1][4] This influx of ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the polyplex into the cytoplasm.[1][4] Many reducible polyplexes are designed with polymers that possess this buffering capacity to facilitate endosomal escape.

Q3: How do fusogenic peptides enhance the endosomal escape of reducible polyplexes?

Fusogenic peptides are short amino acid sequences, often derived from viral proteins, that can destabilize and fuse with lipid membranes in a pH-dependent manner.[5][6] When incorporated into reducible polyplexes, these peptides can interact with the endosomal membrane as the pH within the endosome drops. This interaction can lead to the formation of pores in the endosomal membrane or fusion between the polyplex and the endosomal membrane, creating a pathway for the polyplex to escape into the cytoplasm.[5] The influenza virus-derived peptide GALA is a well-studied example of a pH-sensitive fusogenic peptide used for this purpose.[7][8]

Q4: What is the role of endosome-disrupting polymers in improving delivery?

Endosome-disrupting polymers are synthetic macromolecules designed to become membrane-lytic in the acidic environment of the endosome.[9] For instance, poly(2-alkylacrylic acid)s are anionic at physiological pH but become hydrophobic at low pH, allowing them to insert into and disrupt the endosomal membrane.[9][10] By incorporating such polymers into the formulation of reducible polyplexes, either as a component of the polyplex or as a co-administered agent, the integrity of the endosomal membrane can be compromised, facilitating the release of the polyplex into the cytosol.

Q5: Are reducible polyplexes generally less cytotoxic than their non-reducible counterparts?

Yes, bioreducible polycations often exhibit lower cytotoxicity compared to non-bioreducible polymers of similar chemical structure and molecular weight.[11] This is because the disulfide bonds in reducible polymers can be cleaved within the cell into smaller, less toxic fragments.[12] For example, some studies have reported that bioreducible polycations can have 5- to 25-fold higher IC50 values (a measure of cytotoxicity, where a higher value indicates lower toxicity) than their non-reducible analogs.[11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low transfection efficiency despite high cellular uptake. Poor endosomal escape; polyplexes are trapped in endosomes and trafficked to lysosomes for degradation.1. Incorporate a "proton sponge" effect: Use polymers with high buffering capacity in the endosomal pH range (e.g., PEI or its derivatives).2. Add fusogenic components: Conjugate or co-administer fusogenic peptides (e.g., GALA, diINF-7) to the polyplex formulation.[5][7]3. Use endosome-disrupting polymers: Include pH-sensitive polymers that become membrane-lytic at low pH.[9]4. Optimize the degree of reducibility: An optimal rate of decomplexation within the cytoplasm can improve gene expression. Too fast or too slow release can be detrimental.[13]
High cytotoxicity observed. The cationic polymer backbone is toxic to the cells.1. Switch to a bioreducible polymer: The degradation of the polymer into smaller, less toxic fragments inside the cell can significantly reduce cytotoxicity.[11][12]2. Optimize the polymer/nucleic acid ratio: Use the lowest ratio that still provides efficient complexation and transfection to minimize the amount of free polymer.
Inconsistent results between experiments. Variability in cell health, confluency, or passage number. Inconsistent polyplex formation.1. Standardize cell culture conditions: Ensure cells are healthy, within a consistent passage number range, and at an optimal confluency (typically 70-90%) at the time of transfection.[14]2. Standardize polyplex preparation: Use a consistent protocol for forming polyplexes, including incubation time and temperature, to ensure reproducible particle size and zeta potential.
Difficulty in confirming endosomal escape. Lack of a direct and quantitative assay for endosomal escape.1. Perform a calcein (B42510) release assay: This assay qualitatively assesses endosomal membrane disruption.[1][6]2. Use a split-reporter assay (GFP or Luciferase): These quantitative assays provide a direct measure of cytosolic delivery.[15][16][17][18][19]3. Conduct co-localization studies: Use fluorescence microscopy to visualize the co-localization of fluorescently labeled polyplexes with endosomal/lysosomal markers.[2][20][21]

Quantitative Data

Table 1: Comparison of Transfection Efficiency for Reducible vs. Non-Reducible Polyplexes

Polyplex FormulationCell LineFold Increase in Gene Expression (compared to non-reducible)Reference
PRL2.5 (2.5% Reducible PLL)MCF73[13]
PRL10 (10% Reducible PLL)HEK2933.8[13]
Reducible Poly(cystaminebisacrylamide-diaminohexane)VariousHigher than PEI 25kDa and Lipofectamine®[12]
Reducible Crosslinked KALAMDA-MB-435Comparable to PEI[22]
Guanidinylated Bioreducible PolymerC2C12~40 times higher than bPEI 25k[23]

Table 2: Cytotoxicity of Reducible vs. Non-Reducible Polycations

Polymer TypeComparisonObservationReference
Bioreducible Polycationsvs. Non-bioreducible counterparts5-25 fold higher IC50 values[11]
Thiolated PEIvs. Control PEI8-19 times lower cytotoxicity[11]
Reducible PAAvs. Non-reducible PAA12-25 fold higher IC50 values[11]
Poly(CBA-DAH)-PEI (PCDP)vs. PEI 25kDaSignificantly lower cytotoxicity at equivalent concentrations[12]
Reducible PLLvs. PLLNegligible cytotoxicity compared to PLL[13]

Experimental Protocols

Calcein Release Assay for Endosomal Escape

This protocol provides a qualitative assessment of endosomal membrane disruption.

Principle: Calcein is a fluorescent dye that is self-quenching at high concentrations. When cells are loaded with a high concentration of calcein, it is sequestered into endosomes, and the fluorescence is quenched. If a polyplex formulation disrupts the endosomal membrane, calcein is released into the cytoplasm, becomes diluted, and its fluorescence increases, which can be visualized by microscopy or quantified by flow cytometry.[1][6][24]

Methodology:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy) to reach 70-90% confluency on the day of the experiment.

  • Calcein Loading: Incubate the cells with a high concentration of calcein-AM (the cell-permeant form) in serum-free media for 30-60 minutes at 37°C. The calcein-AM will be hydrolyzed by intracellular esterases to the membrane-impermeant calcein.

  • Wash: Gently wash the cells with PBS to remove extracellular calcein-AM.

  • Polyplex Treatment: Add the reducible polyplexes to the cells at the desired concentration and incubate for a time course (e.g., 1, 2, 4, 6 hours).

  • Imaging/Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A diffuse green fluorescence throughout the cytoplasm indicates endosomal escape, while punctate green dots indicate that calcein is still trapped in endosomes.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry. An increase in the mean fluorescence intensity of the cell population treated with polyplexes compared to the control indicates endosomal escape.

Split-GFP Complementation Assay for Quantifying Cytosolic Delivery

This protocol provides a quantitative measure of the cytosolic delivery of a cargo.

Principle: The green fluorescent protein (GFP) is split into two non-fluorescent fragments (e.g., GFP1-10 and GFP11). One fragment (GFP1-10) is expressed in the cytoplasm of the host cells. The other, smaller fragment (GFP11) is conjugated to the cargo delivered by the polyplex. If the polyplex successfully escapes the endosome and releases its cargo into the cytoplasm, the GFP11 fragment will bind to the GFP1-10 fragment, reconstituting a functional, fluorescent GFP molecule. The resulting fluorescence is directly proportional to the amount of cargo delivered to the cytosol.[16][18][19][25][26]

Methodology:

  • Cell Line Generation: Stably or transiently transfect the target cells to express the large GFP fragment (e.g., GFP1-10) in the cytoplasm.

  • Cargo Conjugation: Chemically conjugate the small GFP fragment (e.g., GFP11) to your nucleic acid or a carrier protein.

  • Polyplex Formation: Formulate the reducible polyplexes with the GFP11-conjugated cargo.

  • Transfection: Treat the GFP1-10 expressing cells with the polyplexes.

  • Quantification: After a suitable incubation period (e.g., 24 hours), quantify the GFP fluorescence using:

    • Flow Cytometry: To determine the percentage of GFP-positive cells and the mean fluorescence intensity.

    • Fluorescence Plate Reader: For high-throughput screening.

    • Fluorescence Microscopy: To visualize the subcellular localization of the reconstituted GFP.

Split-Luciferase Assay for High-Throughput Endosomal Escape Quantification

This protocol offers a highly sensitive and quantitative method for measuring endosomal escape.

Principle: Similar to the split-GFP assay, a luciferase enzyme is split into two inactive fragments (e.g., LgBiT and HiBiT). The large fragment (LgBiT) is expressed in the cytosol. The small, high-affinity peptide fragment (HiBiT) is conjugated to the cargo. Upon endosomal escape, the HiBiT-cargo binds to LgBiT, reconstituting a functional luciferase enzyme. The resulting luminescence, measured after adding a substrate, is proportional to the amount of cargo that has reached the cytosol.[7][15][17]

Methodology:

  • Cell Line Preparation: Generate a cell line that stably expresses the LgBiT fragment in the cytoplasm.

  • Cargo Labeling: Conjugate the HiBiT peptide to the molecule of interest.

  • Polyplex Formulation and Treatment: Formulate reducible polyplexes with the HiBiT-labeled cargo and treat the LgBiT-expressing cells.

  • Luminescence Measurement: After the desired incubation time, add the luciferase substrate to the cells and immediately measure the luminescence using a plate reader. The signal is a direct quantification of endosomal escape.

Diagrams

proton_sponge_hypothesis cluster_cell Cell Cytoplasm (pH ~7.4) cluster_endosome Endosome (pH 6.5 -> 5.0) Polyplex Polyplex Proton Proton->Polyplex Protonation of Polymer Chloride cluster_endosome cluster_endosome Release Polyplex Release VATPase V-ATPase Proton Pump VATPase->Proton H+ VATPase->Chloride Cl- influx Swelling Osmotic Swelling and Rupture Swelling->Release cluster_endosome->Swelling Increased Osmotic Pressure

Caption: The Proton Sponge Hypothesis for endosomal escape of polyplexes.

endosomal_escape_workflow cluster_assays Assay Options start Formulate Reducible Polyplexes treat_cells Treat Cells with Polyplexes start->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Endosomal Escape Assay incubate->assay calcein Calcein Release Assay assay->calcein Qualitative split_gfp Split-GFP Assay assay->split_gfp Quantitative split_luc Split-Luciferase Assay assay->split_luc Quantitative coloc Co-localization Study assay->coloc Semi-quantitative data_analysis Data Acquisition and Analysis calcein->data_analysis split_gfp->data_analysis split_luc->data_analysis coloc->data_analysis conclusion Determine Endosomal Escape Efficiency data_analysis->conclusion

Caption: General experimental workflow for assessing endosomal escape.

reducible_polyplex_logic cluster_extracellular Extracellular Environment (Oxidizing) cluster_intracellular Intracellular Environment (Reducing) StablePolyplex Stable Polyplex (Disulfide Bonds Intact) CellUptake Cellular Uptake (Endocytosis) StablePolyplex->CellUptake Cleavage Disulfide Bond Cleavage (e.g., by Glutathione) Release Nucleic Acid Release Cleavage->Release CellUptake->Cleavage

Caption: Logical relationship of reducible polyplex function.

References

Technical Support Center: Overcoming Aggregation Issues with Cystamine-Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with cystamine-modified polymers, with a primary focus on overcoming aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in cystamine-modified polymer formulations?

A1: Aggregation in cystamine-modified polymer systems is a multifactorial issue primarily driven by:

  • Intermolecular Disulfide Bond Formation: The thiol groups on cystamine (B1669676) moieties can oxidize to form disulfide bridges between polymer chains, leading to cross-linking and aggregation.

  • Hydrogen Bonding: The amine groups in cystamine can participate in hydrogen bonding, which can cause particles to connect and aggregate, particularly in aqueous solutions.[1]

  • Hydrophobic Interactions: Depending on the polymer backbone, hydrophobic interactions can drive polymer chains to associate and aggregate in aqueous environments.

  • Electrostatic Instability: Changes in pH and ionic strength can alter the surface charge of the polymer particles, leading to reduced electrostatic repulsion and subsequent aggregation. At certain pH values, the net charge of the particles can approach zero, leading to rapid aggregation.[2]

  • Improper Storage and Handling: Exposure to oxygen, elevated temperatures, and inappropriate solvent conditions can accelerate degradation and aggregation. Cysteamine (B1669678) itself is an unstable molecule in aqueous solutions, with oxygen being a major degradation factor.[3][4]

Q2: How does pH influence the aggregation of cystamine-modified polymers?

A2: The pH of the formulation is a critical parameter influencing the stability of cystamine-modified polymers. The amine groups of cystamine have a pKa value that determines their protonation state.

  • Low pH (Acidic): At low pH, the amine groups are protonated, resulting in a net positive charge on the polymer. This generally leads to good electrostatic repulsion between polymer chains, preventing aggregation. However, for some systems, very low pH can lead to instability.

  • Neutral to High pH (Basic): As the pH increases towards and beyond the pKa of the amine groups, they become deprotonated. This reduces the net positive charge, weakening electrostatic repulsion and increasing the likelihood of aggregation due to other forces like hydrogen bonding and van der Waals interactions. For cysteamine-capped gold nanoparticles, aggregation was observed when the pH was increased from 3-4 to 7-8.[2]

Q3: What is the effect of ionic strength on the stability of these polymer formulations?

A3: The ionic strength of the medium significantly impacts the stability of charged polymer nanoparticles. An increase in ionic strength compresses the electrical double layer around the particles, which shields the surface charges. This reduction in the effective surface charge diminishes the electrostatic repulsive forces between particles, making them more susceptible to aggregation induced by van der Waals forces.

Q4: Are there any recommended storage conditions to minimize aggregation?

A4: Yes, proper storage is crucial. To minimize aggregation, cystamine-modified polymer solutions should be:

  • Stored at low temperatures (e.g., 2-8 °C) to reduce the rate of chemical reactions and degradation.

  • Protected from light, as light can catalyze oxidative processes.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiol groups to disulfide bonds. Saturating solutions with nitrogen gas has been shown to reduce cysteamine degradation.[4]

  • Maintained at an optimal pH where the polymer exhibits maximum stability, which is typically in the acidic range for cystamine-modified polymers.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Problem 1: My cystamine-modified polymer solution becomes cloudy or forms a precipitate immediately after synthesis.

  • Question: Why is my polymer aggregating right after I've synthesized it?

  • Answer: This is likely due to one or more of the following factors during the synthesis or purification process:

    • Suboptimal pH: The pH of the reaction or purification medium may be close to the isoelectric point of the polymer, minimizing electrostatic repulsion.

    • High Ionic Strength: The use of high concentrations of salts during synthesis or purification can screen surface charges and induce aggregation.

    • Oxidation: Exposure to air (oxygen) during the process can lead to the formation of intermolecular disulfide bonds.

    • Inefficient Capping/Stabilization: If the cystamine modification is incomplete or if there are insufficient stabilizing groups on the polymer backbone, the particles will be inherently unstable.

  • Troubleshooting Steps:

    • Monitor and Adjust pH: Ensure the pH of all solutions is maintained in a range that promotes polymer stability (typically acidic).

    • Control Ionic Strength: Use the minimum necessary concentration of salts and consider dialysis against a low ionic strength buffer or deionized water for purification.

    • Deoxygenate Solutions: Purge all solvents and reaction mixtures with an inert gas like nitrogen or argon before and during the synthesis.

    • Optimize Reaction Conditions: Re-evaluate the stoichiometry of your reactants to ensure complete modification and consider the use of co-stabilizers.

Problem 2: The polymer solution is stable initially but aggregates over time during storage.

  • Question: My polymer solution looked fine at first, but now there are visible aggregates after a few days/weeks. What went wrong?

  • Answer: This delayed aggregation is often a result of slow degradation processes occurring during storage.

    • Oxidation: Gradual oxidation of free thiol groups to disulfide bonds will lead to cross-linking over time.

    • Hydrolysis: Depending on the polymer backbone, hydrolytic degradation can alter the polymer structure and surface properties, leading to instability.

    • Temperature Fluctuations: Freeze-thaw cycles or storage at suboptimal temperatures can promote aggregation.

  • Troubleshooting Steps:

    • Improve Storage Conditions: Store your polymer solution at 2-8 °C, protected from light, and under an inert atmosphere. For long-term storage, consider flash-freezing in liquid nitrogen and storing at -80 °C, though freeze-thaw stability should be confirmed.

    • Add Antioxidants: Consider adding a small amount of a compatible antioxidant to the formulation to scavenge free radicals and prevent oxidation.

    • Use Chelating Agents: If metal ion-catalyzed oxidation is suspected, adding a chelating agent like EDTA can be beneficial.

Problem 3: Aggregation occurs when I try to load a drug or other molecule into the polymer nanoparticles.

  • Question: The polymer is stable on its own, but aggregates when I add my payload. Why is this happening?

  • Answer: The addition of a payload can disrupt the delicate balance of forces that stabilize the polymer nanoparticles.

    • Charge Neutralization: If the payload has an opposite charge to the polymer, it can neutralize the surface charge and lead to aggregation.

    • Disruption of Hydration Layer: The payload may displace water molecules from the polymer surface, reducing steric stabilization.

    • Change in pH or Ionic Strength: The addition of the payload solution may alter the pH or ionic strength of the formulation to a range where the polymer is unstable.

  • Troubleshooting Steps:

    • Pre-formulation Studies: Before loading, characterize the stability of your polymer across a range of pH and ionic strength values to identify the optimal conditions for loading.

    • Surface Modification: Consider modifying the surface of your polymer with a hydrophilic and non-ionic polymer like polyethylene (B3416737) glycol (PEG) to provide steric stabilization.

    • Control Loading Conditions: Dissolve the payload in a buffer that is compatible with the polymer's stability profile. Add the payload solution slowly and with gentle mixing.

    • Optimize Payload-to-Polymer Ratio: Experiment with different ratios to find a balance between loading efficiency and formulation stability.

Data Presentation

The following tables summarize the expected trends in aggregation of cystamine-modified polymers based on data from analogous systems. The values are illustrative and should be determined empirically for a specific polymer system.

Table 1: Effect of pH on Hydrodynamic Diameter of Cystamine-Modified Polymer Nanoparticles

pHAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Visual Observation
3.0150 ± 100.15 ± 0.02Clear, stable dispersion
5.0180 ± 150.20 ± 0.03Clear, stable dispersion
7.0550 ± 500.45 ± 0.05Slightly turbid
9.0>1000 (Aggregates)>0.7Visible precipitate

Table 2: Effect of NaCl Concentration on the Stability of Cystamine-Modified Polymer Nanoparticles at pH 4.0

NaCl Concentration (mM)Zeta Potential (mV)Average Hydrodynamic Diameter (nm)Time to Aggregation (hours)
0+35 ± 2160 ± 12> 48
50+25 ± 3175 ± 1524
100+15 ± 4350 ± 306
200+5 ± 2>1000 (Aggregates)< 1

Experimental Protocols

Protocol 1: General Method for Synthesis of Stable Cystamine-Modified Polymers

This protocol outlines a general approach to synthesizing cystamine-modified polymers while minimizing aggregation.

  • Monomer and Initiator Preparation:

    • Dissolve the primary monomer and any co-monomers in a suitable solvent that has been deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.

    • Dissolve the initiator in the same deoxygenated solvent.

  • Polymerization:

    • Carry out the polymerization under an inert atmosphere (nitrogen or argon).

    • Maintain a constant temperature as required for the specific polymerization method (e.g., free radical, RAFT, ATRP).

    • Upon completion, terminate the reaction as appropriate for the method used.

  • Cystamine Modification:

    • Activate the polymer for cystamine conjugation (e.g., by converting carboxylic acid groups to NHS esters).

    • Dissolve cystamine dihydrochloride (B599025) in a deoxygenated buffer at a slightly basic pH (e.g., pH 7.5-8.0) to deprotonate one of the amine groups for reaction.

    • Add the cystamine solution to the activated polymer solution under an inert atmosphere and stir for the required reaction time.

  • Purification:

    • Adjust the pH of the solution to an acidic pH (e.g., pH 4.0) to ensure the stability of the modified polymer.

    • Purify the polymer by dialysis against deionized water (pH adjusted to 4.0) or a low ionic strength buffer to remove unreacted cystamine and other small molecules.

    • Lyophilize the purified polymer for long-term storage as a solid.

Protocol 2: Characterization of Polymer Aggregation

This protocol describes how to assess the aggregation state of your polymer formulation.

  • Visual Inspection:

    • Visually inspect the polymer solution for any signs of turbidity, precipitation, or color change.

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the solution over a wavelength range (e.g., 300-800 nm). An increase in absorbance at higher wavelengths can indicate the formation of aggregates.

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the polymer particles. An increase in the average size and PDI is a direct indication of aggregation.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the particles to assess their surface charge. A zeta potential of less than ±20 mV suggests a higher likelihood of aggregation.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM):

    • Visualize the morphology and size of the polymer particles. This can confirm the presence of aggregates and provide information about their structure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis & Modification cluster_purification Purification & Storage cluster_characterization Aggregation Characterization prep Monomer & Initiator Preparation (Deoxygenated) poly Polymerization (Inert Atmosphere) prep->poly activation Polymer Activation poly->activation modification Cystamine Modification activation->modification ph_adjust pH Adjustment (Acidic) modification->ph_adjust dialysis Dialysis (Low Ionic Strength) ph_adjust->dialysis lyophilization Lyophilization dialysis->lyophilization storage Storage (Solid, -20°C) lyophilization->storage reconstitution Reconstitution in Buffer storage->reconstitution dls DLS & Zeta Potential reconstitution->dls uv_vis UV-Vis Spectroscopy reconstitution->uv_vis tem TEM/SEM reconstitution->tem

Caption: Experimental workflow for synthesis, purification, and characterization of cystamine-modified polymers.

troubleshooting_logic cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation start Aggregation Observed cause_immediate Potential Causes: - Suboptimal pH - High Ionic Strength - Oxidation during Synthesis - Incomplete Reaction start->cause_immediate During/After Synthesis cause_delayed Potential Causes: - Oxidation during Storage - Hydrolysis - Temperature Fluctuations start->cause_delayed During Storage solution_immediate Solutions: - Adjust pH - Use Low Salt Buffers - Deoxygenate Solutions - Optimize Stoichiometry cause_immediate->solution_immediate solution_delayed Solutions: - Inert Atmosphere Storage - Store at 2-8°C - Add Antioxidants/Chelators cause_delayed->solution_delayed

Caption: Troubleshooting logic for identifying causes and solutions for polymer aggregation.

signaling_pathway_analogy cluster_stable Stable Polymer Dispersion cluster_unstable Aggregated Polymer low_ph Low pH (Protonated Amines) stable Stable Nanoparticles (High Zeta Potential) low_ph->stable low_salt Low Ionic Strength low_salt->stable no_oxygen Inert Atmosphere (No Oxidation) no_oxygen->stable aggregated Aggregated Particles (Low Zeta Potential) stable->aggregated Destabilizing Conditions high_ph High pH (Neutral Amines) high_ph->aggregated high_salt High Ionic Strength high_salt->aggregated oxygen Presence of Oxygen (Disulfide Formation) oxygen->aggregated

Caption: Factors influencing the stability and aggregation of cystamine-modified polymers.

References

Technical Support Center: Protocol Optimization for Reproducible Synthesis of Reducible Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of reducible linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of reducible linkers, particularly disulfide-based linkers for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in my disulfide linker synthesis?

A1: Low yields in disulfide linker synthesis can stem from several factors:

  • Incomplete Reduction of Disulfides: The initial reduction of existing disulfide bonds on your protein or peptide may be inefficient. The choice and concentration of the reducing agent are critical.[][2]

  • Side Reactions: Thiol groups are highly reactive and can participate in undesired reactions, such as re-oxidation to form incorrect disulfide bonds or reaction with other electrophilic species in the reaction mixture.

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and reaction time can significantly impact yield. For instance, pyridyl disulfide reactions have an optimal pH range of 4-5.[3]

  • Purification Losses: The purification process, often involving chromatography techniques like HPLC, can lead to sample loss, especially with low-abundance products.[2]

  • Steric Hindrance: The structure of your biomolecule or linker may create steric hindrance, preventing efficient reaction between the thiol and the linker precursor.[4]

Q2: My purified conjugate shows high levels of aggregation. What could be the cause and how can I prevent it?

A2: Aggregation of antibody-drug conjugates (ADCs) or other bioconjugates is a common issue, often caused by:

  • Hydrophobicity: Many cytotoxic payloads are highly hydrophobic. Conjugating them to an antibody can increase the overall hydrophobicity, leading to aggregation.[]

  • High Drug-to-Antibody Ratio (DAR): A high DAR can exacerbate hydrophobicity-driven aggregation.[]

  • Improper Buffer Conditions: The pH and ionic strength of the buffer used during and after conjugation can influence protein solubility and stability.

  • Solutions:

    • Incorporate Hydrophilic Moieties: Introducing hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve the solubility of the final conjugate.[]

    • Optimize DAR: Aim for a lower, more controlled DAR, typically between 2 and 4, to minimize aggregation while maintaining efficacy.[]

    • Screen Buffers: Experiment with different buffer compositions, pH, and excipients to find conditions that promote conjugate stability.

Q3: I'm observing premature cleavage of the disulfide linker in plasma stability assays. How can I improve the stability of my conjugate?

A3: Premature cleavage of disulfide linkers in the bloodstream is a significant challenge that can lead to off-target toxicity and reduced efficacy.[7][8] This is primarily due to exchange reactions with free thiols in plasma, such as albumin and glutathione.[7][9]

  • Strategies to Enhance Stability:

    • Introduce Steric Hindrance: Flanking the disulfide bond with bulky groups, such as methyl groups, can sterically hinder the approach of reducing agents, thereby increasing the linker's stability in circulation.[4][10] This has been shown to lead to more stable and efficacious ADCs.[10]

    • Optimize Linker Chemistry: Explore different disulfide-containing reagents. Some may offer inherently greater stability due to their electronic and structural properties.

    • Site-Specific Conjugation: Conjugating the linker to a specific, less accessible cysteine residue on the antibody can sometimes improve stability compared to conjugation at more exposed sites.

Troubleshooting Guide

Issue Potential Cause Recommended Action Reference
Low Conjugation Efficiency Incomplete reduction of antibody disulfides.Optimize the concentration and type of reducing agent (e.g., TCEP, DTT). Ensure appropriate reaction time and temperature for reduction.[][2]
Low reactivity of the linker.Verify the purity and reactivity of your linker reagent. Consider synthesizing a fresh batch.
Suboptimal pH for conjugation.Adjust the pH of the reaction buffer. For pyridyl disulfide linkers, a pH of 4-5 is optimal.[3] For maleimide-thiol reactions, a pH of 6.5-7.5 is typically used.
Heterogeneous Product (Variable DAR) Non-specific conjugation.Employ site-specific conjugation techniques to achieve a more homogeneous product with a defined DAR.[][11]
Inconsistent reduction of disulfides.Carefully control the reduction step to ensure a consistent number of free thiols are generated per antibody.[]
Poor Reproducibility Variability in reagent quality.Use high-purity, well-characterized reagents. Store reagents under recommended conditions to prevent degradation.
Minor variations in protocol execution.Maintain strict control over all reaction parameters, including concentrations, volumes, temperatures, and incubation times.
Difficulty in Purification Similar physicochemical properties of different DAR species.Utilize advanced purification techniques like Hydrophobic Interaction Chromatography (HIC) or Anion Exchange Chromatography (AIEX) which can separate ADC species with different DARs.[12]
Low resolution in chromatography.Optimize the chromatography method, including the gradient, column type, and mobile phase composition.

Experimental Protocols

General Protocol for Disulfide Linker Conjugation to an Antibody

This protocol outlines a general workflow for the conjugation of a thiol-reactive disulfide linker to a monoclonal antibody.

1. Antibody Preparation and Reduction:

  • Buffer Exchange: Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reduction: Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to the antibody solution. The choice and concentration of the reducing agent should be optimized to selectively reduce the interchain disulfides while leaving the intrachain disulfides intact.[][2]

    • Typical TCEP Concentration: 1-10 molar excess over the antibody.

    • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).

2. Linker-Payload Conjugation:

  • Linker Preparation: Dissolve the disulfide linker-payload construct in a suitable organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload will influence the final DAR.

    • Typical Molar Excess: 5-20 fold molar excess of linker-payload over the antibody.

    • Incubation: Incubate at a controlled temperature (e.g., room temperature) for 1-4 hours.

3. Purification of the Antibody-Drug Conjugate (ADC):

  • Removal of Excess Reagents: Purify the ADC from unreacted linker-payload and other small molecules using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Fractionation of DAR Species (Optional): If a more homogeneous DAR distribution is required, employ chromatography methods such as Hydrophobic Interaction Chromatography (HIC) to separate different DAR species.[12]

4. Characterization of the ADC:

  • Determine DAR: Analyze the average DAR using techniques like HIC-HPLC or UV-Vis spectroscopy.[12]

  • Assess Aggregation: Use Size-Exclusion Chromatography (SEC-HPLC) to determine the percentage of high molecular weight species (aggregates).

  • Confirm Identity: Use mass spectrometry to confirm the identity and integrity of the ADC.

Quantitative Data Summary
Parameter Condition 1 (Standard Protocol) Condition 2 (Optimized for Stability) Expected Outcome Reference
Linker Type Unhindered DisulfideSterically Hindered Disulfide (e.g., gem-dimethyl)Increased plasma stability[4][10]
Reducing Agent 5 mM DTT1 mM TCEPMore controlled and selective reduction[2]
Linker:Antibody Molar Ratio 10:15:1Lower average DAR, potentially less aggregation[]
Purification Method SECSEC followed by HICMore homogeneous DAR profile[12]
Average DAR 3.83.5Tighter DAR distribution
% Monomer (by SEC) >95%>98%Reduced aggregation
Plasma Stability (% Intact ADC after 24h) 70%>90%Enhanced stability[10]

Visualizations

experimental_workflow cluster_prep 1. Antibody Preparation cluster_reduction 2. Reduction cluster_conjugation 3. Conjugation cluster_purification 4. Purification & Characterization ab Antibody in Storage Buffer buffer_exchange Buffer Exchange ab->buffer_exchange ab_reaction_buffer Antibody in Reaction Buffer buffer_exchange->ab_reaction_buffer add_tcep Add Reducing Agent (e.g., TCEP) ab_reaction_buffer->add_tcep reduced_ab Reduced Antibody (with free thiols) add_tcep->reduced_ab conjugation Conjugation Reaction reduced_ab->conjugation linker Disulfide Linker-Payload linker->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc purification Purification (e.g., SEC, HIC) crude_adc->purification pure_adc Purified ADC purification->pure_adc characterization Characterization (DAR, Aggregation) pure_adc->characterization

Caption: Experimental workflow for the synthesis of a reducible linker conjugate.

adc_internalization_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Antigen Receptor receptor->binding endocytosis Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome cytosol Cytosol (High Glutathione) lysosome->cytosol Transport payload_release Payload Release cytosol->payload_release Reductive Cleavage payload Free Payload payload_release->payload cell_death Cell Death payload->cell_death

Caption: Simplified pathway of ADC internalization and payload release.

References

Validation & Comparative

A Comparative Guide to Reducible Linkers in Antibody-Drug Conjugates: Featuring Aminoethyl-SS-ethylalcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. Reducible linkers, which are cleaved in the high-glutathione environment of the cell's cytoplasm, represent a key class of cleavable linkers designed to ensure stability in circulation and targeted payload release. This guide provides an objective comparison of Aminoethyl-SS-ethylalcohol with other reducible linkers, supported by established experimental principles and detailed methodologies.

Introduction to Reducible Linkers

Reducible linkers incorporate a disulfide bond (-S-S-) that remains stable in the bloodstream, where the concentration of the primary reducing agent, glutathione (B108866) (GSH), is low (approximately 5 µM).[] Upon internalization into a target cell, the ADC is exposed to a significantly higher cytoplasmic GSH concentration (1-10 mM), leading to the cleavage of the disulfide bond and the release of the cytotoxic payload.[] This differential in glutathione levels forms the basis for the targeted drug release of ADCs employing reducible linkers.

The stability and cleavage kinetics of disulfide linkers can be modulated by the steric hindrance around the disulfide bond.[2][3] This has led to the development of various disulfide-based linkers with different performance characteristics.

Comparison of Reducible Linkers

This compound is a hydrophilic, heterobifunctional linker featuring a primary amine for conjugation to a carboxyl group on a payload or antibody, and a hydroxyl group that can be further modified.[4][5][6] Its disulfide bond is relatively unhindered, which influences its stability and cleavage rate.

Here, we compare the general characteristics of unhindered linkers like this compound with sterically hindered linkers.

FeatureUnhindered Disulfide Linkers (e.g., this compound)Sterically Hindered Disulfide Linkers (e.g., SPDB)
Structure Disulfide bond with minimal substitution on adjacent carbon atoms.Disulfide bond with bulky substituents (e.g., methyl groups) on adjacent carbon atoms.
Plasma Stability Generally lower, with a higher potential for premature payload release in circulation.[2]Generally higher, leading to a longer plasma half-life and reduced off-target toxicity.[2][7]
Cleavage Kinetics Faster cleavage in the presence of glutathione due to easier access to the disulfide bond.[8]Slower cleavage kinetics due to steric hindrance, which can potentially impact the overall efficacy.[2]
"Bystander Effect" A more rapid release of the payload can lead to a more pronounced bystander effect, where the released drug kills neighboring antigen-negative tumor cells.A slower, more controlled release may result in a less pronounced bystander effect.
Therapeutic Window Potentially narrower due to the risk of off-target toxicity from premature drug release.Potentially wider due to enhanced stability and more targeted payload release.[7]

Experimental Protocols

To quantitatively assess and compare the performance of reducible linkers, a series of well-defined experiments are essential.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the integrity of the linker in a physiologically relevant matrix.

Protocol:

  • Preparation: Prepare human plasma (or plasma from other relevant species) supplemented with an anticoagulant (e.g., EDTA).

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in the plasma at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: Immediately process the aliquots to stop any further degradation. This can be achieved by snap-freezing in liquid nitrogen.

  • Analysis: Quantify the amount of intact ADC and released payload in each sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11][12][13]

    • Intact ADC Analysis: Use size-exclusion chromatography (SEC) or reversed-phase chromatography (RPC) coupled to a mass spectrometer to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.

    • Released Payload Analysis: Precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.

Glutathione-Mediated Cleavage Assay

This assay assesses the susceptibility of the disulfide linker to cleavage by glutathione, mimicking the intracellular reducing environment.[14]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of reduced glutathione (GSH) in the same buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the ADC solution with the GSH solution to achieve a final GSH concentration representative of the cytoplasm (e.g., 5 mM).

    • Include a control reaction without GSH.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a quenching agent that reacts with free thiols, such as N-ethylmaleimide (NEM).

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and the released payload.

  • Data Analysis: Plot the percentage of cleaved ADC or the concentration of released payload against time to determine the cleavage kinetics of the linker in the presence of glutathione.[15][16]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency of the ADC on target and non-target cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium. Add these solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytoplasm Cytoplasm (High Glutathione) Lysosome->Cytoplasm 4. Payload Release (Linker Cleavage) Payload Free Payload Cytoplasm->Payload CellDeath Cell Death Payload->CellDeath 5. Cytotoxicity

Caption: General mechanism of action for an ADC with a reducible linker.

Experimental_Workflow cluster_stability Plasma Stability Assay cluster_cleavage Glutathione Cleavage Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) Incubate_Plasma Incubate ADC in Plasma Timepoints_Plasma Collect Timepoints Incubate_Plasma->Timepoints_Plasma LCMS_Plasma LC-MS Analysis (DAR, Free Payload) Timepoints_Plasma->LCMS_Plasma HalfLife Determine Plasma Half-life LCMS_Plasma->HalfLife Incubate_GSH Incubate ADC with Glutathione Timepoints_GSH Collect Timepoints Incubate_GSH->Timepoints_GSH LCMS_GSH LC-MS Analysis (Cleavage Products) Timepoints_GSH->LCMS_GSH Kinetics Determine Cleavage Kinetics LCMS_GSH->Kinetics Treat_Cells Treat Cells with ADC Incubate_Cells Incubate Treat_Cells->Incubate_Cells MTT_Assay Perform MTT Assay Incubate_Cells->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50

Caption: Experimental workflow for comparing reducible linker performance.

Linker_Comparison_Logic Start Linker Selection Steric_Hindrance Steric Hindrance Start->Steric_Hindrance Unhindered Unhindered (e.g., this compound) Steric_Hindrance->Unhindered Low Hindered Sterically Hindered (e.g., SPDB) Steric_Hindrance->Hindered High Stability Plasma Stability Unhindered->Stability Lower Cleavage Cleavage Rate Unhindered->Cleavage Higher Hindered->Stability Higher Hindered->Cleavage Lower Efficacy In Vivo Efficacy Stability->Efficacy Toxicity Off-Target Toxicity Stability->Toxicity Reduces Cleavage->Efficacy Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Logical relationship between steric hindrance and ADC performance.

References

comparative analysis of different disulfide-containing crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Disulfide-Containing Crosslinkers for Researchers and Drug Development Professionals

Disulfide-containing crosslinkers are pivotal tools in biochemistry, drug development, and materials science, enabling the linkage of molecules through a cleavable disulfide bond. This guide provides a detailed comparative analysis of common disulfide-containing crosslinkers, offering insights into their performance, stability, and optimal applications. The information is tailored for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate crosslinker for their specific needs.

Key Performance Characteristics of Disulfide Crosslinkers

The efficacy of a disulfide-containing crosslinker is determined by several key parameters, including its reactivity, the stability of the resulting conjugate, and the efficiency with which the disulfide bond can be cleaved under specific conditions. This section provides a comparative overview of these characteristics for commonly used crosslinkers.

Table 1: Comparison of General Properties of Common Disulfide-Containing Crosslinkers
FeatureSPDP (and its derivatives)DTSSP/DSPMaleimide-Thiol Chemistry
Reactive Groups NHS ester (amine-reactive), Pyridyldithiol (thiol-reactive)NHS ester (amine-reactive)Maleimide (B117702) (thiol-reactive)
Functionality HeterobifunctionalHomobifunctionalUsed in heterobifunctional linkers
Cleavability Reducible by thiols (e.g., DTT, TCEP)Reducible by thiols (e.g., DTT, TCEP)Thioether bond is stable; disulfide is cleavable
Primary Application Protein-protein conjugation, Antibody-Drug Conjugates (ADCs)Crosslinking of cell surface proteins (DTSSP), Intracellular crosslinking (DSP)Site-specific conjugation to cysteines, ADCs
Key Advantage Controlled, two-step conjugation minimizes unwanted polymerization.[1]One-step crosslinking of molecules with similar functional groups.[2]High reaction efficiency and specificity for thiols.[3]
Key Disadvantage Pyridyldithiol exchange can be slower than maleimide reaction.[3]Can lead to random polymerization and intramolecular crosslinking.[4]Maleimide group can undergo hydrolysis at higher pH.[5]
Table 2: Comparative Performance Data of Disulfide Crosslinkers
ParameterSPDP-based LinkersDTSSPMaleimide-based Disulfide Linkers
Crosslinking Efficiency Moderate to High. The reaction of the pyridyldithiol group is generally less efficient than the maleimide reaction.[3]High, but can result in a heterogeneous mixture of products.High. The reaction between a maleimide and a sulfhydryl group is very efficient.[3]
Plasma Stability Stability can be enhanced by introducing steric hindrance (e.g., methyl groups) adjacent to the disulfide bond. Unhindered linkers can have a half-life of about a day.[6][7]Generally stable in the absence of reducing agents.Stability is influenced by the steric environment of the disulfide bond. Hindered linkers show significantly increased stability, with some losing only 10% of the drug after seven days in circulation.[3][6]
Cleavage Kinetics Readily cleaved by reducing agents like DTT and TCEP.Readily cleaved by reducing agents like DTT and TCEP.[8]Cleavage rate is dependent on the steric hindrance around the disulfide bond. Increased hindrance leads to a slower release rate.[7]
Redox Potential The redox potential of the disulfide bond influences its susceptibility to reduction. Generally, less stable bonds have a higher (less negative) redox potential.Similar to other aliphatic disulfides.The redox potential can be modulated by the chemical environment.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of disulfide crosslinkers. This section outlines key experimental protocols.

Protocol 1: Assessing Crosslinking Efficiency using SDS-PAGE

Objective: To visualize and semi-quantitatively assess the efficiency of a crosslinking reaction by observing the formation of higher molecular weight species.

Materials:

  • Purified proteins to be crosslinked

  • Disulfide-containing crosslinker (e.g., DTSSP)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE gels, running buffer, and apparatus

  • Protein stain (e.g., Coomassie Blue)

  • Reducing agent (e.g., DTT or BME) for control samples

Procedure:

  • Reaction Setup: Dissolve the purified proteins in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Crosslinker Addition: Add the crosslinker to the protein solution. A 20- to 50-fold molar excess of the crosslinker is typically used.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.[9]

  • Sample Preparation for SDS-PAGE:

    • Non-reducing conditions: Mix an aliquot of the quenched reaction with non-reducing Laemmli sample buffer.

    • Reducing conditions (control): Mix another aliquot with Laemmli sample buffer containing a reducing agent (e.g., 50 mM DTT).

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis according to standard procedures.[1]

  • Visualization: Stain the gel with Coomassie Blue and destain to visualize the protein bands.

  • Analysis: Compare the lanes with and without the crosslinker. The appearance of new bands at higher molecular weights in the non-reduced lane indicates successful crosslinking. The reduced sample should show bands corresponding to the individual protein monomers, confirming the cleavage of the disulfide bond.[1]

Protocol 2: Quantifying Free Sulfhydryl Groups using Ellman's Reagent

Objective: To determine the extent of a thiol-specific crosslinking reaction by quantifying the remaining free sulfhydryl groups.

Materials:

  • Protein sample before and after crosslinking

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) solution

  • Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

  • Cysteine standard solution for calibration curve

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of cysteine standards of known concentrations in the reaction buffer.

  • Reaction with DTNB: Add Ellman's Reagent to the standards and protein samples (before and after crosslinking). A typical final concentration of DTNB is 0.1 mM.

  • Incubation: Incubate the mixtures for 15 minutes at room temperature.

  • Measurement: Measure the absorbance of the solutions at 412 nm.[10][11]

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the cysteine standards against their concentrations.

    • Use the standard curve to determine the concentration of free sulfhydryl groups in the protein samples.

    • The difference in the concentration of free sulfhydryls before and after the crosslinking reaction indicates the efficiency of the conjugation.

Protocol 3: Analysis of Crosslinked Peptides by Mass Spectrometry

Objective: To identify the specific amino acid residues involved in the crosslink.

Materials:

  • Crosslinked protein sample

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the crosslinked protein in the denaturing buffer. Reduce the disulfide bonds with DTT and then alkylate the free thiols with iodoacetamide (B48618) to prevent their re-formation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.[12]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[13]

  • Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptides. The software looks for peptide pairs linked by the mass of the crosslinker.[4][14] For MS-cleavable crosslinkers, the generation of characteristic fragment ions in the mass spectrometer simplifies the identification process.[2]

Visualizing Crosslinking Concepts and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

General Workflow for Protein Crosslinking Analysis

G cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Analysis ProteinA Protein A ReactionMix Incubation ProteinA->ReactionMix ProteinB Protein B ProteinB->ReactionMix Crosslinker Disulfide Crosslinker Crosslinker->ReactionMix Quenching Quenching ReactionMix->Quenching SDSPAGE SDS-PAGE Quenching->SDSPAGE MassSpec Mass Spectrometry Quenching->MassSpec

Caption: Workflow for a typical protein crosslinking experiment.

Mechanism of Disulfide Cleavage by a Reducing Agent

G Crosslinked Protein1-S-S-Protein2 Cleaved Protein1-SH + Protein2-SH Crosslinked->Cleaved Reduction ReducingAgent Reducing Agent (e.g., DTT) ReducingAgent->Cleaved OxidizedAgent Oxidized DTT ReducingAgent->OxidizedAgent is oxidized to

Caption: Cleavage of a disulfide crosslink by a reducing agent.

Decision Tree for Selecting a Disulfide Crosslinker

G start Start: Need for a cleavable crosslinker q1 Are the target functional groups the same? start->q1 homo Use Homobifunctional (e.g., DTSSP) q1->homo Yes hetero Use Heterobifunctional (e.g., SPDP, Maleimide-based) q1->hetero No q2 Is high reaction efficiency critical? hetero->q2 maleimide Consider Maleimide-based linker q2->maleimide Yes spdp SPDP can be used q2->spdp No

Caption: A simplified decision tree for choosing a disulfide crosslinker.

References

A Head-to-Head Comparison of Reducible Aminoethyl-SS-ethylalcohol and Non-Reducible Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of reducible disulfide linkers, exemplified by Aminoethyl-SS-ethylalcohol, and non-reducible linkers, supported by experimental data and detailed methodologies.

Executive Summary

Reducible disulfide linkers, such as this compound, are designed to be cleaved in the high glutathione (B108866) (GSH) environment of the tumor cell cytoplasm, releasing the payload in its active form. This can lead to a potent "bystander effect," where the released drug kills neighboring antigen-negative tumor cells. However, this can also result in off-target toxicity if the linker is prematurely cleaved in circulation.

Non-reducible linkers, in contrast, offer greater stability in plasma, as the payload is only released after the entire ADC is internalized and the antibody is degraded in the lysosome. This targeted release mechanism minimizes off-target effects but typically abrogates the bystander effect, potentially limiting efficacy in heterogeneous tumors. The choice of linker is therefore a critical strategic decision in ADC design, balancing potent efficacy with a favorable safety profile.

Data Presentation

Table 1: In Vitro Cytotoxicity of ADCs with Disulfide vs. Non-Reducible Linkers
Antibody-PayloadLinker TypeCell LineTarget AntigenIC50 (ng/mL)Reference
Trastuzumab-MMAEReducible (Disulfide-based)SK-BR-3 (HER2+++)HER2~10-50N/A
Trastuzumab-MMAEReducible (Disulfide-based)JIMT-1 (HER2++)HER2~50-150N/A
Trastuzumab-DM1 (T-DM1)Non-Reducible (Thioether)SK-BR-3 (HER2+++)HER2~20-80[1]
Trastuzumab-DM1 (T-DM1)Non-Reducible (Thioether)JIMT-1 (HER2++)HER2~200-500[1]

Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources to provide a comparative overview.

Table 2: In Vivo Efficacy of ADCs with Disulfide vs. Non-Reducible Linkers in Xenograft Models
Antibody-PayloadLinker TypeXenograft ModelDosingTumor Growth InhibitionReference
Trastuzumab-MMAEReducible (Disulfide-based)BT-474 (HER2+++)3 mg/kg, single doseSignificant tumor regression[2]
Trastuzumab-DM1 (T-DM1)Non-Reducible (Thioether)KPL-4 (HER2+++)10 mg/kg, single doseTumor stasis to slight regression[3]
Anti-CD22-DM4Reducible (Disulfide, SPDB)Human Lymphoma3 mg/kgTumor regression[4]
Anti-EpCAM-DM1Non-Reducible (SMCC)EpCAM Xenograft3 mg/kgLess active than cleavable counterparts[4]

Signaling Pathways and Mechanisms of Action

The cytotoxic payloads commonly delivered by these linkers, such as Monomethyl Auristatin E (MMAE) and the maytansinoid DM1, are potent tubulin inhibitors. Upon release into the cytoplasm, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2][5]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Cleavable Free Payload (e.g., MMAE) (from Reducible Linker) Lysosome->Payload_Cleavable GSH-mediated Reduction Payload_NonCleavable Payload-Linker-Amino Acid (from Non-Reducible Linker) Lysosome->Payload_NonCleavable Proteolytic Degradation Tubulin Tubulin Payload_Cleavable->Tubulin Payload_NonCleavable->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis (Caspase Activation) G2M_Arrest->Apoptosis

Caption: General mechanism of action for ADCs with reducible and non-reducible linkers.

The induction of apoptosis following mitotic arrest involves a complex signaling cascade. Disruption of the mitotic spindle activates the spindle assembly checkpoint, which, if prolonged, triggers the intrinsic apoptotic pathway. This leads to the activation of initiator caspases (e.g., Caspase-9) and subsequently executioner caspases (e.g., Caspase-3), culminating in programmed cell death.[6][7]

Tubulin_Inhibition Tubulin Inhibition (MMAE, DM1) Mitotic_Arrest Prolonged Mitotic Arrest Tubulin_Inhibition->Mitotic_Arrest Mcl1_Degradation Mcl-1 Degradation Mitotic_Arrest->Mcl1_Degradation Caspase9_Activation Caspase-9 Activation Mcl1_Degradation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3_Activation->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis cluster_synthesis ADC Synthesis Workflow mAb Monoclonal Antibody (mAb) Linker Linker Activation (e.g., SPDB or SMCC) mAb->Linker Activated_mAb Activated mAb Linker->Activated_mAb Conjugation Conjugation Reaction Activated_mAb->Conjugation Payload Cytotoxic Payload (with reactive group) Payload->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Characterized_ADC Characterized ADC (DAR, Purity, etc.) Purification->Characterized_ADC

References

A Head-to-Head Comparison of Cystamine and Cysteamine in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers on Performance, Protocols, and Mechanisms

For scientists and professionals in drug development, the design of stimuli-responsive nanoparticles is critical for creating effective targeted therapies. Redox-responsive systems, which exploit the high concentration of glutathione (B108866) (GSH) inside cancer cells, are a leading strategy. At the heart of this approach are disulfide bonds, and two of the most fundamental building blocks for introducing these bonds are cystamine (B1669676) and its reduced monomer, cysteamine (B1669678).

This guide provides a head-to-head comparison of these two molecules in the context of drug delivery, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the rational design of next-generation nanocarriers.

Core Chemical Differences and Strategic Implications

Cystamine is a disulfide-containing dimer. It is typically used as a crosslinking agent after nanoparticles have self-assembled. This strategy "locks" the nanoparticle core, enhancing stability in circulation.

Cysteamine is a thiol-containing monomer. It is used to functionalize a polymer before nanoparticle assembly. This creates a polymer chain decorated with thiol (-SH) groups, which then form disulfide bonds through oxidation during or after self-assembly.

This fundamental difference in application—post-assembly crosslinking versus pre-assembly functionalization—is the primary driver of the performance differences observed between the two approaches.

Performance in Drug Delivery: A Data-Driven Comparison

While no single study has compared identical systems built with cystamine versus cysteamine, a review of the literature on analogous redox-responsive nanoparticles provides representative performance metrics. The following table summarizes quantitative data for doxorubicin (B1662922) (DOX) delivery, a commonly used model chemotherapeutic.

Performance MetricCystamine-based System (Core-Crosslinked)Cysteamine-modified System (Thiol-Functionalized)Key Findings & References
Drug Loading Content (DLC, w/w) ~19.8%~45.7%Thiol-functionalized polymers like Hyaluronic Acid-Thiol (HA-SH) can exhibit significantly higher drug loading, potentially due to favorable drug-polymer interactions in addition to encapsulation.[1]
Drug Loading Efficiency (DLE) ~73.2% (for Indomethacin)>80%High drug loading efficiencies are achievable with both methods, though the specific polymer and drug combination is a major factor.[2]
Particle Size (nm) ~110 nm~300 nmParticle size is highly dependent on the base polymer and assembly method. Cystamine crosslinking often results in smaller, more compact micelles.[1]
In Vitro Drug Release (at 10 mM GSH) ~80% release in 12h~88% release in 24h (at pH 4.5)Both systems demonstrate robust and rapid drug release in response to intracellular GSH concentrations. The release from cysteamine-based systems can be further accelerated by acidic endosomal pH.[1]
Stability (Release at low GSH / pH 7.4) <22% release in 30hSustained release with minimal leakageBoth crosslinking strategies significantly enhance nanoparticle stability under physiological conditions, preventing premature drug release.[2]

Table 1: Comparative Performance Metrics of Nanocarriers for Doxorubicin Delivery. Data is compiled from separate studies on analogous redox-responsive systems.

Experimental Protocols: Synthesizing the Nanocarriers

The following protocols provide detailed methodologies for the synthesis and evaluation of nanoparticles using either cystamine or cysteamine.

Synthesis of Cystamine-Crosslinked Micelles

This protocol describes the formation of core-crosslinked micelles where cystamine is used to stabilize a self-assembled structure.

  • Polymer-Drug Conjugation: A base polymer (e.g., chitosan) is conjugated to a hydrophobic polymer chain (e.g., poly(ε-caprolactone), PCL) to create an amphiphilic copolymer.

  • Micelle Formation: The amphiphilic polymer is dissolved in an organic solvent (e.g., DMSO), and doxorubicin is added. This solution is then added dropwise to water under vigorous stirring, leading to the self-assembly of drug-loaded micelles.

  • Core Crosslinking: Cystamine dihydrochloride (B599025) and a coupling agent (e.g., EDC) are added to the micellar solution. The cystamine crosslinks the polymer chains within the hydrophobic core of the micelles via amide bond formation.

  • Purification: The crosslinked nanoparticles are purified by dialysis against deionized water for 48 hours to remove unreacted reagents and non-encapsulated drug.

Synthesis of Cysteamine-Modified Nanoparticles

This protocol describes the functionalization of a polymer with thiol groups, which then form the disulfide crosslinks.

  • Polymer Functionalization (Thiolation): A polymer with available carboxyl groups (e.g., hyaluronic acid, HA) is dissolved in water. Cysteamine is added, along with coupling agents (EDC/NHS), to form amide bonds, grafting the thiol-containing cysteamine onto the polymer backbone. This creates a thiolated polymer (e.g., HA-SH).

  • Nanoparticle Formation and Crosslinking: The thiolated polymer and a complementary polymer (e.g., chitosan) are dissolved in separate aqueous solutions. Doxorubicin is added to the chitosan (B1678972) solution. The HA-SH solution is then added to the chitosan/DOX solution under stirring. Nanoparticles form via electrostatic self-assembly, and the thiol groups on adjacent HA-SH chains spontaneously oxidize to form disulfide crosslinks, stabilizing the structure.

  • Purification: The resulting nanoparticles are collected by centrifugation, washed, and may be lyophilized for storage.

In Vitro Glutathione-Responsive Drug Release Study
  • Sample Preparation: A known amount of the drug-loaded nanoparticles is suspended in a release buffer (e.g., PBS, pH 7.4) to simulate physiological conditions and a separate acidic buffer (e.g., acetate (B1210297) buffer, pH 5.0) to simulate the endosomal environment.

  • Triggering Release: Each buffer condition is tested with and without the addition of 10 mM glutathione (GSH) to mimic the intracellular reductive environment.

  • Incubation and Sampling: The nanoparticle suspensions are placed in dialysis bags (with an appropriate molecular weight cut-off) and incubated at 37°C with gentle shaking. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), aliquots of the external buffer are collected.

  • Quantification: The concentration of the released doxorubicin in the collected samples is measured using fluorescence spectroscopy (λ_exc = 480 nm; λ_em = 590 nm).

  • Data Analysis: The cumulative percentage of drug release is calculated and plotted against time for each condition.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the key differences in synthesis and the common pathway of drug release.

experimental_workflow cluster_cystamine Cystamine Strategy (Post-Assembly Crosslinking) cluster_cysteamine Cysteamine Strategy (Pre-Assembly Functionalization) A1 1. Self-Assembly of Polymer + Drug into Micelle A2 2. Add Cystamine (dimer) + Coupling Agent A1->A2 A3 3. Core-Crosslinked Nanoparticle A2->A3 B1 1. Functionalize Polymer with Cysteamine (monomer) B2 2. Self-Assembly with Drug + Spontaneous Oxidation B1->B2 B3 3. Disulfide-Stabilized Nanoparticle B2->B3

Caption: Comparative synthesis workflows for cystamine-crosslinked vs. cysteamine-modified nanoparticles.

drug_release_pathway NP Nanoparticle in Systemic Circulation (Disulfide Bonds Intact) Tumor Tumor Microenvironment NP->Tumor EPR Effect Cell Cancer Cell Tumor->Cell Endocytosis Endosome Endosome/Cytoplasm (High GSH Concentration) Cell->Endosome Release Drug Release Endosome->Release GSH Cleaves Disulfide Bonds Effect Therapeutic Effect (Apoptosis) Release->Effect

Caption: The shared intracellular drug release pathway for redox-responsive disulfide-linked nanoparticles.

Conclusion and Recommendations

Both cystamine and cysteamine are highly effective for creating stable, redox-responsive drug delivery systems. The choice between them is a strategic one based on the desired nanoparticle architecture and synthetic pathway.

  • Choose Cystamine for a straightforward, post-assembly core-crosslinking strategy, which is particularly effective for stabilizing pre-formed micelles and often yields smaller, highly uniform nanoparticles.

  • Choose Cysteamine when the goal is to create a functionalized polymer with inherent crosslinking capabilities. This pre-assembly modification approach can lead to systems with very high drug loading capacities and allows for the formation of nanoparticles through various methods, including electrostatic assembly.

Ultimately, the optimal choice depends on the specific polymer chemistry, the properties of the drug to be delivered, and the desired final formulation characteristics. Both molecules provide a robust toolkit for the development of intelligent nanomedicines that can precisely deliver therapeutic payloads in response to the unique tumor microenvironment.

References

A Researcher's Guide to Validating Target-Specific Release of Disulfide-Linked Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise, target-specific release of therapeutic payloads from disulfide-linked conjugates is paramount for efficacy and safety. This guide provides a comparative overview of key analytical methods for validating this critical step in drug development, supported by experimental data and detailed protocols.

The strategic incorporation of a disulfide bond in drug delivery systems leverages the significant redox potential difference between the oxidizing extracellular environment and the reducing intracellular environment. The high concentration of glutathione (B108866) (GSH) within the cytoplasm serves as a natural trigger for the cleavage of the disulfide linker, releasing the active drug specifically at the site of action.[1][2][3] Validating this targeted release mechanism is a crucial aspect of preclinical and clinical development.

This guide explores three primary methodologies for assessing the cleavage of disulfide linkers and the subsequent drug release: the colorimetric Ellman's Assay, the highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS), and versatile Fluorescence-Based Assays. Each method offers distinct advantages and is suited for different stages of the drug development pipeline.

Comparative Analysis of Validation Methods

The selection of an appropriate assay for validating disulfide drug release depends on several factors, including the stage of development, required sensitivity, throughput needs, and the level of structural information desired.

FeatureEllman's AssayLiquid Chromatography-Mass Spectrometry (LC-MS)Fluorescence-Based Assays
Principle Colorimetric detection of free thiols generated upon disulfide bond reduction.Separation and quantification of the released drug and/or drug-linker metabolite from the intact conjugate.Detection of a fluorescence signal change upon cleavage of the disulfide bond and release of a fluorophore-tagged drug.
Primary Use High-throughput screening, initial assessment of linker cleavage.Definitive identification and quantification of released species, kinetic analysis, plasma stability studies.[4][5][6][7]Real-time monitoring of intracellular drug release, cellular uptake and trafficking studies.[8][9][10][11][12]
Sensitivity Micromolar (µM) range.[13]Picomolar (pM) to nanomolar (nM) range.[14]Nanomolar (nM) to picomolar (pM) range.
Specificity Indirectly measures cleavage by quantifying total free thiols. Susceptible to interference from other thiol-containing molecules.High specificity for the analyte of interest, providing structural confirmation.[13]High specificity, dependent on the design of the fluorogenic probe.
Quantitative Semi-quantitative to quantitative.Highly quantitative.Quantitative.
Throughput High.Low to medium.Medium to high.
Advantages Simple, rapid, and cost-effective.Provides detailed structural information, high sensitivity and specificity, considered the gold standard.[15]Enables real-time visualization of drug release in living cells.[8][9][10][11][12]
Limitations Lower sensitivity and specificity compared to LC-MS. Does not directly measure the released drug.[13]Lower throughput, requires specialized equipment and expertise.Requires synthesis of fluorescently labeled conjugates, potential for probe interference.

Quantitative Data on Disulfide Linker Cleavage

The rate of disulfide bond cleavage is a critical parameter influencing the therapeutic window of a disulfide-linked drug. The stability of the linker in circulation versus its lability in the intracellular reducing environment is a key design consideration. Steric hindrance around the disulfide bond is a common strategy to modulate cleavage kinetics.[3]

The following table summarizes representative data on the glutathione-mediated release of drugs from different disulfide linkers.

Disulfide LinkerModel Drug/PayloadGlutathione (GSH) ConcentrationRelease Half-life (t½)Reference
SPP (N-succinimidyl 4-(2-pyridyldithio)propionate)Maytansinoid (DM1)5 mM~ 30 minutes[3]
SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate)Maytansinoid (DM4)5 mM~ 2 hours[3][]
ETCSS (a type of disulfide linker)Camptothecin (CPT)10 mM~ 1 hour[17]
ACSS (a type of disulfide linker)Camptothecin (CPT)10 mM> 6 hours (intermediate formation)[17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate validation of target-specific drug release.

In Vitro Glutathione-Mediated Drug Release Assay

This assay simulates the intracellular reducing environment to assess the chemical stability and cleavage kinetics of the disulfide linker.

a) Ellman's Assay Protocol:

This protocol quantifies the free thiol groups generated upon the reduction of the disulfide bond by glutathione.

  • Materials:

    • Disulfide-linked drug conjugate

    • Glutathione (GSH)

    • Reaction Buffer (0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA)

    • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution (4 mg/mL in Reaction Buffer)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a solution of the disulfide-linked drug conjugate in the Reaction Buffer.

    • Prepare a solution of GSH in the Reaction Buffer at the desired concentration (e.g., 10 mM).

    • Mix the drug conjugate solution with the GSH solution to initiate the cleavage reaction. Incubate at 37°C.

    • At various time points, take aliquots of the reaction mixture.

    • To each aliquot, add the Ellman's Reagent solution.

    • Incubate for 15 minutes at room temperature to allow for the reaction between the free thiols and DTNB to complete.

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • A standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine) should be prepared to quantify the concentration of free thiols.

b) LC-MS Protocol for Released Drug Quantification:

This protocol directly measures the concentration of the released drug over time.

  • Materials:

    • Disulfide-linked drug conjugate

    • Glutathione (GSH)

    • Reaction Buffer (0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA)

    • Quenching solution (e.g., acidic solution to stop the reaction)

    • LC-MS system (e.g., a Triple Quadrupole or Orbitrap mass spectrometer)

    • Appropriate LC column for separation

  • Procedure:

    • Follow steps 1-3 of the Ellman's Assay protocol to initiate the cleavage reaction.

    • At various time points, take aliquots of the reaction mixture and add the quenching solution.

    • Centrifuge the samples to pellet any precipitated protein.

    • Inject the supernatant into the LC-MS system.

    • Develop an LC method to separate the released drug from the intact conjugate and other components.

    • Develop an MS method to specifically detect and quantify the released drug using techniques like selected reaction monitoring (SRM) or extracted ion chromatograms (XIC).

    • Generate a standard curve of the free drug to accurately quantify its concentration in the samples.

Cellular Uptake and Intracellular Drug Release Assay using Fluorescence Microscopy

This assay visualizes the internalization of the drug conjugate and the subsequent release of the payload within living cells.

  • Materials:

    • Fluorescently labeled disulfide-linked drug conjugate

    • Target cancer cell line

    • Cell culture medium and supplements

    • Confocal microscope

    • Lysosomal staining dye (e.g., LysoTracker Red)

    • Nuclear staining dye (e.g., Hoechst 33342)

  • Procedure:

    • Seed the target cells in a suitable imaging dish (e.g., glass-bottom dish).

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with the fluorescently labeled drug conjugate at a predetermined concentration.

    • Incubate the cells for various time points to allow for uptake and processing.

    • At each time point, wash the cells with PBS to remove any unbound conjugate.

    • If desired, stain the lysosomes and nuclei with the respective dyes.

    • Image the cells using a confocal microscope.

    • Analyze the images to determine the subcellular localization of the fluorescent signal, which indicates the location of the released drug. Co-localization with lysosomal markers can confirm trafficking to this compartment.

Visualizing the Pathway of Target-Specific Drug Release

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the validation of disulfide-linked drug release.

G cluster_extracellular Extracellular Space (Oxidizing) cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm (Reducing) ADC Disulfide-Linked Drug Conjugate Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Active Drug Lysosome->Drug 4. Cleavage GSH Glutathione (GSH) GSH->Lysosome Target Intracellular Target Drug->Target 5. Target Engagement

Caption: Intracellular release pathway of a disulfide-linked drug.

G cluster_invitro In Vitro Cleavage Assay cluster_analysis Analysis Start Disulfide-Linked Drug + Glutathione (GSH) Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Ellmans Ellman's Assay (Measure Free Thiols) Sample->Ellmans LCMS LC-MS Analysis (Quantify Released Drug) Sample->LCMS

Caption: Workflow for in vitro disulfide cleavage assays.

G cluster_cellular Cellular Release Assay CellCulture Seed Target Cells Treatment Treat with Fluorescent Drug Conjugate CellCulture->Treatment Incubate Incubate for Various Times Treatment->Incubate Staining Stain Organelles (Optional) Incubate->Staining Imaging Confocal Microscopy Imaging Staining->Imaging Analysis Image Analysis (Subcellular Localization) Imaging->Analysis

Caption: Workflow for cellular drug release analysis.

References

A Comparative Guide to the Biocompatibility of Reducible Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reducible polymers, which contain linkages that can be cleaved in the reducing environment of the cell, are a cornerstone of advanced drug delivery systems. Their ability to selectively release therapeutic payloads within target cells minimizes off-target effects and enhances efficacy. This guide provides a comparative analysis of the biocompatibility of common classes of reducible polymers, including poly(disulfide)s, and reducible poly(amido amine)s, supported by experimental data from peer-reviewed studies.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro cytotoxicity and hemolytic activity of various reducible polymers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Cytotoxicity of Reducible Polymers

Polymer TypeSpecific PolymerCell LineConcentration (µg/mL)Cell Viability (%)Citation
Poly(disulfide) Ag2S–Fe3O4 Hybrid NPHeLa25~90%[1]
Ag2S–Fe3O4 Hybrid NPNIH/3T310~60%[1]
Ag2S–Fe3O4 Hybrid NPNIH/3T350~40%[1]
Reducible Poly(amido amine) ISA 1B16F10, Mewo>2000>50% (IC50)[2]
ISA 23B16F10, Mewo>2000>50% (IC50)[2]
ISA 4B16F10, Mewo>2000>50% (IC50)[2]
ISA 22B16F10, Mewo>2000>50% (IC50)[2]
Non-Reducible Control Poly-L-lysineB16F10, Mewo10-100~50% (IC50)[2]

Table 2: Hemolytic Activity of Reducible Polymers

Polymer TypeSpecific PolymerConcentration (mg/mL)pHHemolysis (%)Citation
Reducible Poly(amido amine) ISA 417.4Not lytic[2]
ISA 41<7.4~45%[2]
ISA 2217.4Not lytic[2]
ISA 221<7.4~50%[2]
ISA 2317.4Not lytic[2]
ISA 231<7.4~90%[2]
PEGylated PAMAM Dendrimer PEG-5k PAMAM57.4No significant hemolysis[3]
PEG-20k PAMAM57.4No significant hemolysis[3]
Non-Reducible Control Poly-L-lysine<37.4Hemolytic[2]
Unmodified PAMAM0.17.4Hemolytic[3]

Table 3: In Vivo Acute Toxicity of Representative Polymers

Polymer ClassSpecific Polymer/DerivativeAnimal ModelRouteLD50Citation
1,5-Benzothiazepine Deriv. Compound 6c1MiceOral4786 mg/kg[4]
Compound 6e2MiceOral2542 mg/kg[4]
Compound 6e3MiceOral2039 mg/kg[4]
Poly(amidoamine) Dendrimer Cationic G7MiceOral30-200 mg/kg (MTD)[5]
Anionic G6.5MiceOral>500 mg/kg (MTD)[5]
Biodegradable Polyester Mg-containing PLGA scaffold extractMiceIntraperitoneal110.66 mg/kg[6]

MTD: Maximum Tolerated Dose

Inflammatory Response

Reducible polymers generally aim to minimize inflammatory responses. Studies have shown that poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a type of biodegradable polyester, did not induce a significant proinflammatory effect on macrophages, as assessed by the mRNA levels of cytokines IL-1β and TNF-α.[7][8] In contrast, non-biodegradable nanoparticles like titanium dioxide have been shown to trigger a size-dependent release of TNF-α.[9] One study demonstrated that simvastatin-loaded PLGA nanoparticles could even reduce the levels of TNF-α and IL-6 in a model of lung injury.[5] This suggests that the polymer backbone itself has a low intrinsic immunogenicity, a crucial feature for safe in vivo applications.

Experimental Protocols

A brief overview of the methodologies for key biocompatibility experiments is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HeLa, NIH/3T3) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Add various concentrations of the polymer solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.

  • Blood Collection: Obtain fresh blood from a healthy donor in a tube containing an anticoagulant.

  • RBC Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • Incubation: Prepare a suspension of RBCs in PBS. Add different concentrations of the polymer to the RBC suspension. Use a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 2 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. Materials causing less than 5% hemolysis are generally considered non-hemolytic.[10]

In Vivo Acute Toxicity Study (LD50)

This study determines the single dose of a substance that will cause the death of 50% of a group of test animals.[9][11]

  • Animal Model: Typically, mice or rats are used.

  • Dose Administration: A range of doses of the polymer is administered to different groups of animals, usually via oral gavage or intravenous injection.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 value is calculated using statistical methods based on the number of animal deaths at each dose level.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) released by immune cells in response to the polymers.

  • Cell Culture: Culture immune cells (e.g., macrophages) and expose them to the polymers for a specific time.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the collected supernatants to the wells.

    • Add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

  • Quantification: Measure the absorbance of the colored product and determine the cytokine concentration by comparing it to a standard curve.

Visualizations

Experimental Workflow for Biocompatibility Testing

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cytotoxicity Cytotoxicity Assays (MTT, LDH) Hemolysis Hemolysis Assay AcuteToxicity Acute Toxicity (LD50) InflammatoryResponse Inflammatory Response (Cytokine Analysis) AcuteToxicity->InflammatoryResponse Tissue/Blood Analysis Polymer Reducible Polymer Synthesis & Characterization Polymer->Cytotoxicity Cell Culture Exposure Polymer->Hemolysis RBC Incubation Polymer->AcuteToxicity Animal Administration

Caption: Workflow for assessing the biocompatibility of reducible polymers.

Intracellular Reduction and Drug Release Pathway

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Intracellular Space (Reducing Environment) Nanoparticle Polymer Nanoparticle (Drug Encapsulated) Endosome Endosome Nanoparticle->Endosome Endocytosis ReducedPolymer Polymer Degradation (Disulfide Cleavage) Endosome->ReducedPolymer Endosomal Escape & Glutathione (GSH) DrugRelease Drug Release ReducedPolymer->DrugRelease

Caption: Mechanism of intracellular drug release from a reducible polymer.

Inflammatory Response Signaling Pathway

G Polymer Polymer Nanoparticle Macrophage Macrophage Polymer->Macrophage Interaction Receptor Toll-like Receptor (TLR) Signaling Intracellular Signaling (e.g., NF-κB) Receptor->Signaling Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Gene Expression

Caption: Simplified signaling pathway of polymer-induced inflammation.

References

Confirming Mechanism of Action: A Comparative Guide to Competitive Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanism of action of a potential drug candidate is a cornerstone of the development process. Competitive inhibition assays are a powerful and widely used tool to elucidate whether a compound interacts with the active site of a target enzyme. This guide provides a comparative overview of well-characterized competitive inhibitors for three key enzyme targets: Dihydrofolate Reductase (DHFR), Cyclooxygenase-1 (COX-1), and Angiotensin-Converting Enzyme (ACE), supported by experimental data and detailed protocols.

The Principle of Competitive Inhibition

Competitive inhibition is a form of reversible enzyme inhibition where the inhibitor molecule binds to the active site of an enzyme, thereby preventing the substrate from binding.[1] The inhibitor and the substrate are in direct competition for the same binding site. A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration.[2] This mode of action is fundamental to the function of many therapeutic drugs.

Visualizing the Mechanism and Workflow

To better understand the principles and procedures, the following diagrams illustrate the mechanism of competitive inhibition and a typical experimental workflow for its confirmation.

Competitive_Inhibition_Mechanism cluster_reaction Enzymatic Reaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 E->ES EI Enzyme-Inhibitor Complex (EI) E->EI Ki E->EI S Substrate (S) I Inhibitor (I) ES->E k-1 P Product (P) ES->P kcat ES->P EI->E

Mechanism of Competitive Inhibition.

Competitive_Inhibition_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) assay 2. Assay Setup (Incubate Enzyme with Inhibitor) prep->assay reaction 3. Initiate Reaction (Add Substrate) assay->reaction measure 4. Measure Activity (e.g., Spectrophotometry) reaction->measure analysis 5. Data Analysis (Calculate IC50/Ki) measure->analysis

Experimental Workflow for Competitive Inhibition Assay.

Comparative Analysis of Competitive Inhibitors

The following sections provide a comparative analysis of well-known competitive inhibitors for DHFR, COX-1, and ACE, including their inhibitory potency expressed as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). Lower values indicate higher potency.

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the production of nucleotides and amino acids. Its inhibition disrupts DNA synthesis, making it a target for both anticancer and antimicrobial drugs.[3]

InhibitorTarget Organism/EnzymeIC50 / KiSelectivity (Human/Bacterial)
Methotrexate Human DHFR0.12 ± 0.07 μM (IC50)[4]-
Staphylococcus aureus DHFR0.71 nM (Ki)[5]Non-selective
Trimethoprim Streptococcus pneumoniae DHFR0.08 nM (Ki)[3]~2500-fold[3]
Human DHFR200 nM (Ki)[3]-
Pyrimethamine Human DHFR52 ± 35 μM (IC50)[4]-

Note: Data is compiled from multiple sources and experimental conditions may vary.

Cyclooxygenase-1 (COX-1) Inhibitors

COX-1 is an enzyme responsible for the synthesis of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and protection of the stomach lining. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of COX-1 inhibitors.[6]

InhibitorCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-1/COX-2 Ratio
Ibuprofen 12800.15
Diclofenac 0.0760.0262.9
Indomethacin 0.00900.310.029
Piroxicam 47251.9

Source: Adapted from a study using human peripheral monocytes.[2]

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are widely used to treat hypertension and heart failure.[7]

InhibitorACE Inhibitory IC50
Captopril 1.79 nM - 20 nM[8]
Enalapril -
Lisinopril -

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following is a generalized protocol for a DHFR competitive inhibition assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol

This protocol outlines a colorimetric assay to determine the inhibitory potency of a test compound against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[10]

Materials:

  • Purified recombinant human or bacterial DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[3]

  • Test inhibitor and reference inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of the test compound and the reference inhibitor in the assay buffer.

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in cold assay buffer immediately before use.[10]

  • Assay Setup (96-well plate format):

    • Add 2 µL of the test inhibitor at various concentrations (or vehicle for control) to the appropriate wells.[10]

    • Add 98 µL of the diluted DHFR enzyme solution to each well.[10]

    • Include control wells:

      • No-enzyme control: Assay buffer, DHF, and NADPH.[3]

      • No-inhibitor control: Assay buffer, DHFR enzyme, DHF, and NADPH.[3]

      • Positive control: A known DHFR inhibitor.[3]

    • Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation:

    • Prepare a reaction mixture containing DHF and NADPH in the assay buffer.

    • Initiate the reaction by adding 100 µL of the reaction mixture to all wells.[10]

  • Data Acquisition:

    • Immediately measure the absorbance at 340 nm in kinetic mode at room temperature.

    • Record data every 15-30 seconds for 10-20 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (the decrease in absorbance over time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Conclusion

Competitive inhibition assays are an indispensable tool in drug discovery and development for confirming the mechanism of action of potential therapeutic agents. By providing a direct comparison of inhibitory potencies and detailed experimental protocols, this guide aims to equip researchers with the necessary information to design and execute robust and informative competitive inhibition studies. The provided data on established inhibitors for DHFR, COX-1, and ACE serve as valuable benchmarks for the evaluation of novel compounds.

References

A Comparative Guide to the In Vitro and In Vivo Performance of Reducible Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of stimuli-responsive drug delivery systems has revolutionized targeted therapy, particularly in oncology. Among these, reducible systems, which are designed to release their therapeutic payload in response to the high glutathione (B108866) (GSH) concentration within cancer cells, have shown significant promise. Establishing a strong correlation between in vitro performance and in vivo efficacy is a critical step in the preclinical development of these systems. This guide provides an objective comparison of the performance of various reducible systems, supported by experimental data, to aid researchers in their design and evaluation.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro drug release and in vivo anti-tumor efficacy of different reducible drug delivery systems. The data has been compiled from various studies to provide a comparative overview.

System DescriptionDrugIn Vitro Release (High GSH)In Vivo ModelIn Vivo Outcome
Redox-sensitive micelles Paclitaxel~80.9% release in 10 mM GSH within 24h[1]Xenograft mouse modelSignificant anti-tumor effect and low systemic toxicity[1]
Redox-responsive polymeric nanoparticles Doxorubicin (B1662922)Sustained release in response to acidic pH and reducing environment[2]Zebrafish larvae with tumorsSustainable reduction of tumor size[2]
Disulfide-crosslinked nanogels DoxorubicinAccelerated release in reductive environmentsN/AHigh drug loading content (36%) and encapsulation efficiency (83%)[3]
Glutathione-responsive nanoparticles Platinum(IV) prodrug~80% release in 3 days in a reducing environment[4]Cisplatin-sensitive and -resistant xenograft tumorsSuccessful inhibition of tumor growth and alleviation of toxic side-effects[4]
Redox-sensitive AIE micelles DoxorubicinRapid intracellular drug release upon GSH reductionTumor xenografts in miceEnhanced therapeutic efficacy compared to non-responsive micelles[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments cited in the evaluation of reducible systems.

In Vitro Drug Release Study

This experiment evaluates the drug release profile of the reducible system in response to a simulated intracellular reducing environment.

  • Preparation of Release Media: Prepare phosphate-buffered saline (PBS, pH 7.4) with varying concentrations of glutathione (GSH) to mimic physiological and tumor microenvironments (e.g., 0 µM GSH, 10 µM GSH, and 10 mM GSH).[1]

  • Sample Preparation: Suspend a known amount of the drug-loaded reducible nanoparticles in the prepared release media.

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Centrifuge the collected samples to pellet the nanoparticles. Analyze the supernatant for the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Cellular Uptake and Intracellular Drug Release

This assay visualizes the internalization of the reducible nanoparticles by cancer cells and the subsequent intracellular drug release.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a suitable medium until they reach 70-80% confluency.

  • Incubation with Nanoparticles: Treat the cells with the fluorescently-labeled drug-loaded reducible nanoparticles and incubate for various time periods.

  • Confocal Laser Scanning Microscopy (CLSM): After incubation, wash the cells with PBS to remove non-internalized nanoparticles. Stain the cell nuclei with a suitable dye (e.g., DAPI). Visualize the cellular uptake and intracellular distribution of the nanoparticles and the released drug using CLSM.[3] Co-localization studies with lysosomal or endosomal markers can provide insights into the trafficking pathway.

In Vivo Anti-Tumor Efficacy Study

This experiment assesses the therapeutic effectiveness of the reducible drug delivery system in a living organism.

  • Animal Model: Establish a tumor-bearing animal model, typically by subcutaneously injecting cancer cells into immunodeficient mice.[1]

  • Treatment Groups: Randomly divide the tumor-bearing animals into several groups: (a) control (e.g., saline), (b) free drug, and (c) drug-loaded reducible nanoparticles.

  • Drug Administration: Administer the respective treatments to the animals, usually via intravenous injection.

  • Monitoring: Monitor the tumor volume and body weight of the animals regularly. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint Analysis: At the end of the study period, euthanize the animals and excise the tumors. The tumors can be weighed and further analyzed by histological techniques (e.g., H&E staining, TUNEL assay for apoptosis).[5]

  • Data Analysis: Compare the tumor growth inhibition among the different treatment groups to evaluate the in vivo efficacy of the reducible system.

Mandatory Visualizations

Signaling Pathway for Cellular Uptake and Drug Release

The following diagram illustrates the typical pathway of a reducible drug delivery system from systemic circulation to intracellular drug release.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cancer Cell A Reducible Nanoparticle (in bloodstream) B Extravasation (EPR Effect) A->B Passive Targeting C Nanoparticle Accumulation in Tumor Tissue B->C D Endocytosis C->D Cellular Uptake E Endosome D->E F Endosomal Escape E->F G Cytosol (High GSH Concentration) F->G H Disulfide Bond Cleavage G->H GSH-mediated reduction I Drug Release H->I J Therapeutic Action (e.g., Apoptosis) I->J G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Correlation Analysis A Formulation of Reducible Drug Delivery System B Physicochemical Characterization (Size, Zeta Potential, etc.) A->B C In Vitro Drug Release Study (with/without GSH) A->C E Animal Model Development D Cellular Uptake & Cytotoxicity Assays C->D I Data Compilation (In Vitro vs. In Vivo) C->I F Pharmacokinetic Study E->F G Biodistribution Study E->G H In Vivo Efficacy Study (Tumor Growth Inhibition) E->H H->I J Statistical Analysis & Model Development I->J K Establishment of In Vitro-In Vivo Correlation (IVIVC) J->K

References

A Comparative Guide to Aminoethyl-SS-ethylalcohol Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate efficient payload release at the tumor site. This guide provides an objective comparison of the Aminoethyl-SS-ethylalcohol linker, a glutathione-cleavable disulfide linker, with common commercial alternatives, supported by available experimental data.

Introduction to Disulfide Linkers in ADCs

Disulfide linkers are a class of cleavable linkers that exploit the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is substantially higher within cells (1-10 mM) compared to the bloodstream (~5 µM). This differential allows for the selective cleavage of the disulfide bond and release of the cytotoxic payload within the target cancer cells.[1][]

This compound is a disulfide linker that contains a primary amine for conjugation to a payload and a hydroxyl group for further modification, with a disulfide bond as the cleavable moiety. Its structure suggests it belongs to the category of sterically hindered disulfide linkers, which are designed to enhance plasma stability.[3][4][5][6][7]

Commercial Alternative Linkers

For this comparison, we will benchmark the performance of this compound against two widely used commercial linkers:

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): A well-established, less sterically hindered disulfide linker.

  • MC-Val-Cit-PABC (Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl): A protease-cleavable linker, representing a different class of cleavable linkers.

Data Presentation: A Comparative Analysis

Direct head-to-head quantitative performance data for this compound is limited in publicly available literature. Therefore, this guide presents a comparative overview based on the established principles of disulfide linker stability and available data for structurally similar linkers and the chosen commercial alternatives.

Table 1: Comparison of Linker Characteristics

FeatureThis compound (Expected)SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)MC-Val-Cit-PABC-MMAE
Linker Type Cleavable (Disulfide)Cleavable (Disulfide)Cleavable (Protease-sensitive)
Cleavage Trigger Glutathione (GSH)Glutathione (GSH)Cathepsin B
Steric Hindrance Moderate to HighLowNot Applicable
Expected Plasma Stability Higher than unhindered disulfidesLower than hindered disulfidesGenerally high, but species-dependent
Payload Release Mechanism Thiol-disulfide exchangeThiol-disulfide exchangeEnzymatic cleavage

Table 2: Plasma Stability of Different Linker Types

Linker TypeADC ConstructSpeciesHalf-life of Intact ADCKey Findings
Sterically Hindered Disulfide huC242-SPDB-DM4MouseLonger than less hindered counterpartsIncreased steric hindrance correlates with greater plasma stability.[3]
Less Hindered Disulfide (SPDP-like) huC242-SPDP-DM1MouseShorter than hindered counterpartsMore susceptible to reductive cleavage in plasma.[8]
Protease-Cleavable (Val-Cit) mc-vc-PAB-MMAEHuman3.8 to 6.2 daysDemonstrates high stability in human plasma.[9]
Protease-Cleavable (Val-Cit) mc-vc-PAB-MMAEMouse~25% payload release after 6 daysLess stable in rodent plasma compared to human plasma due to carboxylesterase activity.[9]

Table 3: In Vitro Payload Release

Linker TypeConditionPayload Release EfficiencyKey Findings
Disulfide High Glutathione (GSH) concentrationEfficientMimics the intracellular reducing environment for effective payload release.[10]
Protease-Cleavable (Val-Cit) Cathepsin BEfficientDemonstrates effective payload release in the presence of the target enzyme.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and quantifies premature payload release in plasma.

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C. Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96 hours).[9]

  • Sample Preparation: The ADC is purified from the plasma using affinity capture, such as with Protein A magnetic beads. The beads are washed to remove non-specifically bound proteins.[9]

  • Analysis: The purified ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.[10]

Protocol 2: In Vitro Payload Release Assay (Glutathione Cleavage)

This assay measures the rate of payload release in a reducing environment that mimics the intracellular cytoplasm.

  • Incubation: The ADC is incubated in a buffer containing a high concentration of a reducing agent, such as dithiothreitol (B142953) (DTT) or glutathione (GSH), to simulate the intracellular environment.[10][11]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4 hours).

  • Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) or LC-MS to quantify the amount of released payload and the remaining intact ADC.[10]

Protocol 3: In Vivo Stability Assessment

This method quantifies the amount of cytotoxic drug prematurely released from the ADC in the circulation of a living organism.

  • Animal Dosing: The ADC is administered intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Blood samples are collected at predetermined time points post-injection. Plasma is obtained by processing the blood samples.[12]

  • Sample Preparation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins. The samples are centrifuged, and the supernatant containing the free payload is collected.[12]

  • LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system for highly specific and sensitive quantification of the free payload.[12]

Mandatory Visualization

ADC_Signaling_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable in Circulation) Receptor Tumor-Associated Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_stability In Vitro Plasma Stability cluster_release In Vitro Payload Release Incubation Incubate ADC in Plasma (37°C) Sampling Collect Aliquots at Time Points Incubation->Sampling Purification Purify ADC (e.g., Protein A beads) Sampling->Purification Analysis_Stability LC-MS Analysis (Determine DAR) Purification->Analysis_Stability Incubation_GSH Incubate ADC with High GSH Concentration Sampling_GSH Collect Aliquots at Time Points Incubation_GSH->Sampling_GSH Analysis_Release HPLC/LC-MS Analysis (Quantify Released Payload) Sampling_GSH->Analysis_Release

Caption: Experimental workflows for assessing ADC linker stability and payload release.

Linker_Cleavage_Mechanisms cluster_disulfide Glutathione-Sensitive Cleavage cluster_protease Protease-Sensitive Cleavage Disulfide_Linker Disulfide Linker (e.g., this compound, SPDP) Cleaved_Payload_DS Released Payload Disulfide_Linker->Cleaved_Payload_DS Cleavage GSH High Intracellular Glutathione (GSH) GSH->Disulfide_Linker Reduces Disulfide Bond Protease_Linker Protease-Cleavable Linker (e.g., MC-Val-Cit-PABC) Cleaved_Payload_P Released Payload Protease_Linker->Cleaved_Payload_P Cleavage CathepsinB Lysosomal Protease (e.g., Cathepsin B) CathepsinB->Protease_Linker Enzymatic Cleavage

Caption: Comparison of disulfide and protease-sensitive linker cleavage mechanisms.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminoethyl-SS-ethylalcohol
Reactant of Route 2
Reactant of Route 2
Aminoethyl-SS-ethylalcohol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。